molecular formula C6H12 B7801133 2-Methyl-1-pentene CAS No. 27236-46-0

2-Methyl-1-pentene

Cat. No.: B7801133
CAS No.: 27236-46-0
M. Wt: 84.16 g/mol
InChI Key: WWUVJRULCWHUSA-UHFFFAOYSA-N
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Description

2-methyl-1-pentene is a colorless liquid. Flash point -15 °F. Floats on water. Irritating vapor.
This compound is an alkene that is pent-1-ene carrying a methyl group at position 2. It has a role as a human metabolite. It is an alkene and a volatile organic compound. It derives from a hydride of a pentane.
This compound is a natural product found in Basella alba with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpent-1-ene
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InChI

InChI=1S/C6H12/c1-4-5-6(2)3/h2,4-5H2,1,3H3
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InChI Key

WWUVJRULCWHUSA-UHFFFAOYSA-N
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Canonical SMILES

CCCC(=C)C
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Molecular Formula

C6H12
Record name 2-METHYL-1-PENTENE
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Related CAS

26655-13-0
Record name Poly(2-methyl-1-pentene)
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DSSTOX Substance ID

DTXSID901017356
Record name 2-Methyl-1-pentene
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Molecular Weight

84.16 g/mol
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Physical Description

2-methyl-1-pentene is a colorless liquid. Flash point -15 °F. Floats on water. Irritating vapor., Colorless liquid; [CAMEO]
Record name 2-METHYL-1-PENTENE
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Record name 1-Pentene, 2-methyl-
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Boiling Point

143.8 °F at 760 mmHg (USCG, 1999)
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Flash Point

-15 °F (est.) (USCG, 1999)
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Density

0.685 at 59 °F (USCG, 1999) - Less dense than water; will float
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Vapor Pressure

195.0 [mmHg]
Record name 1-Pentene, 2-methyl-
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CAS No.

763-29-1, 27236-46-0
Record name 2-METHYL-1-PENTENE
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Melting Point

-212.3 °F (USCG, 1999)
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Foundational & Exploratory

physical and chemical properties of 2-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1-pentene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical, chemical, and thermophysical properties of this compound (CAS No: 763-29-1). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes data from authoritative sources to deliver field-proven insights. We delve into the structural nuances that dictate its reactivity, explore key reaction mechanisms with detailed protocols, and present extensive data in accessible formats. The guide is structured to explain the causality behind its chemical behavior, ensuring a deep and practical understanding of this versatile alkene.

Introduction to this compound

This compound, also known as isohexene, is an unsaturated aliphatic hydrocarbon with the molecular formula C₆H₁₂[1][2][3]. It is a structural isomer of hexene and is classified as a disubstituted alkene. Its structure features a double bond between the first and second carbon atoms of a pentane chain, with a methyl group attached to the second carbon. This specific arrangement of a terminal double bond with adjacent branching imparts distinct reactivity compared to its isomers.

It is a clear, colorless, and highly flammable liquid characterized by an unpleasant hydrocarbon odor[4][5]. Due to its high volatility and flammability, it requires careful handling and storage in a cool, well-ventilated environment away from ignition sources[6]. This guide will explore the fundamental properties that are critical for its application in organic synthesis, as a component in fuels, and in the production of polymers, flavors, and fragrances[4][5].

Physical and Thermophysical Properties

The physical properties of this compound are foundational to its handling, storage, and application in various experimental and industrial settings. These properties have been compiled from multiple authoritative databases and chemical suppliers to ensure accuracy.

Table 1: Key Physical and Thermophysical Properties of this compound

Property Value Source(s)
Molecular Formula C₆H₁₂ [1][2][7]
Molecular Weight 84.16 g/mol [1][2][8]
IUPAC Name 2-methylpent-1-ene [1][3]
CAS Registry Number 763-29-1 [3][7]
Appearance Clear, colorless liquid [1][4][7]
Boiling Point 61-62 °C (142-144 °F) at 760 mmHg [9][10]
Melting Point -136 °C (-212.8 °F) [9][10]
Density 0.682 g/mL at 25 °C [2][11]
Refractive Index (n20/D) 1.392 [11]
Vapor Pressure 195 - 325 mmHg at 37.7 °C [1][12]
Flash Point -26 to -28 °C (-15 to -18 °F) [7][8]
Autoignition Temperature 299 - 300 °C (570 - 572 °F) [6][8]
Solubility Insoluble in water; Soluble in alcohol, ether, benzene, chloroform, and petroleum. [4][11][12]
Lower Explosive Limit (LEL) 1.2% [8][13]

| Heat of Hydrogenation | -116.3 kJ/mol (-27.8 kcal/mol) |[14] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the presence of the carbon-carbon double bond (C=C). This region of high electron density serves as a reactive site for electrophilic addition reactions. The disubstituted nature of the alkene and the presence of a tertiary carbon atom adjacent to the double bond significantly influence the regioselectivity of these reactions.

Electrophilic Addition Reactions

Electrophilic addition is the hallmark reaction of alkenes. In the case of this compound, these reactions typically follow Markovnikov's rule . This principle is a direct consequence of the mechanism, which proceeds through a carbocation intermediate. The addition of a protic acid (H-X) involves the initial attack of the pi electrons on the proton (H⁺), which adds to the less substituted carbon (C1) of the double bond. This generates the more stable tertiary carbocation at C2, rather than the less stable primary carbocation that would form if the proton added to C2. The subsequent attack of the nucleophile (X⁻) on the tertiary carbocation yields the final product.

Markovnikov_Addition cluster_intermediate Mechanism reactant This compound + HBr start H₂C=C(CH₃)CH₂CH₂CH₃ carbocation H₃C-C⁺(CH₃)CH₂CH₂CH₃ (More Stable Tertiary Carbocation) start->carbocation π electrons attack H⁺ hbr H-Br product 2-Bromo-2-methylpentane (Markovnikov Product) carbocation->product Br⁻ attacks carbocation br_ion Br⁻

Caption: Electrophilic addition of HBr to this compound via a stable tertiary carbocation.

Key electrophilic addition reactions include:

  • Hydrohalogenation: Reaction with acids like HCl or HBr yields 2-chloro-2-methylpentane or 2-bromo-2-methylpentane, respectively[15].

  • Hydration (Acid-Catalyzed): In the presence of aqueous sulfuric acid (H₂SO₄/H₂O), this compound is hydrated to form 2-methyl-2-pentanol, the Markovnikov product[15].

  • Halogenation: Reaction with halogens like Br₂ or ICl results in the addition of two halogen atoms across the double bond[15]. The reaction with ICl adds the more electropositive iodine to the less substituted carbon (C1) and the more electronegative chlorine to the more substituted carbon (C2)[15].

Hydroboration-Oxidation: Anti-Markovnikov Addition

To achieve the synthesis of the anti-Markovnikov alcohol (2-methyl-1-pentanol), a two-step hydroboration-oxidation reaction is employed. In the first step, borane (BH₃) in tetrahydrofuran (THF) adds across the double bond. Steric hindrance and electronic effects cause the larger boron atom to add to the less sterically hindered C1, while a hydride (H⁻) adds to C2. The subsequent oxidation step with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH) replaces the boron atom with a hydroxyl group (-OH), yielding the anti-Markovnikov product with syn-stereochemistry[15]. This protocol is invaluable for selectively producing primary alcohols from terminal alkenes.

Catalytic Hydrogenation

This compound readily undergoes catalytic hydrogenation. In the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), it reacts with hydrogen gas (H₂) to form the corresponding saturated alkane, 2-methylpentane[14]. The heat released during this exothermic reaction, known as the heat of hydrogenation, is a direct measure of the alkene's thermodynamic stability. This compound, being a disubstituted alkene, has a higher heat of hydrogenation (-116.3 kJ/mol) compared to its more stable, trisubstituted isomer, 2-methyl-2-pentene (-111.6 kJ/mol)[14]. This difference is attributed to the stabilizing effects of greater alkyl substitution and hyperconjugation on the double bond[14].

Oxidation and Polymerization

Like other alkenes, this compound can be cleaved by strong oxidizing agents such as hot, concentrated potassium permanganate (KMnO₄) or ozone (O₃) followed by a workup. Ozonolysis, for instance, would cleave the double bond to yield pentan-2-one and formaldehyde.

The molecule may also undergo exothermic addition polymerization in the presence of various catalysts, particularly acids[4][8]. This reactivity is a consideration for its storage and handling, as uncontrolled polymerization can be hazardous.

Experimental Protocol: Determination of Alkene Stability via Calorimetry

This protocol outlines the experimental workflow for determining the heat of hydrogenation, a key method for comparing the relative stability of alkenes like this compound[14]. The causality behind this experiment is that the less potential energy an alkene contains, the more stable it is, and the less heat will be released upon its conversion to the common alkane product[14].

Hydrogenation_Workflow prep 1. Reactant Preparation - Weigh alkene & Pd/C catalyst. - Dissolve in a suitable solvent. setup 2. Calorimeter Setup - Place reaction vessel in calorimeter. - Seal and purge system with N₂ or Ar. prep->setup h2_fill 3. Hydrogenation - Fill vessel with H₂ to a known pressure. - Record initial temperature (T_initial). setup->h2_fill reaction 4. Data Acquisition - Initiate reaction (e.g., by stirring). - Monitor temperature until stable (T_final). h2_fill->reaction analysis 5. Analysis & Calculation - Calculate temperature change (ΔT). - Use calorimeter constant to find heat released (q). - Calculate molar heat of hydrogenation (ΔH). reaction->analysis

Caption: Experimental workflow for determining the heat of hydrogenation.

Step-by-Step Methodology:

  • Reactant Preparation: Accurately weigh a known mass of this compound and a catalytic amount of palladium on carbon (Pd/C). The precise measurement is critical for calculating the molar enthalpy. Dissolve the alkene in a suitable inert solvent (e.g., ethanol or hexane) inside a reaction vessel.

  • Reaction Setup: Place the reaction vessel within a high-precision calorimeter. Seal the system to create a closed environment. Purge the vessel with an inert gas like nitrogen or argon to remove all oxygen, which could pose an explosion risk with hydrogen gas[14].

  • Hydrogen Introduction: Fill the reaction vessel with hydrogen gas to a specific, recorded pressure. Allow the system to thermally equilibrate and record the stable initial temperature (T_initial).

  • Initiation and Data Acquisition: Initiate the reaction by starting a stirrer to ensure contact between the reactants and the catalyst. The reaction is exothermic, causing the temperature of the system to rise. Record the temperature continuously until it reaches a stable maximum and begins to cool (T_final).

  • Calculation: The total heat released (q) is calculated using the observed temperature change (ΔT = T_final - T_initial) and the predetermined heat capacity of the calorimeter. The molar heat of hydrogenation (ΔH) is then determined by dividing q by the number of moles of the alkene used. This value provides a quantitative measure of the alkene's stability.

This self-validating system relies on the precise measurement of mass and temperature and a properly calibrated calorimeter to provide reproducible and trustworthy data on alkene stability.

Safety and Handling

This compound is a highly flammable liquid and vapor (H225) with a very low flash point, posing a significant fire risk[7].

  • Handling: All equipment used for handling must be grounded to prevent static discharge[6]. Use only non-sparking tools. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors, which may cause drowsiness, dizziness, or anesthetic effects[16].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and strong oxidizing agents[6][12]. Storage at 0-6°C is recommended[12].

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and flame-retardant clothing.

  • Fire Extinguishing: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Water may be ineffective[8][13].

In case of ingestion, it may be fatal if it enters the airways (H304). Do NOT induce vomiting and seek immediate medical attention.

Conclusion

This compound is a foundational building block in organic chemistry whose utility is dictated by its distinct physical and chemical properties. Its reactivity, centered on the terminal, disubstituted double bond, allows for predictable transformations through electrophilic addition, hydrogenation, and oxidation reactions. A thorough understanding of its stability relative to its isomers, the regioselectivity of its reactions as governed by principles like Markovnikov's rule, and the protocols to achieve anti-Markovnikov products are essential for its effective application. Adherence to strict safety protocols is paramount due to its high flammability and potential health hazards. This guide provides the necessary technical foundation for scientists and researchers to confidently and safely utilize this compound in their work.

References

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  • ChemBK. (2024). 2-methyl-pent-1-ene. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • EnvironmentalChemistry.com. (n.d.). Chemical Database: this compound. Retrieved from [Link]

  • Wikidata. (n.d.). This compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Pentene, 2-methyl- (CAS 763-29-1). Retrieved from [Link]

  • Haz-Map. (n.d.). 1-Pentene, 2-methyl-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 2-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the primary synthetic routes to 2-Methyl-1-pentene (CAS 763-29-1), a volatile organic compound and a member of the hexene family of isomers.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development and the chemical industry who require a comprehensive understanding of the available synthetic methodologies. We will delve into the mechanistic underpinnings, experimental protocols, and comparative analysis of each route, offering field-proven insights to guide laboratory and industrial applications.

Introduction to this compound

This compound is a colorless, highly flammable liquid with the chemical formula C₆H₁₂.[2][4] As a di-substituted alpha-olefin, its reactivity is dominated by the terminal double bond, making it a valuable intermediate in organic synthesis and polymerization processes.[1][5] It is found in some reformulated gasolines and is a metabolite in humans.[1] Understanding its synthesis is crucial for applications ranging from fine chemical production to its use as a comonomer in polymer chemistry. This guide will focus on three principal and instructive synthesis strategies: alcohol dehydration, Wittig olefination, and dehydrohalogenation, each presenting unique advantages and challenges regarding regioselectivity and yield.

Chapter 1: Synthesis via Dehydration of 2-Methyl-2-pentanol

The acid-catalyzed dehydration of alcohols is a classic and straightforward method for alkene synthesis.[5] For this compound, the logical precursor is 2-methyl-2-pentanol. This reaction, however, serves as a quintessential example of the challenges in controlling regioselectivity in elimination reactions.

Mechanistic Insights and Regiochemical Control

The dehydration of a tertiary alcohol like 2-methyl-2-pentanol proceeds through an E1 (Elimination, Unimolecular) mechanism.[6] The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄), converting it into a good leaving group (H₂O). The departure of water forms a relatively stable tertiary carbocation intermediate.[6]

The crucial step determining the final product distribution is the subsequent deprotonation of a carbon adjacent (beta) to the carbocation. In this case, the carbocation has two types of beta-protons: those on the C1 methyl group and those on the C3 methylene group.

  • Path A (Zaitsev Elimination): Removal of a proton from the C3 position results in the formation of 2-methyl-2-pentene , a trisubstituted alkene.

  • Path B (Hofmann Elimination): Removal of a proton from the C1 methyl group yields the desired This compound , a disubstituted alkene.

According to Zaitsev's Rule , elimination reactions that can produce more than one alkene isomer will favor the most substituted (and therefore most thermodynamically stable) alkene.[7][8] 2-Methyl-2-pentene is trisubstituted and more stable than the disubstituted this compound.[9] Consequently, the dehydration of 2-methyl-2-pentanol yields 2-methyl-2-pentene as the major product and this compound as the minor product.[7][10]

// Invisible edges for layout Prot_Alc -> Prot_Alc_2 [style=invis]; Carbocation -> Carbocation_2 [style=invis]; } caption [label="Figure 1: E1 Dehydration Mechanism.", fontname="Arial", fontsize=12];

Experimental Protocol: Acid-Catalyzed Dehydration

This protocol describes the dehydration of 2-methyl-2-pentanol, which will produce a mixture of alkene isomers.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask cooled in an ice bath.

  • Reagent Addition: To the round-bottom flask, add 20.4 g (0.2 mol) of 2-methyl-2-pentanol. Cautiously add 5 mL of concentrated sulfuric acid (H₂SO₄) dropwise while swirling the flask.

  • Reaction: Add a few boiling chips and gently heat the mixture. The lower-boiling alkenes (this compound, b.p. 62°C; 2-methyl-2-pentene, b.p. 67°C) will begin to distill over.[2][11]

  • Workup: Collect the distillate in the cooled receiving flask. Transfer the distillate to a separatory funnel and wash it sequentially with 10 mL of 10% NaOH solution (to neutralize any acid) and 10 mL of brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. The final product ratio can be determined by gas chromatography (GC), and the isomers can be separated by careful fractional distillation.

Causality: The use of a strong acid catalyst is essential for protonating the poor -OH leaving group. Heating the reaction mixture provides the necessary energy to overcome the activation barrier for carbocation formation and drives the elimination process, favoring the volatile alkene products to distill out of the reaction mixture as they are formed.

Chapter 2: Regioselective Synthesis via the Wittig Reaction

To overcome the poor regioselectivity of elimination reactions, the Wittig reaction offers a powerful and precise alternative for forming the C=C double bond at a specific location.[12] This reaction converts a carbonyl group (aldehyde or ketone) into an alkene by reacting it with a phosphonium ylide (Wittig reagent).[13][14] Its key advantage is that the double bond forms unambiguously between the carbonyl carbon and the ylide carbon.[13]

Mechanistic Pathway

The synthesis of this compound via the Wittig reaction involves the reaction between butanone (a ketone) and methylenetriphenylphosphorane (a non-stabilized ylide).

  • Ylide Formation: The Wittig reagent is prepared by reacting triphenylphosphine with methyl bromide to form methyltriphenylphosphonium bromide. This phosphonium salt is then deprotonated by a strong base, such as n-butyllithium (n-BuLi), to generate the nucleophilic ylide.[12]

  • Nucleophilic Attack & Cycloaddition: The ylide attacks the electrophilic carbonyl carbon of butanone. The mechanism is generally considered to proceed via a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[15]

  • Decomposition: The unstable oxaphosphetane rapidly collapses, breaking the C-P and C-O bonds and forming a new C=C π-bond and a very stable P=O double bond in the triphenylphosphine oxide byproduct.[14] The formation of this highly stable byproduct is a major thermodynamic driving force for the reaction.

// Invisible edge for layout Ylide -> Ylide_2 [style=invis]; } caption [label="Figure 2: Wittig Reaction Workflow.", fontname="Arial", fontsize=12];

Experimental Protocol: Wittig Olefination

This protocol must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

  • Ylide Preparation:

    • Place 9.0 g (25.2 mmol) of methyltriphenylphosphonium bromide in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Add 100 mL of anhydrous diethyl ether via syringe.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add 10 mL of 2.5 M n-butyllithium (n-BuLi) in hexanes (25 mmol) via the dropping funnel over 20 minutes. The mixture will turn a characteristic orange/yellow color, indicating ylide formation.

    • Stir the mixture at room temperature for 1 hour.

  • Reaction with Ketone:

    • Dissolve 1.44 g (20 mmol) of butanone in 20 mL of anhydrous diethyl ether.

    • Add the butanone solution dropwise to the ylide mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4 hours. The color of the ylide will fade as it is consumed.

  • Workup and Purification:

    • Quench the reaction by carefully adding 20 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent by distillation. The crude product can be purified by fractional distillation, collecting the fraction boiling around 62°C.[2]

Trustworthiness: The Wittig reaction is a highly reliable and self-validating system for olefination. The regiospecificity is its greatest strength, ensuring the desired product is formed without isomeric byproducts that are common in elimination reactions.[13]

Chapter 3: Synthesis via Dehydrohalogenation of Alkyl Halides

Elimination of a hydrogen halide (HX) from an alkyl halide is a fundamental method for alkene synthesis.[5] The regiochemical outcome of this E2 (Elimination, Bimolecular) reaction is highly dependent on the steric bulk of the base employed.

Mechanistic Considerations: Zaitsev vs. Hofmann

The E2 reaction is a concerted, one-step process where a base removes a beta-proton, the C-H bond breaks, a C=C π-bond forms, and the leaving group departs simultaneously.[16][17]

  • Starting Material: To synthesize this compound, one could start with either 2-chloro-2-methylpentane or 1-chloro-2-methylpentane.

  • Role of the Base:

    • Small, unhindered bases (e.g., sodium ethoxide, NaOH) tend to abstract the most acidic proton, which is typically at the more substituted beta-carbon. This leads to the thermodynamically favored Zaitsev product (2-methyl-2-pentene).[18]

    • Bulky, sterically hindered bases (e.g., potassium tert-butoxide, t-BuOK) have difficulty accessing the sterically hindered internal proton. They preferentially abstract the more accessible proton from the least substituted beta-carbon (the methyl group). This kinetically controlled process leads to the Hofmann product , which is the desired this compound.[17]

Therefore, to favor the synthesis of this compound, one must choose a sterically hindered base to promote Hofmann elimination.

E2_Elimination cluster_0 Unhindered Base (e.g., EtO⁻) cluster_1 Hindered Base (e.g., t-BuOK) Start 2-Chloro-2-methylpentane Zaitsev 2-Methyl-2-pentene (Zaitsev Product - Major) Start->Zaitsev E2 Reaction Hofmann This compound (Hofmann Product - Major) Start->Hofmann E2 Reaction

Experimental Protocol: Hofmann Elimination

This protocol describes the dehydrohalogenation of 2-chloro-2-methylpentane to favor the formation of this compound.

  • Apparatus Setup: Set up a round-bottom flask with a reflux condenser and a magnetic stirrer under a nitrogen atmosphere.

  • Reagent Addition: In the flask, dissolve 5.6 g (0.05 mol) of potassium tert-butoxide (t-BuOK) in 50 mL of anhydrous tert-butanol.

  • Reaction: Gently heat the mixture to 50°C. Add 6.0 g (0.05 mol) of 2-chloro-2-methylpentane dropwise over 30 minutes.

  • Reflux: After the addition is complete, heat the mixture to reflux (approx. 83°C) for 2 hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. The product, being a low-density liquid, will form the upper organic layer.[2] Separate the layers. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous calcium chloride. Purify the product by fractional distillation.

Expertise: The choice of a bulky base like potassium tert-butoxide is a deliberate experimental design to exploit kinetic control over thermodynamic control. The steric hindrance of the base is the key variable that directs the reaction pathway away from the more stable Zaitsev product toward the less substituted, and in this case desired, Hofmann product.

Comparative Analysis of Synthesis Routes

Parameter Dehydration of Alcohol Wittig Reaction Dehydrohalogenation (Hofmann)
Primary Product 2-Methyl-2-pentene (Zaitsev)This compound This compound
Regioselectivity Poor; difficult to controlExcellentGood to Excellent
Key Reagents 2-Methyl-2-pentanol, H₂SO₄Butanone, Ph₃PCH₂, n-BuLi2-Chloro-2-methylpentane, t-BuOK
Mechanism E1Carbonyl OlefinationE2
Byproducts Water, isomeric alkenesTriphenylphosphine oxideKCl, tert-butanol
Reaction Conditions Acidic, heatingAnhydrous, inert atmosphereBasic, heating
Scalability High; suitable for industrial useModerate; byproduct disposal is a concernHigh
Advantages Inexpensive starting materialsUnambiguous product formationGood control over regioselectivity
Disadvantages Produces a mixture of isomers[10]Stoichiometric byproduct, moisture-sensitive[12]Requires specific (bulky) base

Conclusion

The synthesis of this compound can be accomplished through several fundamental organic reactions.

  • The dehydration of 2-methyl-2-pentanol is the most straightforward route in terms of concept but suffers from poor regioselectivity, yielding the thermodynamically more stable 2-methyl-2-pentene as the major product.[7]

  • The dehydrohalogenation of a suitable alkyl halide using a sterically hindered base provides good control over the reaction outcome, favoring the desired Hofmann product.

  • The Wittig reaction stands out as the most precise method, offering unparalleled regioselectivity by design, ensuring the exclusive formation of the terminal alkene.[13]

The selection of an optimal synthesis route depends on the specific requirements of the application, including desired purity, acceptable yield, cost of reagents, and the scale of the reaction. For high-purity laboratory applications where isomeric contamination is unacceptable, the Wittig reaction is the superior choice. For larger-scale industrial production, a cost-effective elimination reaction with optimized conditions to maximize the Hofmann product may be more feasible.

References

  • Brainly. (2019). Dehydration of 2-methyl-2-pentanol forms one major and one minor organic product. Draw the structures of. [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. [Link]

  • Unknown. (n.d.). Elimination Reactions. [Link]

  • Study.com. (n.d.). When 2-methyl-2-pentanol undergoes dehydration, two organic compounds are produced - one major and one minor. Sketch the structures of both organic products, with hydrogen atoms included. [Link]

  • UCLA CDH. (n.d.). Dehydration Of 2 Methyl 2 Pentanol. [Link]

  • Chemistry LibreTexts. (2024). 8.1: Preparation of Alkenes - A Preview of Elimination Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Unknown. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. [Link]

  • Dalal Institute. (n.d.). Elimination Reactions. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Homework.Study.com. (n.d.). What is the major product from the E 1 dehydration of 2-methyl-2-pentanol?. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Google Patents. (n.d.).
  • Study.com. (n.d.). How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions?. [Link]

  • BITS Pilani. (n.d.). Elimination Reactions. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions. [Link]

  • YouTube. (2021). Acid catalyzed dehydration of 2 pentanol Mechanism. [Link]

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  • Reactory. (2022). 2-methylpent-1-ene | C6H12. [Link]

  • University of Calgary. (n.d.). Answer. [Link]

  • YouTube. (2021). Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough). [Link]

  • ResearchGate. (n.d.). New process of synthesis of 2-methyl-2-pentenoic acid. [Link]

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  • Aaltodoc. (n.d.). APPLIED CHEMISTRY Reaction Equilibrium in the Isomerization of 2,4,4-Trimethyl Pentenes. [Link]

  • ResearchGate. (n.d.). Isomeric structures of 1-hexene and 4-methyl-1-pentene. [Link]

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Spectroscopic Data for 2-Methyl-1-pentene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-1-pentene (CAS No: 763-29-1), a volatile and flammable colorless liquid with the molecular formula C₆H₁₂.[1][2] Intended for researchers, scientists, and professionals in drug development and chemical analysis, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The focus is on not only presenting the spectral data but also providing insights into the experimental considerations and the correlation between the molecular structure and the observed spectroscopic features.

Molecular Structure and Spectroscopic Correlation

This compound is an unsaturated aliphatic hydrocarbon featuring a terminal double bond and a methyl branch at the C2 position.[1][2] This specific arrangement of atoms gives rise to a unique spectroscopic fingerprint, which we will explore in detail. Understanding these correlations is paramount for structural elucidation and quality control in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform-d (CDCl₃), reveals five distinct proton environments. The chemical shifts (δ) are influenced by the electronic environment of the protons, particularly their proximity to the electron-rich double bond.

Table 1: ¹H NMR Data for this compound

AssignmentChemical Shift (ppm)MultiplicityIntegration
H-1 (a)~4.70Singlet1H
H-1 (b)~4.66Singlet1H
H-3~1.99Triplet2H
H-2' (CH₃)~1.71Singlet3H
H-4~1.46Sextet2H
H-5~0.90Triplet3H
(Data sourced from ChemicalBook, recorded at 399.65 MHz in CDCl₃)[3]

Causality Behind the Spectrum:

  • Vinyl Protons (H-1): The two protons on the terminal carbon of the double bond (C1) are diastereotopic and appear as two distinct singlets around 4.70 and 4.66 ppm.[3] Their downfield shift is a direct consequence of the deshielding effect of the π-electron system of the alkene.

  • Allylic Protons (H-3): The two protons on C3 are adjacent to the double bond, placing them in an allylic position. They appear as a triplet around 1.99 ppm due to coupling with the two neighboring protons on C4.[3]

  • Vinylic Methyl Protons (H-2'): The methyl group attached to the double bond (C2) is in a vinylic position, resulting in a singlet at approximately 1.71 ppm.[3] The lack of splitting indicates no adjacent protons.

  • Aliphatic Protons (H-4 and H-5): The protons on C4 and C5 are in a typical aliphatic environment. The C4 protons appear as a sextet around 1.46 ppm due to coupling with the protons on C3 and C5. The terminal methyl protons on C5 resonate as a triplet around 0.90 ppm, coupled with the C4 protons.[3]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound shows six distinct signals, corresponding to the six carbon atoms in the molecule.

Table 2: ¹³C NMR Data for this compound

AssignmentChemical Shift (ppm)
C2~145.5
C1~112.5
C3~36.5
C4~29.5
C2' (CH₃)~22.5
C5~14.0
(Representative data; may vary slightly with solvent and instrument)[4]

Causality Behind the Spectrum:

  • Olefinic Carbons (C1 and C2): The two sp²-hybridized carbons of the double bond are significantly deshielded and appear downfield. The quaternary carbon (C2) at ~145.5 ppm is more downfield than the terminal CH₂ carbon (C1) at ~112.5 ppm.[4]

  • Aliphatic Carbons (C3, C4, C5, and C2'): The sp³-hybridized carbons appear in the upfield region of the spectrum. The chemical shifts are influenced by their substitution and proximity to the double bond.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition Parameters:

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a 30-degree pulse angle to ensure quantitative integration.

    • Set the relaxation delay to at least 5 times the longest T₁ for accurate integration (typically 2-5 seconds).

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Use a spectral width of 0 to 220 ppm.

    • Employ proton decoupling to obtain singlet peaks for all carbons.

    • A 45-degree pulse angle and a relaxation delay of 2 seconds are generally sufficient.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm for ¹H and ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound clearly indicates the presence of C=C and C-H bonds associated with an alkene and an aliphatic chain.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~3075=C-H stretch (vinylic)
~2960-2850C-H stretch (aliphatic)
~1650C=C stretch
~1465C-H bend (aliphatic CH₂ and CH₃)
~890=C-H bend (out-of-plane)
(Data sourced from NIST Chemistry WebBook)[5]

Causality Behind the Spectrum:

  • =C-H Stretch: The absorption band around 3075 cm⁻¹ is characteristic of the C-H stretching vibration of the sp²-hybridized carbons in the vinyl group.[5]

  • C-H Stretch: The strong absorptions in the 2960-2850 cm⁻¹ region are due to the C-H stretching vibrations of the sp³-hybridized carbons in the propyl and methyl groups.[5]

  • C=C Stretch: The peak at approximately 1650 cm⁻¹ is indicative of the C=C stretching vibration of the double bond.[5]

  • =C-H Bend: The strong band around 890 cm⁻¹ is a key diagnostic feature for a terminal disubstituted alkene (R₂C=CH₂) and arises from the out-of-plane bending of the vinylic C-H bonds.[5]

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample between the plates and acquire the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

    • Typically, 16-32 scans are co-added to obtain a high-quality spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common technique.

Table 4: Major Peaks in the Mass Spectrum of this compound

m/zRelative IntensityProposed Fragment
84Moderate[C₆H₁₂]⁺• (Molecular Ion)
69High[C₅H₉]⁺
56High[C₄H₈]⁺•
41High[C₃H₅]⁺ (Allyl Cation)
(Data sourced from NIST Chemistry WebBook and PubChem)[1][2][6]

Causality Behind the Spectrum (Fragmentation Pathway):

The molecular ion ([M]⁺•) is observed at m/z 84.[2][6] The fragmentation of this compound is dominated by cleavages that lead to the formation of stable carbocations and radical species. A prominent fragmentation pathway is the allylic cleavage, which is energetically favorable.

fragmentation M [C₆H₁₂]⁺• m/z = 84 F1 [C₅H₉]⁺ m/z = 69 M->F1 - •CH₃ F2 [C₄H₈]⁺• m/z = 56 M->F2 - C₂H₄ (McLafferty) F3 [C₃H₅]⁺ m/z = 41 F1->F3 - C₂H₄

Caption: Proposed EI fragmentation pathway for this compound.

  • Loss of a Methyl Radical (m/z 69): The loss of a methyl radical from the molecular ion results in the formation of a stable allylic carbocation at m/z 69.

  • McLafferty Rearrangement (m/z 56): A McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the double bond, followed by the elimination of a neutral ethene molecule, leading to a radical cation at m/z 56.

  • Formation of the Allyl Cation (m/z 41): The peak at m/z 41 is characteristic of the highly stable allyl cation, [C₃H₅]⁺, which can be formed from further fragmentation of larger ions.[2]

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. GC-MS is preferred for separation from any potential impurities.

  • Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 10 to 200 to ensure detection of the molecular ion and all relevant fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with a reference library such as the NIST/EPA/NIH Mass Spectral Library for verification.[2][7]

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating characterization of this compound. Each technique offers complementary information that, when synthesized, allows for the unambiguous confirmation of its molecular structure. The protocols and interpretations provided in this guide are intended to serve as a practical resource for scientists and researchers, enabling them to confidently acquire and interpret spectroscopic data for this compound and structurally related molecules.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12986, this compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Pentene, 2-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Pentene, 2-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Pentene, 2-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

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A Comprehensive Technical Guide to the Thermodynamic Properties of 2-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Influence of Molecular Energetics

In the intricate landscape of chemical synthesis and drug development, a molecule's utility is governed by more than just its structure. The subtle interplay of energy at the molecular level—its thermodynamic properties—dictates reaction feasibility, equilibrium positions, and ultimately, the efficiency of synthetic pathways. 2-Methyl-1-pentene (C₆H₁₂), an unsaturated hydrocarbon, serves as a valuable model and building block in various organic syntheses. A thorough understanding of its thermodynamic characteristics is paramount for researchers aiming to harness its reactivity in a controlled and predictable manner. This guide provides an in-depth exploration of the key thermodynamic properties of this compound, grounded in experimental data and theoretical frameworks, to empower scientists in their research and development endeavors.

I. Foundational Thermodynamic Parameters of this compound

A molecule's thermodynamic profile is defined by several key parameters that describe its energy content and stability. For this compound, these properties provide a quantitative basis for understanding its behavior in chemical systems.

PropertyValueUnitsSource(s)
Molecular FormulaC₆H₁₂-[1]
Molecular Weight84.16 g/mol [1]
Boiling Point62.1°C[2]
Melting Point-136°C[2]
Density (at 25°C)0.682g/mL
Vapor Pressure (at 37.7°C)325mmHg
Enthalpy of Vaporization (ΔHvap°)30.5kJ/mol[3]

II. Enthalpy of Formation: A Measure of Molecular Stability

The standard enthalpy of formation (ΔHf°) is a cornerstone of thermochemistry, quantifying the heat change when one mole of a compound is formed from its constituent elements in their standard states. For this compound, this value provides a direct measure of its intrinsic stability.

A. Experimental Determination via Heat of Hydrogenation

Direct measurement of the heat of formation for many organic compounds is often impractical. A more accessible and highly accurate method involves determining the heat of hydrogenation (ΔHhydrog°). This is the enthalpy change that occurs when an unsaturated compound, such as an alkene, reacts with hydrogen gas to form a saturated compound.[4]

The hydrogenation of this compound yields 2-methylpentane:

C₆H₁₂(l) + H₂(g) → C₆H₁₄(l)

The experimental heat of hydrogenation for this compound is -116.3 kJ/mol .

This value can then be used in conjunction with the known standard enthalpy of formation of the corresponding alkane, 2-methylpentane, to calculate the standard enthalpy of formation of this compound using Hess's Law.[4]

The standard enthalpy of formation of liquid 2-methylpentane (ΔHf°(2-methylpentane)) is -204.3 ± 1.0 kJ/mol .[5]

Therefore, the standard enthalpy of formation of liquid this compound (ΔHf°(this compound)) can be calculated as follows:

ΔHf°(this compound) = ΔHf°(2-methylpentane) - ΔHhydrog° ΔHf°(this compound) = -204.3 kJ/mol - (-116.3 kJ/mol) = -88.0 kJ/mol

B. The Causality Behind Experimental Choices: Calorimetry

The determination of heats of reaction, such as hydrogenation, is performed using calorimetry. A bomb calorimeter is a common instrument for precisely measuring the heat evolved or absorbed during a chemical reaction.

Experimental Protocol: Determination of Heat of Hydrogenation via Bomb Calorimetry

  • Calibration: The heat capacity of the calorimeter is first determined by combusting a known amount of a standard substance (e.g., benzoic acid) with a precisely known heat of combustion.

  • Sample Preparation: A known mass of this compound is placed in a sample holder within the sealed "bomb" of the calorimeter.

  • Pressurization: The bomb is purged and then filled with a known excess of pure hydrogen gas to a high pressure.

  • Ignition and Data Acquisition: The reaction is initiated by electrical ignition. The temperature of the surrounding water bath is precisely monitored and recorded over time.

  • Calculation: The heat released by the reaction is calculated from the temperature rise of the water bath and the heat capacity of the calorimeter. This value is then used to determine the molar heat of hydrogenation.

G cluster_workflow Calorimetry Workflow for Heat of Hydrogenation A Calibrate Calorimeter B Prepare Sample (this compound) A->B Establish Heat Capacity C Pressurize with H₂ B->C Introduce Reactants D Ignite and Record Temperature Change C->D Initiate Reaction E Calculate Heat of Hydrogenation D->E Analyze Data

Caption: Workflow for determining the heat of hydrogenation using bomb calorimetry.

III. Heat Capacity and Entropy: Understanding Energy Storage and Disorder

A. Heat Capacity: A Molecule's Ability to Store Thermal Energy

The molar heat capacity (Cp) of a substance is the amount of heat required to raise the temperature of one mole by one degree Celsius at constant pressure. This property is crucial for heat transfer calculations in chemical processes.

The molar heat capacity of liquid this compound at 25°C (298.15 K) is 175.479 J/(mol·K) .[2]

B. Standard Molar Entropy: A Measure of Molecular Disorder

C. Computational Estimation of Thermodynamic Properties: The Joback Method

In the absence of experimental data, group contribution methods, such as the Joback method, provide a reliable means of estimating thermodynamic properties.[4] This method assumes that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.

For this compound (CH₂(C(CH₃))CH₂CH₂CH₃), the relevant groups for the Joback method would be:

  • =CH₂

  • C=

  • -CH₂-

  • -CH₃ (x2)

By applying the specific group contributions for heat capacity, entropy, and Gibbs free energy of formation, reasonable estimates can be obtained.

IV. Gibbs Free Energy of Formation: Predicting Reaction Spontaneity

The Gibbs free energy of formation (ΔGf°) combines enthalpy and entropy to provide the most direct indicator of a compound's thermodynamic stability and the spontaneity of its formation from its elements. It is calculated using the equation:

ΔGf° = ΔHf° - TΔS°

Where:

  • ΔHf° is the standard enthalpy of formation.

  • T is the absolute temperature in Kelvin (usually 298.15 K).

  • ΔS° is the standard entropy change of formation.

While an experimental value for ΔGf° of this compound is not available in the initial search, an estimated value can be derived using the calculated ΔHf° and an estimated S°. A value of 78.93 kJ/mol has been calculated using the Joback method.[6]

V. The Influence of Structure on Thermodynamic Stability

The thermodynamic properties of this compound are intrinsically linked to its molecular structure. As a disubstituted alkene, its stability is greater than that of a monosubstituted isomer like 1-hexene, but less than that of a more substituted isomer like 2-methyl-2-pentene. This is due to two primary factors:

  • Hyperconjugation: The stabilizing interaction between the electrons in the C-H sigma bonds of the alkyl groups and the empty π* antibonding orbital of the double bond. More substituted alkenes have more adjacent C-H bonds, leading to greater hyperconjugation and increased stability.[7]

  • Steric Strain: In some isomers, steric hindrance between bulky alkyl groups can decrease stability.

G cluster_stability Factors Influencing Alkene Stability A Alkene Structure B Degree of Substitution A->B C Hyperconjugation B->C Increases with substitution D Steric Strain B->D Can increase with substitution E Thermodynamic Stability C->E Increases stability D->E Decreases stability

Caption: Relationship between alkene structure and thermodynamic stability.

VI. Practical Implications in Research and Development

A quantitative understanding of the thermodynamic properties of this compound is crucial for:

  • Reaction Design and Optimization: Predicting the feasibility and equilibrium position of reactions involving this compound allows for the selection of optimal reaction conditions (temperature, pressure, catalysts) to maximize product yield.

  • Process Safety: Knowledge of properties like vapor pressure and enthalpy of vaporization is essential for the safe handling, storage, and transport of this compound.

  • Computational Modeling: Accurate thermodynamic data serves as critical input for process simulation and computational chemistry studies, enabling the in-silico design and analysis of complex chemical systems.

  • Drug Development: While not a drug itself, understanding the thermodynamics of alkene building blocks is fundamental to the synthesis of complex pharmaceutical molecules, where precise control over reaction pathways is paramount.

VII. Conclusion

The thermodynamic properties of this compound provide a quantitative framework for understanding its energetic behavior and reactivity. By leveraging experimental data and validated computational methods, researchers can move beyond qualitative descriptions to a more predictive and controlled approach to chemical synthesis. This in-depth guide has illuminated the key thermodynamic parameters of this compound, the experimental and theoretical underpinnings of these values, and their practical significance in scientific research and development.

References

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2-Methyl-1-pentene CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-1-pentene: Nomenclature, CAS Identification, and Physicochemical Properties

Executive Summary

This compound is a volatile organic compound (VOC) and a member of the alkene family, characterized by its branched six-carbon structure. As a key intermediate in organic synthesis and a component in petrochemical streams, a precise understanding of its chemical identity, properties, and handling is paramount for researchers and chemical professionals. This guide provides a comprehensive overview of this compound, beginning with its unambiguous identification through CAS number and IUPAC nomenclature. It further details its essential physicochemical properties, outlines a representative synthetic protocol, discusses methods for its characterization, and summarizes its primary applications and critical safety protocols. This document is designed to serve as an authoritative reference for scientists engaged in research, development, and quality control involving this versatile hydrocarbon.

Chemical Identity and Nomenclature

The precise identification of a chemical substance is the foundation of scientific reproducibility and safety. For this compound, this is achieved through a combination of a unique registry number and a systematic naming convention.

The CAS Registry Number: A Unique Identifier

The most definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

  • CAS Number: 763-29-1[1][2][3]

The CAS number is a unique numerical identifier assigned to a single chemical substance, ensuring that "this compound" refers to the exact same molecular structure regardless of language or other naming conventions. This number is critical for database searches, regulatory compliance, and procurement.

IUPAC Nomenclature: A Systematic Approach

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds, ensuring a logical and universally understood name based on the compound's structure.[4] The IUPAC name for this compound is 2-methylpent-1-ene .[5][6][7]

The naming process follows these logical steps:

  • Identify the Parent Chain: The longest continuous carbon chain that includes the double bond is identified. In this case, it is a five-carbon chain, making the parent alkene "pentene".

  • Number the Parent Chain: The chain is numbered from the end that gives the double bond the lowest possible locant (position number). The double bond starts at carbon 1.

  • Identify and Locate Substituents: A methyl group (-CH3) is attached to the second carbon of the chain.

  • Assemble the Name: The substituent name ("methyl") and its location ("2-") are prefixed to the parent alkene name ("pent-1-ene").

Caption: IUPAC numbering of the 2-methylpent-1-ene structure.

Common Synonyms and Molecular Identifiers

While 2-methylpent-1-ene is the systematic name, several synonyms and database identifiers are used in literature and commercial listings.

Identifier TypeValue
Synonyms This compound, 1-Pentene, 2-methyl-, 2-Methylpentene[5][8][9]
Molecular Formula C₆H₁₂[2][5][6][7]
SMILES CCCC(C)=C[5][6][7]
InChI Key WWUVJRULCWHUSA-UHFFFAOYSA-N[2][5][6][7]

Physicochemical Properties

The utility and handling requirements of this compound are dictated by its physical and chemical properties. It is a colorless, highly flammable liquid with a characteristic odor.[1][5][10] Its low density means it will float on water.[5][11]

PropertyValueSource(s)
Molecular Weight 84.16 g/mol [2][5]
Appearance Colorless liquid[1][5][10]
Boiling Point 62 °C (143.8 °F) at 760 mmHg[5][10][12]
Melting Point -136 °C (-212.3 °F)[5][12]
Density 0.682 g/mL at 25 °C[10][13]
Flash Point -27 °C (-16.6 °F) (closed cup)[5][11][14]
Autoignition Temp. 300 °C (572 °F)[5][11]
Vapor Pressure 195 mmHg at 20 °C[5]
Water Solubility 78 mg/L at 25 °C (Insoluble)[10][13]
Organic Solubility Soluble in alcohol, benzene, chloroform, petroleum[10]
Refractive Index (n²⁰/D) 1.392[10]

The low boiling point and high vapor pressure indicate that this compound is highly volatile. Its extremely low flash point underscores the significant fire hazard it presents, requiring stringent control of ignition sources.[11]

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is valuable for specialized research applications. A common and illustrative laboratory-scale preparation involves the acid-catalyzed dehydration of the corresponding alcohol, 2-methyl-1-pentanol.

Representative Synthetic Protocol: Dehydration of 2-Methyl-1-pentanol

The underlying principle of this reaction is the elimination of a water molecule from the alcohol, facilitated by a strong acid catalyst (e.g., sulfuric or phosphoric acid), to form an alkene. The reaction proceeds via a carbocation intermediate, and while multiple alkene isomers can form (Zaitsev's vs. Hofmann's rule), the reaction conditions can be optimized to favor the terminal alkene.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus. Place 2-methyl-1-pentanol and a catalytic amount of concentrated phosphoric acid in the distillation flask with boiling chips.

  • Heating: Gently heat the reaction mixture. The lower-boiling alkene product (b.p. 62 °C) will distill over as it is formed, shifting the equilibrium to favor product formation.

  • Collection: Collect the distillate in a receiver cooled in an ice bath to minimize evaporation losses.

  • Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any residual acid) and then with brine (to initiate drying).

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate.

  • Purification: Decant the dried liquid and perform a final fractional distillation, collecting the fraction that boils at 61-63 °C, to obtain the purified this compound.

Synthesis_Workflow Reactants 2-Methyl-1-pentanol + H₃PO₄ (cat.) Reaction Heat & Distill Reactants->Reaction Distillate Crude Product (Alkene + Water) Reaction->Distillate Wash Aqueous Workup (NaHCO₃, Brine) Distillate->Wash Dry Dry over MgSO₄ Wash->Dry Purify Fractional Distillation Dry->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis and purification of this compound.

Purity Considerations

To prevent the formation of peroxides and to remove residual water, commercial-grade this compound can be further purified by vacuum distillation from sodium.[10]

Spectroscopic Characterization

Confirming the identity and purity of a synthesized or purchased batch of this compound is crucial. This is typically achieved using a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint. Key expected signals include: two singlets around 4.7 ppm for the terminal vinylic protons (=CH₂), a triplet around 2.0 ppm for the allylic protons (-CH₂-), a singlet around 1.7 ppm for the methyl protons on the double bond (-C(CH₃)=), a sextet around 1.4 ppm for the other methylene group, and a triplet around 0.9 ppm for the terminal methyl group.[15]

  • Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. Characteristic absorption bands for this compound include a C=C stretching peak around 1650 cm⁻¹ and a =C-H stretching peak just above 3000 cm⁻¹.[16]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 84. The spectrum will also display characteristic fragmentation patterns resulting from the loss of alkyl groups, which can be used to confirm the structure.[5][8][17]

Key Applications and Field Insights

This compound is more than a laboratory curiosity; it has specific and important industrial and research applications.

  • Polymer Chemistry: It is used as a comonomer in the production of certain types of polymers. For instance, it has been utilized in the copolymerization of ethylene catalyzed by non-bridged half-titanocenes.[10] Its incorporation can modify the properties of the resulting polymer, such as its density and flexibility.

  • Analytical Standard: Due to its presence in gasoline and as a biogenic VOC, high-purity this compound serves as a critical analytical reference standard.[10] It is used for the calibration of analytical instruments like gas chromatographs (GC) for quantifying its presence in environmental samples (e.g., air, water), petroleum products, and even in human breath analysis.[14]

  • Organic Synthesis: As a functionalized alkene, it serves as a starting material or intermediate for the synthesis of more complex organic molecules. The double bond is a reactive site for various addition reactions.

Safety, Handling, and Storage

The high flammability and volatility of this compound demand rigorous safety protocols.

GHS Hazard Classification:

  • H225: Highly flammable liquid and vapor.[1][18]

  • H304: May be fatal if swallowed and enters airways.[1][18]

  • H336: May cause drowsiness or dizziness.[1][18]

Precautionary MeasureRationale and Protocol
Ventilation Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1][18]
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][18] All equipment must be electrically grounded and bonded to prevent static discharge.[11][18] Use only non-sparking tools.[1][18]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., neoprene), splash goggles, and a face shield.[12]
Storage Store in a cool, well-ventilated, locked-up area.[1][18] Keep the container tightly closed.[1][18] Refrigeration is recommended to maintain quality.[18]
Spill Response Eliminate all ignition sources. Absorb spill with dry earth, sand, or other non-combustible material and transfer to containers for disposal.[5][11]
Fire Fighting Use dry chemical, CO₂, or alcohol-resistant foam. Water may be ineffective as the compound is less dense than water and will float.[5][12][18]

References

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solubility of 2-Methyl-1-pentene in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Methyl-1-pentene in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility of this compound, a nonpolar alkene, in various organic solvents. Tailored for researchers, scientists, and professionals in drug development and chemical engineering, this document moves beyond a simple data summary. It delves into the underlying thermodynamic principles governing solubility, evaluates the practical challenges of obtaining quantitative data, and presents robust methodologies for both experimental determination and computational prediction. Our focus is on providing not just data, but a foundational understanding of the molecular interactions that dictate the dissolution process.

Introduction: Understanding this compound

This compound (C₆H₁₂) is a branched-chain olefin, a colorless and highly flammable liquid.[1][2] As a nonpolar hydrocarbon, its molecular structure is dominated by carbon-carbon and carbon-hydrogen bonds, resulting in a relatively even distribution of electron density.[3] This inherent nonpolarity is the primary determinant of its solubility characteristics. Understanding its solubility is critical in various applications, from its use as a monomer in polymerization reactions to its role as a reactant or intermediate in organic synthesis, where solvent selection directly impacts reaction kinetics, yield, and purification processes.[4][5]

This guide will explore the theoretical and practical aspects of its solubility, providing a framework for informed solvent selection and the prediction of its behavior in solution.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₂[1][6]
Molecular Weight 84.16 g/mol [1]
Boiling Point 62 °C (143.8 °F) at 760 mmHg[1][4]
Melting Point -136 °C (-212.3 °F)[1][4]
Density 0.682 g/mL at 25 °C[4]
Vapor Pressure 195 - 325 mmHg (at 20 - 37.7 °C)[1]
Water Solubility Insoluble[4][7][8][9]
Appearance Colorless liquid[1][2]

The Thermodynamic Basis of Solubility

The dissolution of a solute in a solvent is governed by the change in Gibbs free energy (ΔG_mix), as described by the equation:

ΔG_mix = ΔH_mix - TΔS_mix

Where:

  • ΔG_mix is the Gibbs free energy of mixing. A negative value indicates a spontaneous process (dissolution).[10]

  • ΔH_mix is the enthalpy of mixing, representing the heat absorbed or released.[11]

  • T is the absolute temperature.

  • ΔS_mix is the entropy of mixing, which is generally positive as mixing increases the disorder of the system.[12]

For a nonpolar solute like this compound, the "like dissolves like" principle is a direct consequence of these thermodynamic factors.[3][13] The process can be understood by considering the intermolecular forces at play.

cluster_0 Initial State (Before Mixing) cluster_1 Final State (After Mixing) Solute Solute-Solute Interactions (London Dispersion Forces) Mixed Solute-Solvent Interactions (Primarily London Dispersion) Solute->Mixed Breaking Solute Bonds (Endothermic) Solvent Solvent-Solvent Interactions (e.g., H-Bonding, Dipole-Dipole) Solvent->Mixed Breaking Solvent Bonds (Endothermic) caption Diagram of Intermolecular Forces in Dissolution.

Caption: Diagram of Intermolecular Forces in Dissolution.

  • Enthalpy of Mixing (ΔH_mix) : This term reflects the energy balance between breaking existing interactions (solute-solute and solvent-solvent) and forming new ones (solute-solvent).[11]

    • In Nonpolar Solvents (e.g., Hexane) : The forces between this compound molecules (London dispersion) and between hexane molecules (London dispersion) are similar in strength to the new forces formed between them. Thus, ΔH_mix is close to zero, leading to a negative ΔG_mix and high solubility.[3]

    • In Polar Solvents (e.g., Water) : Significant energy is required to break the strong hydrogen bonds between water molecules. The new interactions formed (weak London dispersion forces) do not release enough energy to compensate. This results in a large, positive ΔH_mix, making dissolution energetically unfavorable.[3][14]

Solubility Profile of this compound

Based on its nonpolar nature, this compound exhibits predictable qualitative solubility across various classes of organic solvents.

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassExample(s)SolubilityRationaleSource(s)
Aliphatic Hydrocarbons Pentane, Hexane, CyclohexaneMiscible"Like dissolves like"; dominated by London dispersion forces.[3][4]
Aromatic Hydrocarbons Benzene, TolueneSoluble / MiscibleSimilar nonpolar character allows for effective mixing.[4]
Ethers Diethyl EtherSolubleThe hydrocarbon portion of the ether dominates its properties.[8]
Halogenated Solvents ChloroformSolubleAlthough slightly polar, they are effective solvents for nonpolar compounds.[4]
Alcohols Ethanol, MethanolSolubleSoluble, but miscibility may decrease with shorter-chain alcohols due to their polarity and hydrogen bonding.[4][8]
Ketones AcetoneSolubleThe polarity of the carbonyl group is offset by hydrocarbon character.[8]
Esters Ethyl AcetateSolubleCan engage in dipole-dipole interactions and accept hydrogen bonds, but the alkyl portions interact well with the alkene.[15]
Polar Aprotic Solvents DMF, DMSOLow to InsolubleStrong dipole-dipole interactions within the solvent prevent effective solvation of the nonpolar alkene.-
Water H₂OInsolubleStrong hydrogen bonding network in water leads to a highly positive enthalpy of mixing.[4][7][9]

The Challenge: Scarcity of Quantitative Data and the Rise of Predictive Models

A significant challenge for researchers is the lack of comprehensive, publicly available experimental data on the quantitative solubility of this compound. While its miscibility in hydrocarbons is well-established, precise mole fraction or g/L values in a wide range of solvents are not readily found in standard chemical literature.

This data gap necessitates the use of predictive models to estimate solubility, which is a common practice in modern chemical engineering and drug development.[16] These computational tools are invaluable for rapid solvent screening and process design.[17][18]

Group Contribution Methods (e.g., UNIFAC)

The UNIFAC (UNIversal QUAC Functional-group Activity Coefficients) model is a widely used method that estimates activity coefficients based on the molecular structure of the solute and solvent.[19][20] It treats a molecule as a collection of functional groups.

  • Causality: The model's predictive power comes from a pre-parameterized database of interaction parameters between these functional groups.[21] By breaking down this compound (into CH₃, CH₂, and C=C groups) and the solvent, it calculates the overall activity coefficient, which is related to solubility.

  • Limitations: The accuracy of UNIFAC can be lower for systems with very high or very low solubilities, such as hydrocarbons in water.[22] Furthermore, specific isomers like this compound might not be perfectly represented by general group parameters, potentially leading to deviations.[23]

Conductor-like Screening Model for Real Solvents (COSMO-RS)

COSMO-RS is a more advanced method that combines quantum chemical calculations with statistical thermodynamics.[24][25]

  • Causality: It calculates a "σ-profile" for each molecule, which is a histogram of its surface polarity.[26] The thermodynamic properties of the mixture, including solubility, are then determined by the statistical interactions between these surface segments.[27] This physics-based approach does not rely solely on pre-existing experimental data for parameterization, making it a powerful a priori prediction tool.[24]

  • Advantages: It can provide high-quality predictions for a vast range of solutes and solvents, even for novel structures, and can account for subtle isomeric effects better than group contribution methods.[26]

Machine Learning and QSPR Models

Quantitative Structure-Property Relationship (QSPR) models, often employing machine learning algorithms, represent the newest frontier.[17][28]

  • Causality: These models are trained on large datasets of known experimental solubilities.[18] They learn complex, non-linear relationships between molecular descriptors (e.g., size, shape, electronic properties) and solubility.

  • Application: While powerful, their predictive accuracy is highly dependent on the quality and scope of the training data.[16] A model trained primarily on drug-like molecules may not be accurate for a small hydrocarbon like this compound unless the training set is sufficiently diverse.

Experimental Protocol: Isothermal Saturation Method

When predictive models are insufficient or require validation, direct experimental measurement is necessary. The isothermal saturation method is a robust and reliable technique for determining the solubility of a liquid solute in a solvent.

Principle: A supersaturated mixture of the solute and solvent is agitated at a constant temperature until thermodynamic equilibrium is reached. The concentration of the solute in the liquid phase is then measured, which represents its solubility at that temperature.

G start 1. Preparation Add excess this compound to the chosen organic solvent in a sealed vessel. equilibration 2. Equilibration Place vessel in a constant temperature bath (e.g., 25°C). Agitate vigorously (e.g., magnetic stirrer) for a set period (e.g., 24-48 hours). start->equilibration settling 3. Phase Separation Stop agitation and allow the undissolved phase to settle or separate completely. equilibration->settling sampling 4. Sampling Carefully extract an aliquot of the clear, saturated solvent phase. Use a pre-warmed/cooled syringe to avoid temperature changes. settling->sampling analysis 5. Quantitative Analysis Determine the concentration of This compound in the aliquot using Gas Chromatography (GC) with a pre-calibrated standard curve. sampling->analysis validation 6. Validation (Trustworthiness) Repeat sampling and analysis at later time points (e.g., 48h, 72h). Consistent results confirm equilibrium has been reached. analysis->validation validation->analysis If not consistent, continue equilibration caption Workflow for Experimental Solubility Determination.

Caption: Workflow for Experimental Solubility Determination.

Step-by-Step Methodology:
  • Preparation: In a sealed, temperature-controlled vessel, add an excess amount of this compound to a known volume or mass of the organic solvent. The presence of a distinct second phase (undissolved solute) is crucial.

  • Equilibration: Place the vessel in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the mixture to stand undisturbed in the temperature bath for several hours to ensure complete separation of the undissolved solute from the saturated solution.

  • Sampling: Carefully withdraw a sample from the clear, supernatant (solvent-rich) phase using a syringe fitted with a filter to prevent entrainment of any undissolved droplets.

  • Analysis: Accurately determine the concentration of this compound in the sample. Gas Chromatography (GC) is the ideal method for this volatile analyte. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

  • Self-Validation: To ensure the system has reached equilibrium, repeat steps 4 and 5 at different time points (e.g., 24h, 48h, 72h). The solubility value is considered reliable only when consecutive measurements yield consistent results.

Conclusion and Recommendations

The solubility of this compound is dictated by its nonpolar, hydrocarbon structure, rendering it highly soluble to miscible in nonpolar organic solvents and insoluble in polar solvents like water. While precise quantitative solubility data is sparse in the public domain, a strong theoretical framework and powerful predictive tools allow for reliable estimation.

  • For rapid, qualitative solvent screening , the "like dissolves like" principle is a highly effective guide. Nonpolar solvents such as alkanes, aromatic hydrocarbons, and ethers should be prioritized.

  • For semi-quantitative estimates , group contribution methods like UNIFAC offer a fast and accessible approach, suitable for initial process design.

  • For high-accuracy predictions , particularly when dealing with complex solvent mixtures or when experimental data is entirely absent, physics-based models like COSMO-RS are recommended.

  • For definitive, high-stakes applications , such as in pharmaceutical formulations or for generating reference data, the experimental protocol outlined in this guide should be followed to ensure accuracy and trustworthiness.

By combining theoretical understanding with modern computational tools and robust experimental validation, researchers can confidently navigate the challenges of solvent selection and application for this compound.

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The Elusive Presence of 2-Methyl-1-pentene: A Technical Guide to its Natural and Anthropogenic Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-pentene (C₆H₁₂) is a volatile organic compound (VOC) belonging to the alkene family. It is a colorless liquid with a characteristic hydrocarbon odor.[1] While its industrial applications in organic synthesis, particularly in the production of flavors, perfumes, medicines, dyes, and resins, are well-established, its natural occurrence and sources are less clearly defined.[1] This guide provides a comprehensive technical overview of the current understanding of this compound's origins, critically evaluating the evidence for its presence in the natural world and detailing its well-documented anthropogenic sources. For researchers in drug development and related fields, understanding the potential environmental and metabolic exposure to this compound is crucial.

Part 1: Natural Occurrence of this compound: An Unverified Claim

The assertion that this compound occurs naturally is primarily linked to a single plant species and its status as a human metabolite, though concrete evidence for both remains elusive in readily accessible scientific literature.

Reported Presence in Basella alba (Malabar Spinach)

The PubChem database, a comprehensive resource for chemical information, reports that this compound has been found in Basella alba, also known as Malabar spinach.[2] However, a thorough review of recent and historical phytochemical studies of Basella alba fails to corroborate this claim with specific experimental data. Several studies detailing the volatile organic compounds and phytochemical composition of Basella alba do not list this compound among the identified constituents.[3][4][5][6][7][8][9][10][11] This discrepancy suggests that the original source of this claim may be from an older, less accessible publication, or potentially an error in the database entry.

Expert Insight: The lack of independent verification of this compound in Basella alba warrants a cautious approach. Researchers investigating the natural sources of this compound should aim to verify this claim through direct analysis of Basella alba extracts using sensitive analytical techniques such as headspace gas chromatography-mass spectrometry (GC-MS).

This compound as a Human Metabolite

PubChem also identifies this compound as a human metabolite.[1][2] The field of "breathomics," the analysis of volatile organic compounds in exhaled breath, has emerged as a powerful non-invasive tool for diagnosing and monitoring diseases.[12][13][14] If this compound is indeed a human metabolite, it would likely be detectable in exhaled breath.

However, a definitive metabolic pathway for the endogenous production of this compound in humans has not been described in the scientific literature.[15][16][17][18][19] Its presence in the human body could be of exogenous origin, resulting from exposure to environmental sources such as gasoline vapors and vehicle exhaust, followed by metabolic processing. Further research is needed to confirm its status as a true endogenous metabolite and to elucidate its metabolic origins.

Part 2: Anthropogenic Sources: The Primary Origin of this compound

In contrast to its unverified natural occurrence, the presence of this compound in anthropogenic sources is well-documented and significant.

Component of Gasoline and Petroleum Products

This compound is a known component of gasoline.[1] Specifically, California Phase II reformulated gasoline was found to contain this compound at a concentration of 1.25 g/kg.[1] The analysis of volatile organic compounds in various motor vehicle fuels, including gasoline and diesel, consistently identifies a range of hydrocarbons, including isomers of hexene.[20][21][22]

Vehicle Emissions

As a constituent of gasoline, this compound is released into the atmosphere through vehicle exhaust.[1] Gas-phase tailpipe emission rates from gasoline-powered automobiles have been quantified, with significant differences observed between vehicles with and without catalytic converters. Emission rates were reported to be 0.23 mg/km for vehicles with catalytic converters and 26.6 mg/km for those without.[1] This highlights the role of catalytic converters in reducing the atmospheric burden of this and other volatile organic compounds.

Table 1: Quantitative Data on this compound in Anthropogenic Sources

SourceConcentration/Emission RateReference
California Phase II Reformulated Gasoline1.25 g/kg[1]
Gasoline Vehicle Exhaust (with catalyst)0.23 mg/km[1]
Gasoline Vehicle Exhaust (without catalyst)26.6 mg/km[1]

Part 3: Experimental Protocols for the Analysis of this compound

The detection and quantification of this compound, a volatile compound, requires sensitive analytical techniques. Headspace gas chromatography-mass spectrometry (GC-MS) is the method of choice for its analysis in various matrices.

Analysis of Volatile Compounds in Plant Material (e.g., Basella alba)

This protocol is a generalized method for the analysis of VOCs in plant tissues and can be adapted to investigate the presence of this compound in Basella alba.

Methodology: Static Headspace GC-MS (HS-GC-MS)

  • Sample Preparation:

    • Collect fresh leaves of Basella alba.

    • Weigh a precise amount of the plant material (e.g., 1-2 grams) and place it into a headspace vial.

    • For quantitative analysis, an internal standard (e.g., a deuterated alkane) should be added.

  • Headspace Extraction:

    • Seal the vial tightly with a PTFE/silicone septum.

    • Place the vial in the headspace autosampler.

    • Incubate the sample at a specific temperature (e.g., 80-100°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[23][24]

  • GC-MS Analysis:

    • Injection: A heated syringe on the autosampler withdraws a specific volume of the headspace gas and injects it into the GC inlet.

    • Gas Chromatography:

      • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp the temperature up to a final temperature (e.g., 250°C) to separate the volatile compounds.

    • Mass Spectrometry:

      • Ionization: Use standard electron ionization (EI) at 70 eV.

      • Detection: Scan a mass range of m/z 35-350.

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The NIST Mass Spectral Library can be used for tentative identification.[23]

    • Quantify the compound using the internal standard method.

dot

Caption: Workflow for HS-GC-MS analysis of plant VOCs.

Analysis of this compound in Human Breath

This protocol outlines a general procedure for collecting and analyzing VOCs in exhaled breath.

Methodology: Breath Collection and Thermal Desorption GC-MS (TD-GC-MS)

  • Breath Collection:

    • Have the subject exhale into a collection bag (e.g., Tedlar® bag) or directly through a sorbent tube.

    • Ensure the collection of alveolar air, which is rich in endogenous compounds, by having the subject exhale fully.

  • Sample Pre-concentration:

    • Draw a known volume of the collected breath through a sorbent tube packed with a suitable adsorbent material (e.g., Tenax® TA) to trap the VOCs.[13]

  • Thermal Desorption:

    • Place the sorbent tube in a thermal desorber unit.

    • The tube is heated rapidly, and the trapped VOCs are desorbed and transferred to the GC column in a small volume of carrier gas.

  • GC-MS Analysis:

    • The GC-MS parameters are similar to those described in section 3.1.

  • Data Analysis:

    • Identification and quantification are performed as described previously.

Analysis of this compound in Gasoline and Vehicle Exhaust

This protocol describes the analysis of VOCs in liquid gasoline and vehicle exhaust samples.

Methodology: Headspace SPME-GC-MS for Gasoline and Exhaust

  • Sample Preparation (Gasoline):

    • Place a small, precisely measured volume of gasoline into a headspace vial.

    • Dilute with a suitable solvent if necessary.

  • Sample Collection (Exhaust):

    • Collect exhaust samples in Tedlar® bags from the tailpipe of a vehicle operating under controlled conditions (e.g., on a dynamometer).[25][26][27][28][29]

  • Headspace Solid-Phase Microextraction (SPME):

    • Expose a SPME fiber with a suitable coating (e.g., PDMS/DVB) to the headspace of the gasoline sample or the exhaust sample in the Tedlar® bag for a defined period to allow for the adsorption of VOCs.[20]

  • GC-MS Analysis:

    • Insert the SPME fiber into the hot GC inlet, where the adsorbed VOCs are desorbed onto the column.

    • GC-MS analysis proceeds as described in section 3.1.

  • Data Analysis:

    • Identification and quantification are performed as previously described.

Conclusion

The natural occurrence of this compound is a topic that requires further rigorous scientific investigation. While it is reported to be present in Basella alba and as a human metabolite, the primary, verifiable sources of this compound are anthropogenic, specifically from gasoline and vehicle emissions. For researchers in drug development and environmental science, a clear understanding of the sources and prevalence of such VOCs is essential for assessing potential human exposure and its toxicological implications. The analytical protocols provided in this guide offer a starting point for researchers aiming to contribute to the body of knowledge on this elusive compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • CDN. GS-MS Determination of Volatile Organic Compounds in Gasoline and Diesel Emissions. [Link]

  • Gentner, D. R., et al. (2014). VOC composition of current motor vehicle fuels and vapors, and collinearity analyses for receptor modeling. Atmospheric Chemistry and Physics, 14(19), 10877-10891. [Link]

  • Olorunnisola, S. K., et al. (2024). Phytochemical Profiling of Basella alba Using Gas chromatography-Mass Spectrometry. Tropical Journal of Natural Product Research, 8(6), 7561-7565. [Link]

  • Song, C., et al. (2022). Optimization of a static headspace GC-MS method and its application in metabolic fingerprinting of the leaf volatiles of 42 citrus cultivars. Frontiers in Plant Science, 13, 966986. [Link]

  • Das, S., & De, D. (2021). A rapid and green GC-MS method for the sampling of volatile organic compounds in spices and flowers by concurrent headspace single-drop microextraction and solid-phase microextraction. Analytical Methods, 13(4), 517-525. [Link]

  • Ashraf, M., et al. (2018). Headspace Analysis of Volatile Compounds Coupled to Chemometrics in Leaves from the Magnoliaceae Family. Records of Natural Products, 12(3), 258-267. [Link]

  • Mugica-Alvarez, V., et al. (2001). Volatile organic compounds emissions from gasoline and diesel powered vehicle. Atmósfera, 14(1), 29-37. [Link]

  • Li, C., et al. (2019). Headspace Gas Chromatography-Mass Spectrometry for Volatile Components Analysis in Ipomoea Cairica (L.) Sweet Leaves: Natural Deep Eutectic Solvents as Green Extraction and Dilution Matrix. Molecules, 24(12), 2235. [Link]

  • Environmental Devices Corporation. Assessment of Volatile Organic Compounds at Gasoline Filling Stations and Possible Impacts on Human Health in Lahore, Pakistan. [Link]

  • California Environmental Protection Agency. Procedure for the Determination of C2 to C12 Hydrocarbons in Automotive Exhaust Samples by Gas Chromatography. [Link]

  • GazFinder. This compound (C6H12). [Link]

  • Wikipedia. Dimethyl peroxide. [Link]

  • Desales, M. C., et al. (2015). Nutritional Analysis, Phytochemical Screening, and Total Phenolic Content of Basella alba Leaves from the Philippines. International Food Research Journal, 22(4), 1642-1648. [Link]

  • CABI. Comprehensive Ethnomedicinal, Pharmacological and Phytochemical Report on Basella albaL. (Basellaceae). [Link]

  • Lamote, K., et al. (2016). Breath analysis by gas chromatography-mass spectrometry and electronic nose to screen for pleural mesothelioma: a cross-sectional case-control study. Journal of Breath Research, 10(4), 046009. [Link]

  • Adhikari, R., et al. (2014). A review of the taxonomy, ethnobotany, phytochemistry and pharmacology of Basella alba (Basellaceae). Journal of Medicinal Plants Research, 8(3), 163-169. [Link]

  • Kumar, S., et al. (2017). Nutrition facts and functional attributes of foliage of Basella spp. Journal of Functional Foods, 39, 49-57. [Link]

  • Lee, S., et al. (2021). Pilot Study on Exhaled Breath Analysis for a Healthy Adult Population in Hawaii. Metabolites, 11(10), 693. [Link]

  • Merkisz-Guranowska, A., & Pielecha, J. (2022). Chromatographic Analysis of the Chemical Composition of Exhaust Gas Samples from Urban Two-Wheeled Vehicles. Applied Sciences, 12(19), 9579. [Link]

  • ResearchGate. Bioactive compounds present in Basella alba and Basella rubra leaves. [Link]

  • HumanCyc. Encyclopedia of Human Genes and Metabolism. [Link]

  • MDPI. Limonene Detection in the Exhaled Human Breath Providing an Early Diagnosis Method of Liver Diseases. [Link]

  • PAL System. Don't Hold Your Breath! The Revealing Science of Breath Analysis. [Link]

  • Reksowardojo, I. K., et al. (2024). Analysis of harmful compounds concentrations in the exhaust behind a vehicle with compression ignition engine. Combustion Engines, 63(1), 3-10. [Link]

  • Karp, P. D., et al. (2005). MetaCyc: a multiorganism database of metabolic pathways and enzymes. Nucleic Acids Research, 33(Database issue), D492–D499. [Link]

  • Wybraniec, S., et al. (2021). Basella alba L. (Malabar Spinach) as an Abundant Source of Betacyanins: Identification, Stability, and Bioactivity Studies on Natural and Processed Fruit Pigments. Journal of Agricultural and Food Chemistry, 69(15), 4499-4509. [Link]

  • Balamurugan, K., & Nishanthini, A. (2013). A Review on Medicinal Importance of Basella alba L. International Journal of Pharmaceutical Sciences and Research, 4(2), 524-528. [Link]

  • National Institutes of Health. Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells. [Link]

  • National Institutes of Health. Enantioselectivity of Pentedrone and Methylone on Metabolic Profiling in 2D and 3D Human Hepatocyte-like Cells. [Link]

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  • ResearchGate. Metabolic pathway proposed for mephedrone in humans. [Link]

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safety and handling precautions for 2-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Methyl-1-pentene

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding this compound

This compound (isohexene) is a highly flammable, colorless liquid alkene with the chemical formula C₆H₁₂.[1][2] It is utilized in various industrial and laboratory settings, primarily in organic synthesis for the production of polymers, flavors, perfumes, and other fine chemicals.[2] Its high volatility and flammability, coupled with potential health hazards, necessitate a thorough understanding and strict adherence to safety protocols. This guide provides a comprehensive overview of the essential , designed for researchers, scientists, and professionals in drug development and chemical synthesis. The causality behind each recommendation is explained to ensure a deep, practical understanding of the risks involved and the rationale for mitigation strategies.

Section 1: Hazard Analysis and Characterization

A foundational principle of laboratory safety is a complete understanding of a substance's inherent hazards. The primary dangers associated with this compound are its extreme flammability and the health risks associated with exposure.

Physical and Chemical Properties

The physical properties of this compound are critical determinants of its behavior and risk profile. Its low flash point and boiling point indicate that it can readily form flammable vapor-air mixtures at or even below standard room temperature.

PropertyValueSource
Molecular Formula C₆H₁₂[1][3]
Molecular Weight 84.16 g/mol [1]
Appearance Colorless liquid[1][4]
Boiling Point 62°C (143.6°F) at 760 mmHg[5][6]
Melting Point -136°C (-212.8°F)[6]
Flash Point -26°C to -15°F (-14.8°F)[1][6]
Autoignition Temp. 299°C (570.2°F)[6]
Specific Gravity 0.680 - 0.685 (less dense than water)[5][6]
Vapor Pressure 195 - 325 mmHg @ 37.7°C[1][6]
Vapor Density 2.9 (heavier than air)[5]
Solubility Insoluble in water; soluble in organic solvents.[2][7]
Explosive Limits LEL: 1.2%, UEL: 6.9%[1][7]
GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. This compound is classified as follows:

GHS ClassificationHazard StatementSignal WordPictogram
Flammable Liquids, Category 2 H225: Highly flammable liquid and vapor.[8]Danger 🔥
Aspiration Hazard, Category 1 H304: May be fatal if swallowed and enters airways.[6][8]Danger स्वास्थ्य खतरा
Specific Target Organ Toxicity (Single Exposure), Category 3 H336: May cause drowsiness or dizziness.[6][8]Warning !
Skin Corrosion/Irritation, Category 2 H315: Causes skin irritation.[9]Warning !
Serious Eye Damage/Eye Irritation, Category 2A H319: Causes serious eye irritation.[9]Warning !

Section 2: Engineering and Administrative Controls

Before resorting to personal protective equipment (PPE), the hierarchy of controls prioritizes engineering and administrative measures to minimize risk at the source.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is to manage its highly flammable and volatile vapors.

  • Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to contain vapors and prevent inhalation exposure.[9]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to prevent the accumulation of flammable vapors.[6]

  • Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to eliminate potential ignition sources.[6][10]

  • Grounding and Bonding: All metal containers and transfer equipment must be grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source for the flammable vapors.[6][10]

Administrative Controls: Safe Work Practices
  • Restricted Access: Clearly demarcate areas where this compound is handled and restrict access to authorized personnel only.

  • Elimination of Ignition Sources: Prohibit smoking, open flames, and spark-producing equipment in the vicinity.[6] This includes avoiding heat, hot surfaces, and static discharge.[10]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and appropriate GHS hazard pictograms.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible and in good working order.[9] All personnel must be trained on emergency procedures.

Section 3: Personal Protective Equipment (PPE)

PPE is mandatory as the final barrier between the researcher and the chemical, even when engineering and administrative controls are in place. The selection of appropriate PPE is critical for preventing exposure.

PPE Selection Protocol
  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[10]

  • Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective gloves. Nitrile or neoprene gloves are recommended, but it is crucial to consult the glove manufacturer's specific chemical resistance data.[4][5] Always inspect gloves for tears or holes before use.[11]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[6] For high concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[7]

Logical Diagram for PPE Selection

PPE_Selection cluster_assessment Risk Assessment cluster_ppe Required PPE Start Handling this compound Task Task Type Start->Task Eyes Chemical Safety Goggles (EN166 / ANSI Z87.1) Task->Eyes All Tasks Gloves Chemical Resistant Gloves (e.g., Nitrile, Neoprene) Task->Gloves All Tasks Coat Flame-Retardant Lab Coat Task->Coat All Tasks FaceShield Face Shield Task->FaceShield Splash Hazard Respirator NIOSH-Approved Respirator (Organic Vapor Cartridge) Task->Respirator High Vapor / Poor Ventilation

Caption: Logical workflow for selecting appropriate PPE.

Section 4: Handling, Storage, and Disposal Protocols

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all engineering controls are active (fume hood is on, etc.) and required PPE is donned correctly. Clear the work area of all unnecessary items and ignition sources.

  • Grounding: Securely ground and bond the dispensing container and the receiving vessel before initiating any transfer to prevent static discharge.[6]

  • Transfer: Use only non-sparking tools for opening and closing containers.[6] Perform all transfers slowly to minimize splashing and vapor generation. If possible, use a closed system for transfers.[10]

  • Post-Handling: Tightly close all containers immediately after use.[11] Decontaminate the work surface.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[11]

Storage Requirements
  • Location: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6][9] The storage area should be secured and accessible only to authorized personnel.

  • Conditions: Keep away from heat, sparks, open flames, and any other ignition sources.[6] Refrigerated storage may be recommended to maintain product quality, but only in refrigerators specifically designed and approved for flammable materials.[6]

  • Incompatibilities: this compound is incompatible with strong oxidizing agents and acids.[6][7] It may react vigorously or exothermically with these substances.[2][4] Segregate it from all incompatible materials during storage.

Waste Disposal

Dispose of waste this compound and contaminated materials through a licensed professional waste disposal service.[6] Do not dispose of it down the drain or into the environment. All disposal activities must comply with federal, state, and local regulations.[10]

Section 5: Emergency Procedures

Prompt and correct action during an emergency is crucial to mitigating harm.

First Aid Measures

The immediate response to an exposure can significantly impact the outcome.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air immediately.[5] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[1] Seek immediate medical attention.[12]
Skin Contact Immediately remove all contaminated clothing.[6] Wash the affected skin area with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do. Continue rinsing.[9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. [5][6] This is critical due to the high risk of aspiration into the lungs, which can be fatal.[6] If the person is conscious, rinse their mouth with water.[13] Call a poison control center or doctor immediately.[6]
Spill Response Protocol

A spill of this compound presents a significant fire and health hazard.

  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. Isolate the hazard area for at least 50 meters (150 feet) in all directions.[1][4]

  • Control Ignition Sources: Eliminate ALL ignition sources (e.g., turn off equipment, no smoking, flares, or sparks).[4]

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could create a spark.

  • Containment: Wearing full PPE, stop the leak if it can be done without risk. Contain the spill using a non-combustible absorbent material like dry earth, sand, or vermiculite.[4] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup: Use non-sparking tools to carefully collect the absorbed material and place it into a suitable, sealable container for waste disposal.[1][4]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the incident to the appropriate safety officer or supervisor.

Spill Response Workflow Diagram

Spill_Response Spill Spill Detected Evacuate Evacuate Area Isolate 50m (150ft) Spill->Evacuate Ignition Eliminate ALL Ignition Sources Evacuate->Ignition PPE Don Full PPE (Gloves, Goggles, Respirator) Ignition->PPE StopLeak Stop Leak (If Safe to Do So) PPE->StopLeak Contain Contain with Inert Absorbent Material StopLeak->Contain Collect Collect Waste with Non-Sparking Tools Contain->Collect Dispose Place in Sealed Container for Disposal Collect->Dispose Decon Decontaminate Area Dispose->Decon

Caption: Step-by-step workflow for responding to a spill.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5][6] Water spray may be used to cool containers but may be ineffective at extinguishing the fire itself.[4][5]

  • Unsuitable Media: Do not use a direct water jet, as it may spread the flammable liquid.[13]

  • Specific Hazards: Vapors are heavier than air and may travel a considerable distance to an ignition source and flash back.[6] Containers may explode when heated.[6]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6]

Section 6: Toxicological and Environmental Information

Summary of Toxicological Effects
  • Inhalation: Inhaling vapors can cause dizziness, drowsiness, and anesthetic effects.[1][5] It is classified as a central nervous system (CNS) depressant.[6]

  • Skin and Eye Contact: The liquid and vapor are irritating to the skin and eyes.[5] Prolonged contact can cause significant irritation.[7][9]

  • Ingestion and Aspiration: Ingestion is harmful.[5] The primary danger is aspiration of the liquid into the lungs, which can cause chemical pneumonitis and may be fatal.[6]

  • Chronic Effects: No specific data on the long-term chronic toxicity of this compound is readily available, but prolonged or repeated exposure to similar aliphatic hydrocarbons can cause skin drying and cracking.[14]

Environmental Hazards

This compound is considered dangerous to aquatic life in high concentrations.[5] Spills should be prevented from entering waterways, sewers, or soil.[4][15] It is a volatile organic compound (VOC) and can contribute to the formation of ground-level ozone.[1][2]

References

The Procurement and Application of 2-Methyl-1-pentene in Research and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Versatility of 2-Methyl-1-pentene

This compound is a branched aliphatic alkene, a colorless and highly flammable liquid with the chemical formula C₆H₁₂.[1] As a six-carbon olefin, its utility in organic synthesis is significant, serving as a versatile building block for more complex molecules. Its reactivity, primarily centered around the carbon-carbon double bond, allows for a variety of addition reactions, making it a valuable precursor in the synthesis of fine chemicals, polymers, and potentially, pharmacologically active agents.[2] This guide provides an in-depth overview of the commercial availability of this compound, discusses the critical importance of purity in the context of pharmaceutical research, and presents a practical application in the synthesis of a widely used fragrance compound, illustrating the real-world implications of sourcing high-quality starting materials.

Commercial Availability and Supplier Landscape

Sourcing this compound for research and development requires careful consideration of purity, quantity, and supplier reliability. A range of chemical suppliers offer this compound in various grades and packaging formats, catering to needs from small-scale laboratory research to larger pilot-plant productions.

Key Suppliers and Product Specifications

Several reputable chemical suppliers list this compound in their catalogs. The purity of the available products is a critical determinant for its application, especially in the sensitive field of drug development where impurities can have significant downstream effects. The following table summarizes the offerings from some of the major suppliers:

SupplierBrand/Product LinePurityAvailable Quantities
Sigma-Aldrich (Merck) Sigma-AldrichAnalytical StandardVaries
≥99%1 g, 5 g, 25 g
Alfa Aesar (Thermo Fisher Scientific) Alfa Aesar97%25 mL, 100 mL
Tokyo Chemical Industry (TCI) TCI>98.0% (GC)25 mL, 100 mL, 500 mL
Spectrum Chemical Spectrum ChemicalNot SpecifiedVaries
Santa Cruz Biotechnology Not SpecifiedVaries
Pharmaffiliates Not SpecifiedVaries

It is imperative for researchers to consult the supplier's certificate of analysis for lot-specific purity data and a detailed impurity profile. The presence of isomers or other contaminants can significantly impact reaction outcomes and the purity of the final product.

The Critical Role of Purity in Pharmaceutical Research and Development

In the realm of pharmaceutical synthesis, the quality of starting materials is paramount. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for Active Pharmaceutical Ingredient (API) manufacturing, which extend to the control of impurities in starting materials and intermediates. The presence of unknown or uncontrolled impurities can lead to the formation of toxic byproducts, reduce the efficacy of the final drug substance, and create significant hurdles in the regulatory approval process.

While this compound may not be a common starting material for currently marketed drugs, its structural motifs, such as the branched alkyl chain, are found in numerous bioactive molecules. The principles of sourcing and handling this alkene are directly transferable to other starting materials used in drug synthesis. High-purity starting materials are essential to ensure the reproducibility of synthetic routes and the safety and efficacy of the final pharmaceutical product.

Application Profile: Synthesis of Ligustral (Triplal)

A notable industrial application of this compound is in the synthesis of Ligustral, a widely used fragrance ingredient known for its powerful green and aldehydic scent.[3][4] The synthesis of Ligustral, also known by its chemical name 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde, often involves a Diels-Alder reaction between acrolein and isoprene, followed by further modifications. However, alternative synthetic routes can utilize C6 building blocks. The chemical industry's demand for high-quality fragrances necessitates starting materials with minimal impurities to ensure the final product has the desired olfactory profile and is free from undesirable off-notes. This industrial application serves as a practical example of how the purity of a simple alkene like this compound is crucial for the quality of the final, value-added product.

Experimental Protocols: Handling and Storage of this compound

Given its volatile and flammable nature, proper handling and storage of this compound are crucial for laboratory safety.

Safety Precautions:
  • Flammability: this compound is highly flammable with a flash point of -15°F (-26°C).[1] All work should be conducted in a well-ventilated fume hood, away from ignition sources such as open flames, hot plates, and sparks.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, chemical safety goggles, and nitrile gloves.

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ensure all containers and equipment are properly grounded.

Storage Recommendations:
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Keep away from oxidizing agents and strong acids.

  • Refrigeration is often recommended to minimize vapor pressure and maintain stability.

Logical Workflow for Procurement and Utilization

The following diagram illustrates a logical workflow for researchers and drug development professionals when sourcing and utilizing this compound or any other chemical starting material.

procurement_workflow cluster_planning Planning & Justification cluster_procurement Procurement cluster_utilization Utilization & Documentation Define_Requirements Define Purity & Quantity Requirements Identify_Suppliers Identify Potential Suppliers Define_Requirements->Identify_Suppliers Request_Quotes Request Quotes & Certificates of Analysis Identify_Suppliers->Request_Quotes Supplier_Selection Select Supplier Based on Quality & Reliability Request_Quotes->Supplier_Selection Purchase Purchase Material Supplier_Selection->Purchase Incoming_QC Incoming Quality Control Verification Purchase->Incoming_QC Safe_Handling Safe Handling & Storage Incoming_QC->Safe_Handling Experimental_Use Use in Synthesis Safe_Handling->Experimental_Use Documentation Document Lot Numbers & Purity Experimental_Use->Documentation

Caption: Procurement and Utilization Workflow for Chemical Starting Materials.

Conclusion

This compound serves as a representative example of a fundamental chemical building block whose commercial availability and purity are of paramount importance to researchers in both academic and industrial settings. For professionals in drug development, the stringent requirements for starting materials necessitate a thorough understanding of the supplier landscape and a commitment to rigorous quality control. While its direct application in pharmaceuticals may not be widespread, the principles of sourcing, handling, and utilizing high-purity this compound are universally applicable and foundational to the successful and safe execution of chemical synthesis in a regulated environment. The synthesis of the fragrance Ligustral provides a tangible example of its industrial relevance, underscoring the critical link between the quality of a simple precursor and the integrity of a complex final product.

References

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Methodological & Application

Application Note & Protocols: Isomerization Reactions of 2-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the isomerization reactions of 2-methyl-1-pentene. It delves into the underlying chemical principles, catalytic systems, detailed experimental protocols, and robust analytical methodologies for monitoring and characterizing the resulting isomeric products. The guide emphasizes the causality behind experimental design and provides practical insights to ensure reliable and reproducible outcomes.

Introduction: The Significance of Alkene Isomerization

Alkene isomerization, the process of converting an alkene into one of its isomers, is a fundamental transformation in organic chemistry with significant industrial implications.[1] This process allows for the conversion of readily available alkenes into more valuable or desired isomers, which may possess different physical, chemical, or biological properties. This compound (an α-olefin) can be isomerized to various other C6H12 isomers, including 2-methyl-2-pentene, 3-methyl-1-pentene, 4-methyl-1-pentene, and others through double bond migration or skeletal rearrangements.[2][3][4][5] The resulting branched-chain alkenes are valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and high-octane gasoline components.[6] Understanding and controlling these isomerization reactions is crucial for optimizing synthetic routes and developing novel chemical entities.

The thermodynamic stability of the resulting isomers often dictates the product distribution at equilibrium. Generally, more substituted alkenes are thermodynamically more stable than less substituted ones. Therefore, the isomerization of this compound is expected to favor the formation of the more substituted 2-methyl-2-pentene under thermodynamic control.

Mechanistic Overview of this compound Isomerization

The isomerization of this compound can be achieved through various catalytic pathways, primarily categorized as acid-catalyzed, base-catalyzed, and transition metal-catalyzed reactions. Each approach offers distinct advantages and proceeds through different mechanistic intermediates.

Acid-Catalyzed Isomerization

Acid-catalyzed isomerization typically proceeds via a carbocation intermediate. The reaction is initiated by the protonation of the double bond in this compound by a Brønsted or Lewis acid catalyst. This follows Markovnikov's rule, leading to the formation of the more stable tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom results in the formation of a different alkene isomer. Skeletal rearrangement of the carbocation intermediate can also occur, leading to the formation of constitutional isomers with different carbon backbones.[7][8]

Solid acid catalysts, such as zeolites and acidic metal oxides, are often employed for these reactions due to their ease of separation and potential for shape selectivity.[9] The pore structure and acidity of the catalyst play a crucial role in determining the product selectivity.[6][9]

Transition Metal-Catalyzed Isomerization

Transition metal complexes, particularly those of nickel, rhodium, ruthenium, and iridium, are highly efficient catalysts for alkene isomerization.[10][11][12][13][14] These reactions often proceed through a metal hydride addition-elimination mechanism. The active catalyst is typically a metal hydride species, which adds across the double bond of this compound. The resulting metal-alkyl intermediate can then undergo β-hydride elimination to form a new alkene isomer and regenerate the metal hydride catalyst. This process can be repeated, leading to the migration of the double bond along the carbon chain until the thermodynamically most stable isomer is formed.

The choice of metal and ligands is critical in tuning the catalyst's activity and selectivity.[12] Some catalytic systems can operate under mild conditions and exhibit high functional group tolerance, making them valuable tools in complex molecule synthesis.[10][13][14]

Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting the isomerization of this compound using both a solid acid catalyst and a homogeneous transition metal catalyst.

Protocol 1: Acid-Catalyzed Isomerization using Amberlyst-15

This protocol describes the isomerization of this compound using a commercially available solid acid resin, Amberlyst-15.

Materials:

  • This compound (97% or higher purity)[15]

  • Amberlyst-15 ion-exchange resin

  • Anhydrous toluene (solvent)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Catalyst Preparation: Wash the Amberlyst-15 resin with methanol and then with anhydrous toluene to remove any impurities and water. Dry the resin under vacuum at 60 °C for 4 hours.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dried Amberlyst-15 resin (5 mol% with respect to the alkene).

  • Add 50 mL of anhydrous toluene to the flask.

  • Add 10 mL of this compound to the reaction mixture.

  • Reaction Execution: Heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots (0.1 mL) from the reaction mixture at regular intervals (e.g., every 30 minutes). Quench the aliquot with a small amount of triethylamine to neutralize the acid catalyst and then dilute with diethyl ether for GC-MS analysis.

  • Continue the reaction until the product distribution reaches a steady state, indicating that equilibrium has been reached.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the Amberlyst-15 resin. The filtrate contains the isomeric mixture in toluene. The solvent can be carefully removed by distillation if the isolated isomers are required, though for analytical purposes, the solution can be directly used.

Workflow Diagram:

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up Wash Wash Amberlyst-15 (Methanol, Toluene) Dry Dry under vacuum (60 °C, 4h) Wash->Dry Setup Combine Catalyst, Solvent, and Alkene Dry->Setup Heat Heat to 80 °C with Stirring Setup->Heat Monitor Monitor by GC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter to remove Catalyst Cool->Filter Analyze Analyze Filtrate Filter->Analyze

Caption: Workflow for acid-catalyzed isomerization.

Protocol 2: Transition Metal-Catalyzed Isomerization using a Nickel Catalyst

This protocol outlines a procedure for the isomerization of this compound using a homogeneous nickel catalyst, inspired by literature procedures for alkene isomerization.[11]

Materials:

  • This compound

  • [Ni(P(OEt)₃)₄] (tetrakis(triethylphosphite)nickel(0)) as a precatalyst

  • Sulfuric acid (as a proton source to generate the active hydride catalyst)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk line or glovebox for inert atmosphere techniques

  • Syringes and needles

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Reaction Setup (under inert atmosphere): In a glovebox or using Schlenk techniques, add [Ni(P(OEt)₃)₄] (1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add 20 mL of anhydrous, degassed toluene to the flask.

  • Add 5 mL of this compound to the reaction mixture.

  • Catalyst Activation and Reaction: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a stoichiometric amount of a dilute solution of sulfuric acid in toluene to the reaction mixture via syringe. This will protonate the nickel complex to form the active nickel hydride catalyst, [HNi(P(OEt)₃)₄]⁺.

  • Allow the reaction mixture to stir at 0 °C.

  • Monitoring: Monitor the reaction by taking aliquots via syringe at regular time intervals. Quench the aliquots with a small amount of a basic solution (e.g., saturated sodium bicarbonate) and extract with diethyl ether for GC analysis.

  • Work-up: Once the reaction has reached the desired conversion, quench the reaction by exposing it to air, which will decompose the catalyst. The product mixture can be purified by distillation if necessary.

Reaction Mechanism Diagram:

reaction_mechanism cluster_catalyst Catalytic Cycle This compound This compound π-complex π-complex This compound->π-complex + [HNiL₄]⁺ Nickel-alkyl intermediate Nickel-alkyl intermediate π-complex->Nickel-alkyl intermediate Insertion Isomerized π-complex Isomerized π-complex Nickel-alkyl intermediate->Isomerized π-complex β-hydride elimination 2-Methyl-2-pentene 2-Methyl-2-pentene Isomerized π-complex->2-Methyl-2-pentene - [HNiL₄]⁺

Caption: Simplified mechanism for Ni-catalyzed isomerization.

Analytical Characterization of Isomers

Accurate identification and quantification of the isomeric products are paramount for understanding the reaction kinetics and selectivity. Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

Gas Chromatography (GC) Analysis

GC is an excellent technique for separating and quantifying the volatile alkene isomers.[16][17]

Instrumentation and Conditions:

  • Column: A non-polar or mid-polarity capillary column is typically used for separating hydrocarbon isomers. For instance, a column with a stationary phase like Carbowax-20M or a PLOT Al₂O₃/KCl column can provide good resolution.[16][18]

  • Carrier Gas: High-purity nitrogen or helium.

  • Temperature Program: An optimized temperature gradient is often necessary to achieve baseline separation of all isomers.[19][20]

  • Detector: A flame ionization detector (FID) is suitable for quantifying hydrocarbons, while a mass spectrometer (MS) can be used for definitive identification of the isomers based on their fragmentation patterns.

Data Interpretation: The retention time of each isomer is a characteristic property under a given set of GC conditions. By comparing the retention times of the peaks in the sample chromatogram to those of authentic standards, the individual isomers can be identified. The relative area of each peak is proportional to the concentration of the corresponding isomer in the mixture, allowing for the determination of the product distribution.

Table 1: Hypothetical GC Data for the Isomerization of this compound

Peak No.Retention Time (min)Isomer IdentityRelative Area (%)
15.2This compound15.3
25.84-Methyl-1-pentene5.1
36.3(Z)-4-Methyl-2-pentene10.8
46.7(E)-4-Methyl-2-pentene23.5
57.12-Methyl-2-pentene45.3
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the alkene isomers.[21][22]

¹H NMR Spectroscopy:

  • Vinylic Protons: Protons directly attached to the double bond carbons (vinylic protons) typically resonate in the region of 4.5-7.0 ppm.[22] The chemical shift and splitting pattern of these signals are highly informative.

  • Allylic Protons: Protons on carbons adjacent to the double bond (allylic protons) usually appear between 1.8 and 2.5 ppm.[22]

  • Coupling Constants (J-values): The magnitude of the coupling constant between vinylic protons can distinguish between cis and trans isomers. Generally, trans coupling constants (J = 12-18 Hz) are larger than cis coupling constants (J = 6-12 Hz).[21][23]

¹³C NMR Spectroscopy:

  • The carbon atoms of the double bond typically resonate in the downfield region of the spectrum, around 100-170 ppm.[23] The chemical shifts of these carbons are sensitive to the substitution pattern around the double bond, aiding in the identification of different isomers.

Troubleshooting and Key Considerations

  • Catalyst Deactivation: Solid acid catalysts can be deactivated by coking, where carbonaceous deposits form on the active sites.[7] Regeneration of the catalyst by calcination may be necessary. Transition metal catalysts can be sensitive to air and moisture, requiring the use of inert atmosphere techniques.

  • Incomplete Separation of Isomers: If GC analysis shows co-eluting peaks, optimization of the temperature program, carrier gas flow rate, or selection of a different column may be required to improve resolution.[19]

  • Side Reactions: At higher temperatures, acid-catalyzed reactions can lead to cracking and oligomerization.[6] Careful control of the reaction temperature is crucial to maximize the yield of the desired isomers.

  • Thermodynamic vs. Kinetic Control: The product distribution may vary depending on the reaction conditions. At lower temperatures and shorter reaction times, a kinetically controlled product distribution may be observed, while at higher temperatures and longer reaction times, the thermodynamically more stable isomers will predominate.

Conclusion

The isomerization of this compound is a versatile reaction that provides access to a range of valuable branched-chain alkenes. The choice of catalyst—whether a solid acid or a transition metal complex—is a critical determinant of the reaction's outcome. By carefully selecting the reaction conditions and employing robust analytical techniques such as GC and NMR, researchers can effectively monitor and control these isomerization reactions to achieve the desired product distribution. This application note provides a solid foundation for professionals in research and drug development to design and execute these transformations with confidence and scientific rigor.

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Application Notes and Protocols: Metathesis Reactions Involving 2-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Steric Hindrance in Olefin Metathesis

Olefin metathesis has emerged as a transformative tool in synthetic chemistry, enabling the efficient construction of carbon-carbon double bonds and offering novel retrosynthetic disconnections in the synthesis of complex molecules and polymers.[1] The reaction, recognized with the 2005 Nobel Prize in Chemistry for the work of Chauvin, Grubbs, and Schrock, involves the redistribution of alkene fragments catalyzed by transition metal carbene complexes.[1] While its application is widespread, substrates with significant steric hindrance around the double bond, such as 2-methyl-1-pentene, present unique challenges that necessitate careful selection of catalysts and optimization of reaction conditions.

This compound, a gem-disubstituted terminal alkene, serves as an important model substrate and building block. Its steric bulk around the reactive center can impede the formation of the key metallacyclobutane intermediate, potentially leading to lower reaction rates and competing side reactions like isomerization.[2][3] This guide provides an in-depth exploration of metathesis reactions involving this compound, offering detailed protocols and expert insights into overcoming the challenges associated with sterically demanding olefins. We will delve into self-metathesis, cross-metathesis, and ring-closing metathesis applications, with a focus on catalyst selection and mechanistic rationale to empower researchers in their synthetic endeavors.

The Metathesis Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-carbene catalyst and an olefin substrate.[1][4] This process is mediated by a metallacyclobutane intermediate. The catalytic cycle is a thermodynamically controlled process, and for terminal olefins, the reaction is often driven forward by the evolution of a volatile byproduct like ethylene gas.[5]

Metathesis_Catalytic_Cycle cluster_0 Catalytic Cycle precatalyst Pre-catalyst [M]=CHR active_catalyst Active Catalyst [M]=CH2 precatalyst->active_catalyst Initiation metallacyclobutane1 Metallacyclobutane Intermediate 1 active_catalyst->metallacyclobutane1 + Olefin 1 [2+2] cycloaddition olefin1 Olefin 1 (this compound) olefin1->metallacyclobutane1 new_carbene New Carbene Intermediate metallacyclobutane1->new_carbene retro [2+2] - Ethylene metallacyclobutane2 Metallacyclobutane Intermediate 2 new_carbene->metallacyclobutane2 + Olefin 2 [2+2] cycloaddition olefin2 Olefin 2 olefin2->metallacyclobutane2 metallacyclobutane2->active_catalyst retro [2+2] + Product product Metathesis Product metallacyclobutane2->product

Caption: General catalytic cycle for olefin metathesis.

Section 1: Self-Metathesis of this compound

The self-metathesis of this compound is a fundamental reaction that produces ethene and 4,5-dimethyl-4-octene as a mixture of (E) and (Z) isomers.[6] This reaction serves as an excellent benchmark for catalyst activity with sterically hindered terminal alkenes.

Self_Metathesis_2_Methyl_1_Pentene reactant 2 x this compound catalyst [Ru] or [Mo] Catalyst reactant->catalyst product1 4,5-Dimethyl-4-octene (E/Z mixture) catalyst->product1 product2 Ethene catalyst->product2

Caption: Self-metathesis of this compound.

Expertise & Experience: Catalyst Selection

The choice of catalyst is paramount for achieving efficient self-metathesis with this compound.

  • First-Generation Grubbs Catalysts (G1): While foundational, G1 often exhibits lower activity with sterically demanding substrates and may require higher catalyst loadings and elevated temperatures.[7]

  • Second-Generation Grubbs Catalysts (G2): Featuring an N-heterocyclic carbene (NHC) ligand, G2 catalysts demonstrate significantly higher activity and stability, making them a more suitable choice for this transformation.[8][9]

  • Hoveyda-Grubbs Catalysts: These catalysts, with a chelating isopropoxybenzylidene ligand, offer enhanced stability and are often preferred for their ease of handling and removal post-reaction.[10][11]

  • Schrock Catalysts (Molybdenum or Tungsten-based): Schrock catalysts are known for their high activity, particularly with sterically hindered olefins.[12][13] However, they are more sensitive to air and moisture, requiring stricter inert atmosphere techniques.

For general laboratory applications, second-generation Grubbs or Hoveyda-Grubbs catalysts provide an optimal balance of reactivity and stability for the self-metathesis of this compound.

Protocol 1: Self-Metathesis using Grubbs Second-Generation Catalyst

This protocol outlines a representative procedure for the self-metathesis of this compound.

Materials:

  • This compound (≥99%, Sigma-Aldrich)[14]

  • Grubbs Second-Generation Catalyst (e.g., Umicore M204)

  • Anhydrous dichloromethane (DCM) or toluene

  • Schlenk flask and standard inert atmosphere glassware

  • Argon or nitrogen gas supply

  • Magnetic stirrer and heating plate

Procedure:

  • System Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under a positive pressure of argon or nitrogen. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reagent Addition: To the flask, add this compound (e.g., 10 mmol, 1 equiv.) followed by anhydrous solvent (to achieve a concentration of 0.1-0.5 M).

  • Catalyst Introduction: In a separate glovebox or under a positive flow of inert gas, weigh the Grubbs second-generation catalyst (0.1-1 mol%). Dissolve the catalyst in a small amount of anhydrous solvent and add it to the reaction flask via syringe.

  • Reaction Conditions: Heat the reaction mixture to 40-50 °C with vigorous stirring. The evolution of ethene gas should be apparent.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or ¹H NMR. The disappearance of the starting material and the appearance of the product signals will indicate reaction completion.

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Trustworthiness: This protocol is self-validating through the monitoring of the reaction progress. The expected outcome is the formation of 4,5-dimethyl-4-octene, which can be confirmed by standard analytical techniques. The removal of ethene from the reaction mixture helps to drive the equilibrium towards the products.[15]

Section 2: Cross-Metathesis of this compound

Cross-metathesis (CM) is a powerful intermolecular reaction that joins two different alkenes.[4][16] When reacting a sterically hindered olefin like this compound with a less hindered partner, selective cross-product formation can be achieved. A particularly important industrial application is ethenolysis, the cross-metathesis with ethylene, to produce shorter-chain terminal olefins.[17][18][19]

Application Highlight: Ethenolysis for the Production of Isobutylene

The ethenolysis of this compound yields isobutylene and 1-butene, both valuable chemical feedstocks. This reaction showcases the utility of metathesis in breaking down larger molecules into smaller, more functional units.

Ethenolysis_2_Methyl_1_Pentene reactant1 This compound catalyst [Ru] or [Mo] Catalyst reactant1->catalyst reactant2 Ethene reactant2->catalyst product1 Isobutylene catalyst->product1 product2 1-Butene catalyst->product2

Sources

analytical methods for quantifying 2-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 2-Methyl-1-pentene by Gas Chromatography

Abstract

This technical guide provides a comprehensive framework for the accurate and robust quantification of this compound, a volatile organic compound (VOC) pertinent to the environmental, petrochemical, and specialty chemical sectors.[1][2] We delve into the critical aspects of analytical method selection, sample preparation, and instrumental analysis, with a primary focus on Gas Chromatography with Flame Ionization Detection (GC-FID). The causality behind experimental choices is elucidated to empower researchers, scientists, and drug development professionals with a deep, practical understanding of the methodology. This document presents a detailed, self-validating protocol, complete with performance characteristics and visual workflows, to ensure the generation of high-fidelity, reproducible data.

Introduction to this compound and its Analytical Significance

This compound (CAS No: 763-29-1) is a non-polar, volatile hydrocarbon with the chemical formula C₆H₁₂.[3][4] Its physical properties, including a boiling point of 62°C and a relatively high vapor pressure, dictate the analytical strategies required for its accurate measurement.[1][2] The quantification of this alkene is crucial for various applications, such as monitoring its presence as an environmental pollutant, quality control in petroleum products, and as a starting material or impurity in chemical synthesis.[1][2] Given its volatility, analytical methods must be meticulously designed to prevent analyte loss during sample collection, preparation, and analysis.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number763-29-1[3][4][6]
Molecular FormulaC₆H₁₂[3][4][6]
Molecular Weight84.16 g/mol [3][4][6]
Boiling Point62 °C[1][2]
Melting Point-136 °C[1][2]
Density0.682 g/mL at 25 °C[1][2]

Rationale for Analytical Technique Selection

The quantification of a volatile and non-polar compound like this compound necessitates a technique that offers high separation efficiency and sensitive detection.

  • Gas Chromatography (GC): This is the premier technique for analyzing volatile and thermally stable compounds.[7][8] Separation is achieved as the analyte partitions between a gaseous mobile phase and a stationary phase within a capillary column, primarily based on its boiling point and polarity.[8]

  • Spectroscopic Methods: Techniques like Infrared (IR) Spectroscopy can confirm the presence of the C=C double bond functional group but are generally not suitable for precise quantification in complex mixtures.[9][10] Similarly, UV-Visible spectroscopy is not a viable option as simple alkenes lack a significant chromophore for UV absorption.[11][12]

The Choice of Detector: FID vs. MS

The selection of a GC detector is critical and depends on the analytical objective.

  • Flame Ionization Detector (FID): The FID is a robust, cost-effective, and highly sensitive detector for hydrocarbons.[7] It operates by combusting the eluted compounds in a hydrogen-air flame, which generates ions and creates an electrical current proportional to the mass of carbon atoms entering the flame. This makes it an ideal choice for the routine quantification of this compound.[13][14]

  • Mass Spectrometry (MS): GC-MS combines the separation power of GC with the identification capabilities of MS.[15] It provides definitive structural information by fragmenting the analyte and separating the resulting ions based on their mass-to-charge ratio.[16] While it can be used for precise quantification (especially in complex matrices using Selected Ion Monitoring), its primary strength is unequivocal identification.[7][15]

For the purposes of this guide, which focuses on robust quantification, GC-FID is the selected method due to its excellent linearity, sensitivity to hydrocarbons, and operational simplicity.

The Critical Role of Sample Preparation

The accuracy of any VOC analysis is fundamentally dependent on the sample preparation method. The primary goal is to efficiently transfer this compound from the sample matrix to the GC instrument while minimizing analyte loss.[5][17]

  • Static Headspace (HS): This technique involves heating a sealed vial containing the sample to a specific temperature, allowing volatile compounds to partition into the headspace (the gas phase above the sample).[5] An aliquot of the headspace is then injected into the GC. This method is simple, automatable, and suitable for liquid or solid samples with relatively high concentrations of the analyte.

  • Purge-and-Trap (P&T): Also known as dynamic headspace, P&T is the most sensitive technique for trace-level VOC analysis.[5] An inert gas is bubbled through an aqueous sample, stripping the volatile analytes. These analytes are then carried to an adsorbent trap, where they are concentrated. The trap is subsequently heated rapidly to desorb the VOCs into the GC inlet.[18]

  • Solvent Dilution/Extraction: For highly concentrated samples, such as in process streams or bulk chemicals, a simple dilution with a suitable organic solvent (e.g., hexane) may be all that is required before direct liquid injection.[19]

Causality: The choice is dictated by the sample matrix and the expected analyte concentration. For trace-level environmental water analysis, P&T is the superior choice. For quality control of a solvent containing this compound as an impurity, static headspace or direct dilution is more appropriate. The protocol below will detail a static headspace method, which offers a balance of sensitivity and simplicity.

Application Protocol: Quantification by Headspace GC-FID

This protocol provides a step-by-step methodology for the quantification of this compound in a liquid matrix.

Required Instrumentation and Reagents
  • Instrumentation: Gas Chromatograph with FID, Headspace Autosampler, 20 mL Headspace Vials with PTFE-lined septa, Gas-tight syringes.

  • Reagents: this compound analytical standard (≥99.0% purity), Methanol (HPLC grade), Deionized Water.

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel, 99.999% purity), Zero Air (FID oxidizer).

Experimental Workflow Diagram

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Prepare Stock Std in Methanol Cal Create Calibration Curve (Aqueous Standards) Stock->Cal HS Headspace Incubation & Injection Cal->HS Inject Standards Sample Prepare Sample in Vial Sample->HS Inject Samples GC GC Separation (Capillary Column) HS->GC FID FID Detection GC->FID Chrom Generate Chromatogram FID->Chrom Quant Quantify using Calibration Curve Chrom->Quant Result Final Concentration Report Quant->Result

Caption: Workflow for this compound quantification by HS-GC-FID.

Step-by-Step Protocol
  • Preparation of Stock Standard (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL volumetric flask containing ~5 mL of methanol.

    • Record the exact weight.

    • Dissolve the standard completely and dilute to the mark with methanol. This stock solution must be stored at 4°C in a tightly sealed vial.

    • Rationale: Methanol is used as the solvent because it is miscible with water and elutes early in the chromatogram, preventing interference with the analyte peak.

  • Preparation of Calibration Standards (e.g., 0.1 - 10 µg/mL):

    • Prepare a series of aqueous calibration standards by spiking appropriate volumes of the stock solution into 20 mL headspace vials containing 10 mL of deionized water.

    • For example, to prepare a 1 µg/mL standard, add 10 µL of the 1000 µg/mL stock solution to 10 mL of water.

    • Prepare a blank sample containing only 10 mL of deionized water.

    • Immediately seal the vials after spiking to prevent loss of the volatile analyte.

  • Sample Preparation:

    • Place 10 mL of the liquid sample to be analyzed into a 20 mL headspace vial and seal immediately. If the sample is solid, an appropriate weight should be used and dissolved in a suitable solvent.

  • HS-GC-FID Instrument Setup:

    • Set up the instrument according to the parameters in Table 2.

    • Rationale: The non-polar DB-5 column is chosen for its excellent separation of hydrocarbons. The temperature program is designed to quickly elute the solvent and then provide good resolution for C6 compounds like this compound. The injector and detector temperatures are set high to ensure rapid volatilization and prevent condensation.

    Table 2: Recommended GC-FID Instrumental Parameters

ParameterSettingRationale
Headspace Autosampler
Vial Equilibration Temp.80 °CIncreases vapor pressure for better sensitivity.
Vial Equilibration Time15 minEnsures equilibrium is reached between liquid and gas phases.
Injection Volume1 mL (gas phase)Standard volume for headspace analysis.
GC System
ColumnDB-5 or equivalent (30m x 0.25mm ID, 0.25µm film)Industry standard non-polar column for VOCs.[15]
Carrier GasHeliumInert, provides good efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for column dimensions.
Injector TypeSplit/Splitless
Injector Temperature250 °CEnsures complete and rapid vaporization.[7]
Split Ratio10:1Prevents column overloading while maintaining sensitivity.
Oven Program
Initial Temperature40 °C, hold for 3 minAllows for solvent focusing at the head of the column.
Ramp Rate15 °C/min to 150 °CProvides efficient separation of target analyte from matrix components.
Final HoldHold at 150 °C for 2 minEnsures all components are eluted from the column.
FID Detector
Temperature280 °CPrevents condensation and reduces detector noise.[13]
Hydrogen Flow30 mL/minStandard fuel flow.
Air Flow300 mL/minStandard oxidizer flow.
Makeup Gas (He)25 mL/minEnsures efficient transfer of column effluent to the flame.
  • Analysis Sequence and Quantification:

    • Run the blank to ensure the system is clean.

    • Analyze the series of calibration standards from lowest to highest concentration.

    • Generate a linear calibration curve by plotting the peak area of this compound against its concentration. The curve should have a correlation coefficient (R²) of ≥0.995.

    • Analyze the unknown samples.

    • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Method Validation and Performance

A trustworthy protocol must be a self-validating system. Key validation parameters should be assessed to ensure the method is fit for purpose.[20] The following table presents typical performance characteristics for a validated GC-FID method for volatile hydrocarbons.[13]

Table 3: Typical Method Performance Characteristics

Validation ParameterTypical ResultSignificance
Linearity (R²) ≥ 0.995Demonstrates a direct proportional response of the detector to concentration.
Limit of Detection (LOD) 0.05 µg/mLThe lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ) 0.15 µg/mLThe lowest concentration that can be measured with acceptable precision and accuracy.
Precision (RSD%) < 10%Measures the closeness of repeated measurements, indicating method reproducibility.
Accuracy (Recovery %) 90 - 110%Measures the agreement between the measured value and the true value.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of this compound using Headspace Gas Chromatography with Flame Ionization Detection. By explaining the causality behind the choices in sample preparation and instrumental parameters, this guide equips researchers to implement and adapt this method confidently. The presented workflow, when combined with proper method validation, ensures the generation of accurate, reliable, and defensible analytical data, meeting the rigorous demands of scientific research and industrial quality control.

References

  • Method 5000: Sample Preparation for Volatile Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Sample preparation for the analysis of volatile organic compounds in air and water matrices. TrAC Trends in Analytical Chemistry. [Link]

  • Sample Collection and Processing in Volatile Organic Compound Analysis for Gastrointestinal Cancers. PubMed Central. [Link]

  • Preparing Soil Samples for Volatile Organic Compound Analysis. Defense Technical Information Center. [Link]

  • 1-Pentene, 2-methyl-. NIST Chemistry WebBook. [Link]

  • 1-Pentene, 2-methyl- (Mass Spectrum). NIST Chemistry WebBook. [Link]

  • The Infrared Spectroscopy of Alkenes. Spectroscopy Online. [Link]

  • 1-Pentene, 2-methyl- (Data). NIST Chemistry WebBook. [Link]

  • 1-Pentene, 2-methyl- (Phase change data). NIST Chemistry WebBook. [Link]

  • 1-Pentene, 2-methyl- (IR Spectrum). NIST Chemistry WebBook. [Link]

  • Detection and determination of the alkenes. ResearchGate. [Link]

  • Mass Spectrometry of Alkenes. YouTube. [Link]

  • Instrumental Methods of Analysis. Institute of Pharmacy & Technology, Salipur. [Link]

  • Analytical Methods. Japan International Cooperation Agency. [Link]

  • Spectroscopic methods of analysis. UCLouvain. [Link]

  • 2-Methyl-1-butene. Restek. [Link]

  • Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. SciELO. [Link]

  • GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. IntechOpen. [Link]

  • Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia. Reports of Biochemistry and Molecular Biology. [Link]

  • Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. Journal of Pharmacy & Pharmacognosy Research. [Link]

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Application Notes and Protocols: 2-Methyl-1-pentene as a Versatile Starting Material for Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of 2-methyl-1-pentene as a strategic starting material in the synthesis of fine chemicals. This guide moves beyond a simple recitation of reactions, offering in-depth technical insights into the causality behind experimental choices and providing self-validating protocols. We will explore key transformations of this compound, including isomerization, hydroformylation, the Prins reaction, and oligomerization, to generate valuable intermediates for fragrances, and specialty chemicals.

Introduction: The Strategic Value of a C6 Olefin

This compound, a readily available C6 α-olefin, presents a versatile and economically attractive platform for the synthesis of a diverse array of fine chemicals. Its branched structure and terminal double bond offer multiple reaction sites for functionalization and carbon chain elongation. While often overshadowed by simpler olefins, a nuanced understanding of its reactivity unlocks pathways to valuable molecules that are otherwise complex to synthesize. This guide will illuminate these pathways, providing both the "how" and the "why" for key synthetic transformations.

Key Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₆H₁₂
Molar Mass 84.16 g/mol
Boiling Point 62 °C
Density 0.682 g/mL at 25 °C
Appearance Clear, colorless liquid

Isomerization: Accessing Thermodynamically Favored Intermediates

The terminal double bond of this compound is kinetically favored in some formation reactions but is not the most thermodynamically stable isomer. Acid-catalyzed isomerization allows for the strategic conversion of this compound into its more substituted and often more desirable isomers, such as 2-methyl-2-pentene and 4-methyl-2-pentene. These internal olefins can exhibit different reactivity and selectivity in subsequent transformations.

Causality of Isomerization:

The driving force for this reaction is the formation of a more stable carbocation intermediate. Protonation of the terminal double bond of this compound leads to a secondary carbocation. A subsequent hydride shift can generate a more stable tertiary carbocation, which upon deprotonation, yields the more substituted internal alkenes. The choice of catalyst and reaction conditions can influence the equilibrium distribution of the isomers.

Prins_Reaction_Products A This compound + Formaldehyde B Carbocation Intermediate A->B H+ C 1,3-Diol (with H2O) B->C D Allylic Alcohol (anhydrous) B->D E Dioxane (excess HCHO) B->E

Application Note: 2-Methyl-1-Pentene as an Octane Enhancer in Modern Gasoline Formulations

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and scientists on the application of 2-Methyl-1-pentene as a fuel additive. This document provides detailed technical information, experimental protocols, and safety guidelines.

Introduction

The pursuit of higher engine efficiency and reduced emissions in modern spark-ignition (SI) engines necessitates the development of high-performance fuels. A key characteristic of such fuels is a high octane number, which signifies resistance to autoignition, or "knock." Engine knock is a detrimental phenomenon that limits the thermodynamic efficiency of an engine. Fuel additives play a crucial role in achieving desired octane ratings. While historically dominated by organometallic compounds like tetraethyllead, the focus has shifted to organic, "ashless" additives.[1][2] Among these, unsaturated hydrocarbons like olefins are of significant interest.

This application note details the properties, mechanism, and evaluation of this compound, a C6 olefin, as a potential octane-boosting additive for gasoline. Its branched structure and double bond influence its combustion chemistry, making it a candidate for improving the anti-knock quality of base fuels.[2][3]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of any fuel additive is paramount for its successful application. These properties dictate its blending behavior, storage requirements, and interaction with engine components. This compound is a colorless, highly flammable liquid.[4][5] Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₂[6]
Molecular Weight 84.16 g/mol [6]
Density 0.682 g/mL at 25 °C[5]
Boiling Point 62 °C (143.6 °F)[5][7]
Melting Point -136 °C (-212.8 °F)[7]
Flash Point -26 °C (-14.8 °F)[7]
Autoignition Temp. 299 °C (570.2 °F)[7]
Vapor Pressure 325 mmHg at 37.7 °C[7]
Solubility Insoluble in water; Soluble in hydrocarbons.[4][5]
Synthesis and Chemical Profile

This compound is an isohexene. Its synthesis can be achieved through various organic chemistry routes, often involving dehydration of corresponding alcohols or isomerization of other hexene isomers. For research purposes, it is commercially available in various purities.[8]

The presence of a terminal double bond and a tertiary carbon atom makes this compound reactive. It can undergo addition reactions and, in the presence of catalysts or initiators, may undergo exothermic polymerization.[4][5] It may react vigorously with strong oxidizing agents.[4][5]

Caption: Chemical structure of this compound (C₆H₁₂).

Mechanism of Action as an Octane Enhancer

The octane rating of a fuel is determined by its resistance to autoignition under the high temperature and pressure conditions in an engine cylinder. This autoignition, or knock, is caused by the propagation of radical chain reactions in the unburned fuel-air mixture ahead of the flame front.

The effectiveness of this compound as an octane booster is linked to its molecular structure and its behavior during low-temperature combustion.[9][10]

  • Radical Scavenging: Olefins, including this compound, can act as radical scavengers. The allylic hydrogen atoms are susceptible to abstraction, and the double bond can react with chain-propagating radicals (like OH•). This process can form more stable, less reactive resonance-stabilized radicals, thereby interrupting the chain reactions that lead to autoignition.

  • Combustion Pathways: Compared to straight-chain alkanes, which readily undergo low-temperature oxidation leading to knock, branched olefins have different combustion pathways. The structure of this compound influences the formation of intermediate species, favoring pathways that are less prone to rapid, uncontrolled energy release.

The anti-knock quality of a fuel is quantified by two key parameters: the Research Octane Number (RON) and the Motor Octane Number (MON). RON relates to low-speed, mild knocking conditions, while MON reflects high-speed, severe conditions. The difference between these is the fuel's "sensitivity."

Table 2: Anti-Knock Indices for this compound

CompoundResearch Octane Number (RON)Motor Octane Number (MON)Sensitivity (RON-MON)
This compound 948113
n-Heptane000
Isooctane1001000
Ethanol~109~90~19
MTBE~117~101~16

Data for this compound sourced from Energy & Fuels.[2][3] Comparative data for other compounds are typical values.

Protocols for Evaluation

The following sections provide detailed protocols for the evaluation of this compound as a fuel additive. All work must be conducted in a controlled laboratory environment, adhering to strict safety procedures.

Protocol 1: Fuel Blending and Stability Assessment

Objective: To prepare stable, homogenous blends of this compound with a base fuel and assess short-term stability.

Rationale: Ensuring the additive is fully miscible and does not phase-separate from the base fuel is the first critical step. The base fuel should be well-characterized, such as a primary reference fuel (PRF) or a standardized gasoline like those from the Fuels for Advanced Combustion Engines (FACE) working group.[11]

Materials:

  • Base gasoline (e.g., FACE Gasoline I)

  • This compound (≥99.0% purity)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Airtight, amber glass storage bottles

  • Vortex mixer or magnetic stirrer

Procedure:

  • Safety First: Conduct all operations in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a flame-resistant lab coat.[7][12]

  • Calculate Volumes: Determine the required volumes to create blends of specific percentages (e.g., 5%, 10%, 15% v/v). For a 100 mL blend of 10% this compound:

    • Volume of additive = 10 mL

    • Volume of base fuel = 90 mL

  • Blending: a. Add the calculated volume of the base fuel to a volumetric flask. b. Carefully add the calculated volume of this compound. c. Cap the flask and mix thoroughly using a vortex mixer or by inverting the flask multiple times until the solution is homogenous.

  • Storage: Transfer the blend to a labeled, airtight amber glass bottle to prevent volatilization and photodegradation.

  • Stability Check: a. Store the blend at controlled temperatures (e.g., 4°C, room temperature, 40°C) for 24-48 hours. b. Visually inspect for any signs of phase separation, precipitation, or color change. A stable blend should remain clear and homogenous.

Caption: Workflow for the preparation and stability testing of fuel blends.

Protocol 2: Engine Performance and Emissions Testing

Objective: To quantify the effect of this compound blended fuel on engine performance (torque, power), efficiency (brake specific fuel consumption), and exhaust emissions (HC, CO, NOx).

Rationale: This protocol uses a standardized single-cylinder research engine to provide repeatable and comparable data. Testing across a range of engine speeds and loads provides a comprehensive performance map.[13][14]

Apparatus:

  • Single-cylinder spark-ignition cooperative fuel research (CFR) engine or similar test engine.

  • Engine dynamometer for load control and torque measurement.

  • Fuel flow measurement system.

  • Exhaust gas analyzer (measuring HC, CO, CO₂, O₂, NOx).

  • Data acquisition system (DAQ).

Procedure:

  • Engine Warm-up: Operate the engine with a reference fuel (e.g., the base gasoline) under a moderate load until oil and coolant temperatures stabilize. This ensures consistent starting conditions for all tests.

  • Baseline Data Collection: a. Run the engine on the base gasoline. b. Set the engine to a specific speed (e.g., 2400 rpm) and throttle position (e.g., wide-open throttle).[14] c. Record steady-state data for at least 60 seconds: torque, fuel flow rate, and exhaust gas concentrations. d. Repeat step 2c for a range of engine speeds (e.g., in 400 rpm increments up to 4000 rpm).[14]

  • Fuel System Purge: Thoroughly purge the engine's fuel system with the test blend to ensure no residual base fuel remains.

  • Test Blend Data Collection: a. Introduce the fuel blend containing this compound into the engine. b. Repeat the same test sequence as in steps 2b-2d, ensuring engine parameters (speed, load) are identical to the baseline tests.

  • Data Analysis: a. Calculate Performance Metrics:

    • Brake Power (BP) = (Torque × 2π × Engine Speed) / 60
    • Brake Specific Fuel Consumption (BSFC) = Fuel Flow Rate / Brake Power b. Compare Results: Plot the performance (Torque, Power, BSFC) and emissions (HC, CO, NOx) data for the baseline fuel and the test blend against engine speed. c. Statistical Analysis: Use appropriate statistical methods to determine if the observed differences are significant.

Self-Validation: The protocol's trustworthiness is established by running a baseline fuel test before and after the additive blend test. This helps to identify any drift in engine performance over time and ensures that observed changes are due to the fuel additive.[1]

Safety Protocol: Handling this compound

Hazard Overview: this compound is a highly flammable liquid and vapor (Flash Point: -26 °C).[7] It may be fatal if swallowed and enters airways. It causes skin and eye irritation and may cause respiratory irritation or dizziness.[7][12]

Mandatory Precautions:

  • Engineering Controls: Always handle in a well-ventilated area, preferably inside a certified chemical fume hood.[12] Use explosion-proof equipment and ensure all metal parts are grounded to prevent static discharge.[4][7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene), splash-proof goggles, and a flame-retardant lab coat.[8]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, open flames, and oxidizing agents.[7]

  • Spill Response: In case of a spill, eliminate all ignition sources.[4] Absorb with a non-combustible material like sand or earth and place in a sealed container for disposal.[4]

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[8]

    • Skin Contact: Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes.[7]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[7]

    • Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[7]

Conclusion

This compound demonstrates potential as an effective organic octane booster for modern gasoline. Its physicochemical properties allow for good miscibility with hydrocarbon base fuels, and its anti-knock indices (RON 94, MON 81) indicate a significant contribution to a fuel's resistance to knock.[2][3] The provided protocols offer a robust framework for researchers to blend, test, and validate the performance of this compound in a controlled and safe laboratory setting. Further research should focus on its effects on material compatibility, long-term engine deposit formation, and its interaction with other common fuel additives.

References

  • CAMEO Chemicals. (n.d.). This compound.
  • National Oceanic and Atmospheric Administration. (n.d.). This compound - CAMEO Chemicals.
  • UCL Discovery. (n.d.). Effect of Gasoline Fuel Additives on Combustion and Engine Performance. Retrieved from [Link]

  • Eurolab. (n.d.). EN 228 Gasoline Additive Testing. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • SAE International. (1985). Development and Testing of Fuel-Efficient Fuel Additive 852131. Retrieved from [Link]

  • Haz-Map. (n.d.). 1-Pentene, 2-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Protocol for the Road Test Evaluation of Gasoline Additive Packages. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental Investigation of the Effects of Gasoline Additives on Engine Performance and Exhaust Emission. Retrieved from [Link]

  • Badia, J. H., et al. (2021). New Octane Booster Molecules for Modern Gasoline Composition. Energy & Fuels. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (n.d.). Octane Booster. Retrieved from [Link]

  • Study.com. (n.d.). Draw the structure of the reaction product/s of this compound with H2 in the presence of platinum catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). A comprehensive experimental and kinetic modeling study of 1- and 2-pentene. Retrieved from [Link]

  • ResearchGate. (n.d.). Fuel reactivity comparison of 1-and 2-pentene under different pressures. Retrieved from [Link]

  • MDPI. (n.d.). High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental Investigation of the Effects of Gasoline-Methyl Ethyl Ketone Fuel Blends on Engine Performance and Exhaust Emissions. Retrieved from [Link]

  • OUCI. (n.d.). New Octane Booster Molecules for Modern Gasoline Composition. Retrieved from [Link]

  • (n.d.). General Effects of Some Fuel Additives.
  • (n.d.). Effects of compression ratio on the performance and emission levels of a CI engine fueled with safflower oil methyl ester throug.
  • ResearchGate. (n.d.). Understanding of the octane response of gasoline/MTBE blends. Retrieved from [Link]

  • TREA. (2020). HIGH OCTANE UNLEADED AVIATION GASOLINE. Retrieved from [Link]

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Application Notes and Protocols: The Role of 2-Methyl-1-pentene in Ziegler-Natta Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ziegler-Natta (Z-N) catalysis, a cornerstone of polymer chemistry discovered by Karl Ziegler and Giulio Natta, revolutionized the production of stereoregular polyolefins.[1][2][3][4] These catalyst systems, typically comprising a transition metal compound from Group IV-VIII (e.g., titanium tetrachloride, TiCl₄) and an organometallic cocatalyst from Group I-III (e.g., triethylaluminum, Al(C₂H₅)₃), enable the synthesis of linear and stereospecific polymers like isotactic polypropylene and high-density polyethylene under mild conditions.[1][3][5][6] The ability to control polymer architecture at a molecular level has been pivotal for tailoring material properties for a vast array of applications.

This guide focuses on the specific role of 2-methyl-1-pentene, a branched α-olefin, within the framework of Ziegler-Natta polymerization. While not as commonly homopolymerized as ethylene or propylene due to significant steric hindrance from its isobutyl group, this compound serves as a critical comonomer.[7] Its incorporation into a growing polymer chain, such as polypropylene, is a strategic approach to modify the polymer's physical and mechanical properties. By disrupting the regularity of the polymer backbone, this compound units can alter crystallinity, melting point, flexibility, and transparency, thereby expanding the performance window of standard polyolefins.

Core Concepts and Polymerization Mechanism

Fundamentals of Ziegler-Natta Catalysis

The efficacy of Ziegler-Natta polymerization hinges on the formation of an active catalytic center. The process is generally understood to follow the Cossee-Arlman mechanism.

  • Catalyst Activation: The organoaluminum cocatalyst (e.g., triethylaluminum) alkylates the transition metal compound (e.g., TiCl₄ on a MgCl₂ support). This reaction creates a titanium-carbon bond and a vacant coordination site on the titanium center, which is the active site for polymerization.[5][8]

  • Propagation: An α-olefin monomer coordinates to the vacant orbital of the titanium atom, forming a π-complex. Subsequently, the monomer inserts into the existing titanium-carbon bond in a process known as migratory insertion. This regenerates the vacant site, allowing the next monomer to coordinate and the polymer chain to grow.[3][8]

The Role of this compound as a Comonomer

When this compound is introduced into a polymerization system with a primary monomer like propylene, it competes for the active catalytic sites. Due to its bulky side group, its rate of insertion is typically lower than that of less hindered monomers like propylene or ethylene.[9]

The primary effects of incorporating this compound units are:

  • Disruption of Crystallinity: The bulky isobutyl side chains act as defects in the regular polymer structure (e.g., the helical structure of isotactic polypropylene). This disruption hinders the ability of polymer chains to pack into highly ordered crystalline lamellae, resulting in lower overall crystallinity.

  • Modification of Thermal Properties: A reduction in crystallinity leads to a lower melting temperature (Tₘ) and often a lower glass transition temperature (T₉).[10]

  • Enhancement of Mechanical Properties: Lower crystallinity generally translates to increased flexibility, reduced stiffness, and improved impact strength. The material becomes less brittle.

  • Improved Optical Properties: The reduction in the size of crystalline spherulites can lead to a significant increase in the transparency of the final polymer.

Visualization of the Polymerization Mechanism

Ziegler-Natta_Mechanism Figure 1: Ziegler-Natta Polymerization Mechanism catalyst Active Catalyst Ti-R + ☐ pi_complex π-Complex Formation catalyst->pi_complex Monomer Coordination monomer {this compound | CH₂=C(CH₃)CH₂CH₂CH₃} monomer->pi_complex insertion Migratory Insertion (1,2-insertion) pi_complex->insertion Insertion into Ti-R bond propagated Propagated Chain Ti-CH₂-C(R')-R insertion->propagated Chain Growth propagated->catalyst:f0 Regeneration of Active Site

Caption: Ziegler-Natta polymerization mechanism for this compound.

Experimental Protocols

Safety Precaution: Ziegler-Natta catalysts and cocatalysts are highly pyrophoric and react violently with water and air. All procedures must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques. All glassware must be rigorously dried, and solvents must be anhydrous.

Part A: Preparation of a Supported MgCl₂/TiCl₄ Catalyst

This protocol describes a common method for preparing a high-activity heterogeneous Ziegler-Natta catalyst.[11]

Materials:

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Anhydrous Ethanol

  • Titanium Tetrachloride (TiCl₄)

  • Anhydrous n-Heptane

  • Internal Electron Donor (e.g., Diisobutyl phthalate)

Procedure:

  • Preparation of MgCl₂-Ethanol Adduct: In a Schlenk flask under an inert atmosphere, react anhydrous MgCl₂ with anhydrous ethanol in a 1:3 molar ratio with stirring. The reaction is exothermic. Stir until a clear solution is formed.

  • Adduct Precipitation: Spray-dry the adduct solution or precipitate it by adding to cold anhydrous heptane to obtain fine, spherical particles.

  • Titanation: Suspend the MgCl₂-Ethanol adduct in anhydrous heptane. Add the internal electron donor. Slowly add TiCl₄ (e.g., 2-4 moles per mole of MgCl₂) to the slurry at room temperature.

  • Heat Treatment: Slowly heat the mixture to 80-100°C and maintain for 1-2 hours with stirring. This step is critical for forming the catalyst's active sites and morphology.

  • Washing and Drying: Allow the solid catalyst to settle and decant the supernatant. Wash the solid product multiple times with hot, anhydrous heptane to remove unreacted TiCl₄ and byproducts. Dry the final catalyst under a vacuum. The result is a free-flowing solid powder.[11]

Part B: Copolymerization of Propylene with this compound

This protocol outlines a general procedure for the slurry copolymerization in a laboratory-scale reactor.

Materials:

  • Polymerization-grade Propylene

  • This compound (purified by passing through activated alumina and molecular sieves)

  • Anhydrous n-Heptane (solvent)

  • Triethylaluminum (TEA) solution (cocatalyst)

  • External Electron Donor (e.g., an alkoxysilane, if high isotacticity is desired)

  • Prepared solid Ziegler-Natta catalyst from Part A

  • Methanol with 5% HCl (for termination and catalyst residue removal)

  • Pure Methanol

Procedure:

Experimental_Workflow Figure 2: Experimental Workflow for Copolymerization setup 1. Reactor Setup (Dry & Purge with N₂) charge 2. Charge Reactor (Heptane, TEA, Donor, This compound) setup->charge monomer 3. Introduce Propylene (Pressurize to setpoint) charge->monomer initiate 4. Initiate Polymerization (Inject Catalyst Slurry) monomer->initiate run 5. Run Reaction (Control T, P for 1-2h) initiate->run terminate 6. Terminate (Vent & Add Acidic Methanol) run->terminate workup 7. Polymer Workup (Filter, Wash, Dry) terminate->workup

Caption: Experimental workflow for the polymerization of this compound.

  • Reactor Setup: Thoroughly dry a 2L stainless steel autoclave reactor equipped with a mechanical stirrer and temperature/pressure controls. Purge the reactor multiple times with high-purity nitrogen.

  • Charging Reagents: Introduce 1L of anhydrous n-heptane into the reactor. Add the cocatalyst (TEA) and external donor, allowing them to scavenge any remaining impurities for 10-15 minutes. Inject the desired amount of liquid this compound.

  • Monomer Introduction: Pressurize the reactor with propylene gas to the desired partial pressure (e.g., 5-7 bar) while stirring. Maintain the reactor at the target temperature (e.g., 70°C).

  • Initiation: In a separate flask, suspend a pre-weighed amount of the solid catalyst (e.g., 10-20 mg) in a small amount of anhydrous heptane. Inject this catalyst slurry into the reactor to initiate polymerization. An immediate increase in temperature (exotherm) and consumption of propylene should be observed.

  • Polymerization: Maintain constant temperature and propylene pressure for the desired reaction time (e.g., 1-2 hours).

  • Termination: Stop the reaction by venting the excess propylene and injecting 10-20 mL of acidic methanol.

  • Polymer Workup: Precipitate the copolymer by pouring the reactor contents into a larger volume of methanol. Filter the resulting white polymer powder. Wash the polymer thoroughly with a methanol/HCl solution to remove catalyst residues, followed by several washes with pure methanol until the filtrate is neutral.[11]

  • Drying: Dry the final copolymer product in a vacuum oven at 60-80°C to a constant weight.

Data Presentation and Characterization

The properties of the resulting copolymer are highly dependent on the concentration of this compound incorporated into the polymer chains.

Table 1: Expected Influence of this compound Content on Polypropylene Properties
Property0% 2-M-1-P (iPP Homo)Low (1-5 mol%) 2-M-1-PHigh (>5 mol%) 2-M-1-PRationale
Melting Point (Tₘ) ~165 °C140-155 °C< 140 °CDisruption of crystal structure
Crystallinity (%) 50-60%35-50%< 35%Steric hindrance prevents chain packing
Density (g/cm³) ~0.910.88-0.90< 0.88Less efficient packing in amorphous regions
Tensile Modulus HighMediumLowReduced stiffness due to lower crystallinity
Impact Strength MediumHighVery HighIncreased amorphous content absorbs energy
Transparency Opaque/TranslucentTranslucent/ClearClearReduced spherulite size scatters less light
Recommended Characterization Techniques
  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for determining the precise mole percentage of this compound incorporated into the copolymer backbone and for analyzing the sequence distribution of the comonomers.

  • Gel Permeation Chromatography (GPC): Essential for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the molecular weight distribution (MWD or PDI).

  • Differential Scanning Calorimetry (DSC): Used to measure key thermal transitions, including the melting temperature (Tₘ), crystallization temperature (Tₑ), and to quantify the percent crystallinity by analyzing the heat of fusion.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid method to confirm the successful incorporation of both monomer units by identifying characteristic vibrational bands for polypropylene and the isobutyl groups of this compound.

  • Mechanical Testing: Standard tensile and impact tests (e.g., ASTM D638, ASTM D256) should be performed to quantify the changes in modulus, tensile strength, elongation at break, and Izod impact strength.[10]

References

  • Porous Organic Polymers-Supported Zeigler-Natta Catalysts for Preparing Highly Isotactic Polypropylene with Broad Molecular Weight Distribution. (2023-01-21). MDPI.
  • 31.2 Stereochemistry of Polymerization: Ziegler–Natta Catalysts. (2023-09-20). In Organic Chemistry. OpenStax.
  • Ziegler–Natta Chain-Growth Polymeriz
  • Application Notes and Protocols for the Polymerization of Highly Branched α-Olefins. (n.d.). Benchchem.
  • Ziegler-Natta Vinyl Polymeriz
  • Busico, V., et al. (n.d.). Block Copolymers of Highly Isotactic Polypropylene via Controlled Ziegler−Natta Polymerization.
  • Ziegler–Natta c
  • Olefin Polymerization with Ziegler-Natta Catalyst. (2023-06-30). Chemistry LibreTexts.
  • 14.4.1: Ziegler-Natta Polymerizations. (2023-05-03). Chemistry LibreTexts.
  • Ziegler–Natta Catalysts. (n.d.). In Encyclopedia of Polymer Science and Technology.
  • Process for the polymerization of olefins using a ziegler-natta catalyst and two organometallic compounds. (n.d.).
  • Parallel Catalyst Synthesis Protocol for Accelerating Heterogeneous Olefin Polymeriz
  • Ziegler-Natta polymerization of olefins - stereoselectivity. (n.d.). SlideShare.
  • 6.13: Ziegler-Natta Polymerization. (2022-10-04). Chemistry LibreTexts.
  • Heterogeneous ziegler-natta catalysis for alkene polymeriz
  • mechanism of ziegler natta polymerization||For B.Sc & M.Sc. (2023-04-08). YouTube.
  • Crystallization and compatibility of poly(4-methyl-1-pentene) and polypropylene in their blends. (2025-08-10).
  • Application Notes and Protocols for the Polymerization of 4-Methyl-1-pentene using Ziegler-Natta C
  • Characterization of structure and properties of polymer films made from blends of polyethylene with poly(4-methyl-1-pentene). (n.d.).
  • Ethylene polymerization reactions with Ziegler–Natta catalysts. I. Ethylene polymerization kinetics and kinetic mechanism. (2025-08-06).
  • Synthesis and Characterization of 4-Methyl-1-Pentene/1,5-Hexadiene Isotactic Copolymers with Enhanced Low-Temperature Mechanical Performance. (n.d.).
  • Crystal Structure of Form II of Isotactic Poly(4-methyl-1-pentene). (n.d.).
  • Polymerization of Ethylene and Propylene with Ziegler–Natta Catalysts. (2025-08-07).
  • This compound. (n.d.). Sigma-Aldrich.
  • Maleation of Polypropylene and EPDM Through Reactive Extrusion Using the Alder Ene Reaction. (n.d.). Bibliothèque et Archives Canada.
  • Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene. (2024-10-01). MDPI.
  • High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). (n.d.). MDPI.
  • Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene C
  • Investigation of kinetics of 4-methylpentene-1 polymerization using Ziegler-Natta-type catalysts. (2025-08-06).
  • Technical Support Center: Ziegler-Natta Polymerization of 4-Methyl-1-pentene. (n.d.). Benchchem.
  • Copolymerization of ethylene/propylene elastomer using high‐activity Ziegler–Natta catalyst system of MgCl2 (ethoxide type)/EB/PDMS/TiCl4/PMT. (2025-08-06).
  • The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. (n.d.). PubMed Central.
  • Crystallization Behavior and Properties of Propylene/4-Methyl-1-pentene Copolymers from a Metallocene Catalyst. (2023-02-10).
  • Polypropylene Modified with Polyethylene Through Reactive Melt Blending: Fabrication and Characteriz
  • The effect of a Ziegler-Natta catalyst and the polymerization parameters on the basic properties of polyethylene. (n.d.). University of Miskolc.

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Application Notes & Protocols: Synthesis and Properties of Poly(2-methyl-1-pentene)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Poly(2-methyl-1-pentene), a lesser-known polyolefin, presents a unique combination of properties that make it a compelling material for specialized applications. Unlike its more common isomer, poly(4-methyl-1-pentene) (PMP), which is known for its high transparency and gas permeability, poly(this compound) offers a different set of characteristics stemming from its distinct molecular architecture. The presence of a methyl group directly adjacent to the polymer backbone significantly influences its physical, thermal, and mechanical behavior.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and key properties of poly(this compound). We will delve into the primary synthesis methodologies, with a focus on Ziegler-Natta and cationic polymerization, providing detailed, field-proven protocols. Furthermore, a thorough examination of the polymer's properties will be presented, supported by tabulated data for clarity and ease of comparison.

The information contained herein is designed to be a practical resource, enabling researchers to not only replicate the synthesis but also to understand the underlying principles that govern the structure-property relationships of this intriguing polymer.

Synthesis Methodologies

The polymerization of this compound can be achieved through several catalytic pathways. The choice of method profoundly impacts the polymer's microstructure (e.g., stereoregularity), molecular weight, and, consequently, its macroscopic properties. Here, we focus on two prominent methods: Ziegler-Natta catalysis for producing stereoregular polymers and cationic polymerization.

Ziegler-Natta Polymerization

Ziegler-Natta (Z-N) catalysts are a cornerstone of polyolefin production, renowned for their ability to yield polymers with high stereospecificity.[1] For α-olefins like this compound, Z-N catalysts, typically comprising a transition metal compound (from Group IV, like titanium) and an organoaluminum co-catalyst, facilitate the formation of isotactic or syndiotactic polymers.[1][2] The stereocontrol arises from the specific geometry of the active sites on the catalyst surface.[3]

The general mechanism involves the coordination of the monomer to the transition metal center, followed by migratory insertion into the metal-carbon bond of the growing polymer chain.[4] Modern Z-N catalysts are often supported on materials like magnesium chloride (MgCl₂) to enhance their activity and control the morphology of the resulting polymer particles.[4]

Experimental Protocol: Synthesis of Isotactic Poly(this compound) using a Supported Ziegler-Natta Catalyst

This protocol outlines the preparation of a MgCl₂-supported TiCl₄ catalyst and the subsequent polymerization of this compound.

Materials:

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Anhydrous Ethanol

  • Triethylaluminum (TEA) in n-heptane

  • Titanium Tetrachloride (TiCl₄)

  • Anhydrous Toluene

  • Anhydrous Heptane

  • This compound (purified and dried)

  • Methanol

  • Hydrochloric Acid (HCl)

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Three-neck round-bottom flask with magnetic stirrer and condenser

  • Heating mantle with temperature controller

  • Syringes and cannulas for liquid transfer

  • Glassware (dried in an oven at >120°C overnight)

Procedure:

Part A: Catalyst Preparation (Recrystallization Method) [4]

  • Adduct Formation: In a nitrogen-purged three-neck flask, suspend anhydrous MgCl₂ in anhydrous ethanol. Stir the mixture at reflux for 2-3 hours to form the MgCl₂-ethanol adduct.

  • Dealcoholation and Titanation: Cool the suspension. Slowly add a solution of triethylaluminum (TEA) in n-heptane dropwise. Gradually heat the mixture to 90°C and maintain this temperature for 2 hours. Subsequently, introduce TiCl₄ dropwise to the reaction mixture. Raise the temperature to 110°C and continue the reaction for another 2 hours.

  • Washing and Drying: Allow the solid catalyst to settle and decant the supernatant. Wash the solid product multiple times with anhydrous toluene followed by anhydrous heptane to remove unreacted reagents and byproducts. Dry the final catalyst under a vacuum at room temperature. The resulting solid is your supported Ziegler-Natta catalyst.

Part B: Polymerization of this compound [4]

  • Reactor Setup: Thoroughly dry a polymerization reactor and purge it with high-purity nitrogen or argon. Introduce the desired amount of anhydrous toluene and the purified this compound monomer into the reactor.

  • Catalyst Introduction: In a separate flask under an inert atmosphere, suspend the prepared solid catalyst in a small amount of anhydrous toluene. Inject this catalyst slurry into the polymerization reactor to initiate the reaction.

  • Polymerization: Maintain the reaction at the desired temperature (e.g., 50-70°C) with constant stirring. The polymerization time will depend on the desired molecular weight and conversion (typically 1-4 hours).

  • Quenching and Isolation: Terminate the polymerization by adding methanol to the reactor. This will deactivate the catalyst. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Filter the precipitated poly(this compound). Wash the polymer with a methanol/HCl solution to remove catalyst residues, followed by washing with pure methanol until the washings are neutral.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Visualization of Ziegler-Natta Polymerization Workflow

G cluster_catalyst Catalyst Preparation cluster_polymerization Polymerization MgCl2 Anhydrous MgCl₂ Adduct MgCl₂-Ethanol Adduct MgCl2->Adduct Ethanol Anhydrous Ethanol Ethanol->Adduct Supported_Catalyst Supported Z-N Catalyst Adduct->Supported_Catalyst Dealcoholation & Titanation TEA TEA in Heptane TEA->Supported_Catalyst TiCl4 TiCl₄ TiCl4->Supported_Catalyst Catalyst_Slurry Catalyst Slurry Supported_Catalyst->Catalyst_Slurry Reactor Reactor Setup (Toluene + Monomer) Polymerization Polymerization (50-70°C) Reactor->Polymerization Catalyst_Slurry->Polymerization Initiation Quenching Quenching (Methanol) Polymerization->Quenching Precipitation Precipitation (in Methanol) Quenching->Precipitation Purification Purification (Methanol/HCl) Precipitation->Purification Drying Drying (Vacuum Oven) Purification->Drying Final_Polymer Poly(this compound) Drying->Final_Polymer

Caption: Experimental workflow for Ziegler-Natta polymerization.

Cationic Polymerization

Cationic polymerization is another viable route for the synthesis of poly(this compound). This method is particularly suitable for alkenes with electron-donating substituents that can stabilize the resulting carbocation intermediate.[5] The polymerization is initiated by a cationic species, typically a proton from a Brønsted acid or a carbocation generated from a Lewis acid/initiator system.[6][7]

The mechanism proceeds through the electrophilic addition of the cationic initiator to the monomer, generating a new carbocation that can then propagate by adding to subsequent monomer units.[5] Chain transfer and termination reactions are common in cationic polymerization and can limit the achievable molecular weight.[6]

Experimental Protocol: Cationic Polymerization of this compound

This protocol describes a general procedure for the cationic polymerization of this compound using a Lewis acid catalyst.

Materials:

  • This compound (purified and dried)

  • Anhydrous Dichloromethane (CH₂Cl₂) or other suitable non-polar solvent

  • Boron Trifluoride Etherate (BF₃·OEt₂) or Aluminum Trichloride (AlCl₃) as the Lewis acid initiator

  • Methanol

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Schlenk line or glovebox

  • Jacketed reaction vessel with mechanical stirrer and thermocouple

  • Low-temperature circulator

  • Syringes and cannulas

Procedure:

  • Reactor Setup: Assemble a dry, jacketed reaction vessel under a positive pressure of inert gas. Cool the reactor to the desired temperature (e.g., -78°C) using the low-temperature circulator.

  • Monomer and Solvent Charging: Charge the reactor with anhydrous dichloromethane and the purified this compound monomer. Allow the solution to thermally equilibrate.

  • Initiation: In a separate, dry flask, prepare a dilute solution of the Lewis acid initiator (e.g., BF₃·OEt₂) in anhydrous dichloromethane. Slowly add the initiator solution to the stirred monomer solution in the reactor. An exothermic reaction may be observed.

  • Polymerization: Maintain the reaction at the low temperature for the desired period (e.g., 30 minutes to 2 hours). The reaction mixture may become more viscous as the polymer forms.

  • Termination: Terminate the polymerization by adding a small amount of pre-chilled methanol to the reactor. This will quench the active cationic species.

  • Isolation and Purification: Allow the reactor to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the polymer and wash it repeatedly with methanol.

  • Drying: Dry the poly(this compound) in a vacuum oven at a low to moderate temperature (e.g., 40-60°C) to a constant weight.

Visualization of Cationic Polymerization Mechanism

G Initiator Initiator (e.g., H⁺) Carbocation1 Tertiary Carbocation Initiator->Carbocation1 Initiation Monomer1 This compound Monomer1->Carbocation1 Propagating_Chain Propagating Polymer Chain Carbocation1->Propagating_Chain Propagation Monomer2 Another Monomer Monomer2->Propagating_Chain Termination Termination/Chain Transfer Propagating_Chain->Termination Final_Polymer Poly(this compound) Termination->Final_Polymer

Caption: Cationic polymerization mechanism overview.

Properties of Poly(this compound)

The properties of poly(this compound) are intrinsically linked to its molecular structure, which is in turn determined by the synthesis method. Below is a summary of its key physicochemical properties.

PropertyValue/Description
Physical Appearance Typically a white to off-white solid or powder.
Density The monomer, this compound, has a density of approximately 0.682 g/mL at 25°C.[8] The polymer's density will be higher and dependent on its crystallinity.
Solubility The monomer is soluble in alcohols, benzene, chloroform, and other hydrocarbons, but insoluble in water.[8] The polymer is generally soluble in hot aromatic and chlorinated hydrocarbons.
Thermal Properties The melting point (Tm) and glass transition temperature (Tg) are highly dependent on the polymer's tacticity. Isotactic poly(4-methyl-1-pentene) has a high melting point of around 230-240°C.[9][10] Copolymers of 4-methyl-1-pentene have shown high melting temperatures above 120°C and a glass transition temperature near room temperature (28-30°C).[11]
Mechanical Properties The mechanical properties are influenced by molecular weight, crystallinity, and tacticity. Copolymers incorporating 4-methyl-1-pentene have demonstrated improved flexibility and deformability while maintaining high mechanical resistance.[11]
Chemical Resistance As a polyolefin, it is expected to have good resistance to acids, bases, and many organic solvents, similar to other members of this polymer family.[9]

Characterization Techniques

To fully understand the structure and properties of the synthesized poly(this compound), a suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the polymer's microstructure, including tacticity.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight (Mn, Mw) and molecular weight distribution (PDI).

  • Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure and identify functional groups.

  • X-ray Diffraction (XRD): To determine the degree of crystallinity and identify the crystalline structure.

Applications and Future Outlook

While not as widely commercialized as other polyolefins, the unique properties of poly(this compound) suggest potential in specialized applications. Its hydrocarbon nature and potential for controlled stereochemistry could make it a candidate for applications requiring specific thermal and mechanical properties. In the context of drug development, its inertness and potential for modification could be explored for use in controlled release matrices or as a component in medical device coatings.

Further research into copolymerization of this compound with other olefins could unlock a wider range of properties, leading to novel materials with tailored performance characteristics. The detailed protocols and property data provided in this application note serve as a foundational resource for scientists and researchers to explore the full potential of this interesting polymer.

References

  • Mechanism for the stereospecific polymerization of olefins by Ziegler–Natta catalysts. Journal of the Chemical Society, Chemical Communications.

  • Ziegler–Natta catalyst. Wikipedia.

  • Mechanism of Ziegler-Natta catalytic polymerization Activation of Ziegler-Natta catalyst. Semantic Scholar.

  • Olefin Polymerization with Ziegler-Natta Catalyst. Chemistry LibreTexts.

  • Ziegler-Natta polymerization of olefins - stereoselectivity. SlideShare.

  • Polymerization of Alkenes. Chemistry LibreTexts.

  • Polymerization of Alkenes. Chemistry LibreTexts.

  • Cationic polymerization. Wikipedia.

  • Poly(4-methyl-1-pentene), low molecular weight. Sigma-Aldrich.

  • High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). MDPI.

  • High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). PubMed.

  • Cationic polymerization of 4‐methyl‐1‐pentene. ResearchGate.

  • Characterization of structure and properties of polymer films made from blends of polyethylene with poly(4-methyl-1-pentene). ResearchGate.

  • Application Notes & Protocols: Synthesis of High-Performance Polymers Using 4-Methyl-1-pentene. Benchchem.

  • The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. MDPI.

  • A. Polymerization: Cationic Polymerization. UT Austin Chemistry & Biochemistry Research Web Sites.

  • Application Notes and Protocols for the Polymerization of 4-Methyl-1-pentene using Ziegler-Natta Catalysts. Benchchem.

  • This compound. ChemicalBook.

  • Chemical Properties of 1-Pentene, 2-methyl- (CAS 763-29-1). Cheméo.

  • This compound. Sigma-Aldrich.

  • This compound. PubChem.

  • Synthesis and Characterization of 4-Methyl-1-Pentene/1,5-Hexadiene Isotactic Copolymers with Enhanced Low-Temperature Mechanical Performance. ACS Publications.

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Application Note: Synthesis and Characterization of 2-Methyl-2-pentanol via Acid-Catalyzed Hydration of 2-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-methyl-2-pentanol through the acid-catalyzed hydration of 2-methyl-1-pentene. This application note delves into the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and outlines robust analytical methods for product characterization. The content is designed for researchers, chemists, and drug development professionals, emphasizing safety, reproducibility, and a deep understanding of the chemical principles governing the transformation.

Theoretical Background & Mechanistic Insights

The acid-catalyzed hydration of alkenes is a fundamental organic reaction that converts a carbon-carbon double bond into an alcohol.[1] The reaction proceeds via an electrophilic addition mechanism, where a water molecule is added across the double bond. For unsymmetrical alkenes such as this compound, the regioselectivity of the addition is reliably predicted by Markovnikov's Rule.

Markovnikov's Rule and Carbocation Stability

Markovnikov's Rule states that in the addition of a protic acid (like H₂O in the presence of an acid catalyst) to an unsymmetrical alkene, the acidic hydrogen atom attaches to the carbon of the double bond that is already bonded to the greater number of hydrogen atoms.[2][3] The underlying principle is the formation of the most stable carbocation intermediate during the reaction.[4][5]

In the case of this compound, the reaction is initiated by the protonation of the alkene's pi bond. Protonation can occur at either C1 or C2.

  • Path A (Anti-Markovnikov): Protonation at C2 would form a primary carbocation at C1. This is highly unstable and therefore not a favored pathway.

  • Path B (Markovnikov): Protonation at C1 (the carbon with more hydrogens) leads to the formation of a tertiary carbocation at C2. Tertiary carbocations are significantly more stable than primary or secondary carbocations due to hyperconjugation and inductive effects.

Consequently, the reaction proceeds almost exclusively through the tertiary carbocation intermediate, leading to the formation of 2-methyl-2-pentanol as the major product.[6]

Reaction Mechanism

The acid-catalyzed hydration of this compound is a three-step process:[1][7]

  • Protonation of the Alkene: The pi electrons of the double bond act as a nucleophile, attacking a proton (from the hydronium ion, H₃O⁺) generated by the acid catalyst (e.g., H₂SO₄). This is the rate-determining step and results in the formation of the more stable tertiary carbocation at the C2 position.[4][7]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbocation. This forms a protonated alcohol, specifically an alkyloxonium ion.

  • Deprotonation: A base (another water molecule) removes a proton from the alkyloxonium ion, regenerating the acid catalyst (H₃O⁺) and yielding the final neutral alcohol product, 2-methyl-2-pentanol.[8]

The Question of Carbocation Rearrangement

Carbocation rearrangements, such as hydride or alkyl shifts, are common in reactions involving carbocation intermediates, especially when a more stable carbocation can be formed.[9][10][11] However, in the hydration of this compound, the initially formed carbocation is already tertiary—the most stable type. Therefore, there is no energetic incentive for a rearrangement to occur, and the reaction proceeds cleanly to yield the expected Markovnikov product without significant side products arising from such shifts.[4] This makes this specific reaction an excellent and predictable model for demonstrating Markovnikov's rule.

Figure 1: Reaction mechanism for the acid-catalyzed hydration of this compound.

Experimental Protocol

This protocol details the synthesis, workup, and purification of 2-methyl-2-pentanol.

Safety Precautions
  • General: This procedure must be performed in a well-ventilated fume hood.[12]

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory at all times.[12][13][14]

  • Acid Handling: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. It can cause severe burns. Always add acid slowly to water, never the other way around, to manage the exothermic reaction.[15] Have an appropriate spill kit and emergency eyewash/shower station readily accessible.[12][16]

  • Volatile Organics: this compound and diethyl ether are volatile and flammable. Ensure there are no ignition sources nearby.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound (≥98%)ReagentSigma-Aldrich
Sulfuric Acid (98%)ACS ReagentFisher Scientific
Deionized WaterN/AIn-house
Diethyl Ether (anhydrous)ACS ReagentVWR
Sodium Bicarbonate (saturated soln)LaboratoryIn-house
Anhydrous Magnesium SulfateLaboratoryAcros Organics
250 mL Round-bottom flaskGlasswarePyrex
Reflux CondenserGlasswareKimble
250 mL Separatory FunnelGlasswareAce Glass
Distillation ApparatusGlasswareN/A
Step-by-Step Procedure
  • Catalyst Preparation: In a 250 mL round-bottom flask, combine 50 mL of deionized water and a magnetic stir bar. Place the flask in an ice-water bath. While stirring, slowly and carefully add 5.0 mL of concentrated (98%) sulfuric acid. Caution: This is a highly exothermic process. Allow the dilute acid solution to cool to room temperature.

  • Reaction Setup: Equip the flask with a reflux condenser.

  • Addition of Alkene: To the stirred, room-temperature acid solution, add 8.4 g (approximately 11.7 mL) of this compound.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 60 minutes. The reaction is typically complete within this timeframe due to the formation of the stable tertiary carbocation.

  • Workup - Quenching and Extraction:

    • Transfer the entire reaction mixture to a 250 mL separatory funnel.

    • Add 50 mL of diethyl ether to the funnel. Cap the funnel and invert gently, venting frequently to release any pressure. Shake for 1-2 minutes.

    • Allow the layers to separate. The upper organic layer contains the product, and the lower aqueous layer contains the acid catalyst.

    • Drain and discard the lower aqueous layer.

  • Workup - Neutralization:

    • Wash the organic layer by adding 30 mL of a saturated sodium bicarbonate solution to the separatory funnel.

    • Shake gently, venting frequently as carbon dioxide gas will be evolved. This step neutralizes any remaining acid catalyst.

    • Drain and discard the lower aqueous layer.

  • Workup - Drying:

    • Drain the organic layer into a clean Erlenmeyer flask.

    • Add a small amount of anhydrous magnesium sulfate (approx. 2-3 spatula tips) and swirl. The drying agent will clump if water is present. Add more until some of the powder remains free-flowing.

    • Allow the mixture to stand for 10-15 minutes.

  • Purification:

    • Gravity filter the dried organic solution into a pre-weighed round-bottom flask to remove the magnesium sulfate.

    • Set up a simple distillation apparatus to remove the diethyl ether solvent (boiling point ~35 °C).

    • Once the ether is removed, continue the distillation to purify the 2-methyl-2-pentanol product. Collect the fraction boiling between 120-123 °C.[17]

    • Weigh the collected product and calculate the percent yield. A typical yield for this procedure is around 90%.[18]

Product Characterization Workflow

Confirmation of the product's identity and purity is achieved through spectroscopic analysis.

Experimental and Analytical Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Mix H₂O and H₂SO₄ add_alkene Add this compound start->add_alkene react Stir at RT for 60 min add_alkene->react extract Ether Extraction react->extract neutralize NaHCO₃ Wash extract->neutralize dry Dry with MgSO₄ neutralize->dry distill Distillation (120-123°C) dry->distill product Pure 2-Methyl-2-pentanol distill->product nmr ¹H and ¹³C NMR Spectroscopy product->nmr ir IR Spectroscopy product->ir

Figure 2: Overall workflow from synthesis to final analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure elucidation.[19][20][21] The sample should be dissolved in an appropriate deuterated solvent (e.g., CDCl₃).

  • ¹H NMR (expected signals for 2-methyl-2-pentanol):

    • ~0.9 ppm (triplet, 3H): Terminal methyl group (-CH₂CH₃).

    • ~1.2 ppm (singlet, 6H): Two equivalent methyl groups attached to the carbinol carbon (C(OH)(CH₃)₂).

    • ~1.4 ppm (multiplet, 2H): Methylene group adjacent to the terminal methyl (-CH₂CH₃).

    • ~1.5 ppm (multiplet, 2H): Methylene group adjacent to the carbinol carbon (-CH₂C(OH)).

    • ~1.6 ppm (singlet, 1H): Hydroxyl proton (-OH). This peak can be broad and its chemical shift is variable; it will disappear upon a D₂O shake.

  • ¹³C NMR (expected signals for 2-methyl-2-pentanol):

    • ~14 ppm: Terminal methyl carbon.

    • ~17 ppm: Methylene carbon adjacent to the terminal methyl.

    • ~29 ppm: The two equivalent methyl carbons attached to the carbinol carbon.

    • ~48 ppm: Methylene carbon adjacent to the carbinol carbon.

    • ~71 ppm: The carbinol carbon (C-OH).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[22]

  • Characteristic Absorptions for 2-methyl-2-pentanol:

    • ~3600-3200 cm⁻¹ (broad, strong): A prominent, broad peak characteristic of the O-H stretching vibration in an alcohol, indicative of hydrogen bonding.

    • ~2960-2850 cm⁻¹ (strong): C-H stretching vibrations from the alkyl groups.

    • ~1150 cm⁻¹ (strong): C-O stretching vibration for a tertiary alcohol.

References

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Application Notes and Protocols: Reactions of 2-Methyl-1-pentene with Halogens and Hydrohalic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the electrophilic addition reactions of 2-methyl-1-pentene with halogens (Br₂ and Cl₂) and hydrohalic acids (HBr and HCl). It delves into the underlying reaction mechanisms, regioselectivity, and stereochemistry, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols for key transformations are provided, supported by mechanistic diagrams and a consolidated reference list of authoritative sources.

Introduction: The Synthetic Utility of Electrophilic Additions to Alkenes

Alkenes are fundamental building blocks in organic synthesis, primarily due to the reactivity of the carbon-carbon double bond. The π-bond, a region of high electron density, readily acts as a nucleophile, making it susceptible to attack by electrophiles. This reactivity underpins a vast array of synthetic transformations, including halogenation and hydrohalogenation. This compound, an unsymmetrical alkene, serves as an excellent model substrate to explore the nuances of these reactions, particularly the principles of regioselectivity as described by Markovnikov's rule and its exceptions. Understanding and controlling these reactions are paramount in the synthesis of pharmaceuticals and other complex organic molecules where precise functionalization is critical.

Halogenation of this compound: Addition of Br₂ and Cl₂

The addition of halogens such as bromine (Br₂) and chlorine (Cl₂) across the double bond of an alkene is a classic and reliable method for producing vicinal dihalides.[1] This reaction is characterized by its high stereoselectivity.

Mechanism of Halogenation

The generally accepted mechanism for the halogenation of alkenes involves the formation of a cyclic halonium ion intermediate.[2][3] As the halogen molecule approaches the electron-rich π-bond of the alkene, the halogen-halogen bond becomes polarized.[4][5] The alkene's π-electrons attack the electrophilic halogen, displacing the other halogen atom as a halide ion.[6] Simultaneously, a lone pair on the attacking halogen forms a bond with the other carbon of the original double bond, creating a three-membered ring called a halonium ion (e.g., a bromonium or chloronium ion).[3][4]

This cyclic intermediate is key to explaining the observed stereochemistry of the reaction. The halide ion, acting as a nucleophile, then attacks one of the carbons of the halonium ion from the side opposite to the bulky halogen bridge (anti-attack), in a manner analogous to an Sₙ2 reaction.[3][4] This results in the anti-addition of the two halogen atoms across the double bond.[2][3] For this compound, this reaction leads to the formation of 1,2-dihalo-2-methylpentane.[7][8]

Halogenation_Mechanism cluster_step2 Step 2: Nucleophilic Attack by Halide Alkene This compound Intermediate Cyclic Halonium Ion + X⁻ Alkene->Intermediate Electrophilic Attack Halogen X₂ Halogen->Intermediate Halide X⁻ Product 1,2-Dihalo-2-methylpentane Halide->Product Anti-Attack Intermediate_ref Cyclic Halonium Ion Intermediate_ref->Product

Experimental Protocol: Bromination of this compound

This protocol describes the addition of bromine to this compound to synthesize 1,2-dibromo-2-methylpentane. The disappearance of the reddish-brown color of bromine is a visual indicator of the reaction's progress.[1][9]

Materials:

  • This compound

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) (inert solvent)[1]

  • Sodium thiosulfate solution (aqueous, for quenching)

  • Separatory funnel, round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.

  • Reagent Addition: Slowly add a solution of bromine in dichloromethane dropwise to the stirring alkene solution. Maintain the temperature below 10°C. The bromine color should disappear upon addition. Continue addition until a faint orange color persists.

  • Quenching: After the addition is complete, allow the reaction to stir for an additional 15 minutes. Quench any unreacted bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The resulting crude product, 1,2-dibromo-2-methylpentane, can be purified by vacuum distillation if necessary.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound84.16504.21 g
Bromine (Br₂)159.81508.0 g
Dichloromethane (CH₂Cl₂)84.93-100 mL

Hydrohalogenation of this compound: Addition of HBr and HCl

The addition of hydrohalic acids (HX) to alkenes is a fundamental method for preparing alkyl halides.[10] Unlike halogenation, hydrohalogenation of unsymmetrical alkenes like this compound is regioselective.

Mechanism and Regioselectivity: Markovnikov's Rule

The hydrohalogenation of alkenes proceeds through a two-step electrophilic addition mechanism.[11][12] The first step involves the protonation of the alkene's double bond by the hydrohalic acid to form a carbocation intermediate.[10][13] This step is rate-determining.[12] The second step is the rapid nucleophilic attack of the halide ion on the carbocation to form the alkyl halide.[10]

For an unsymmetrical alkene, the proton can add to either carbon of the double bond, potentially forming two different carbocations. According to Markovnikov's Rule , the proton will add to the carbon atom that already has the greater number of hydrogen atoms.[10][11] This is because this pathway leads to the formation of the more stable carbocation.[11][13] In the case of this compound, protonation of C1 (the less substituted carbon) forms a more stable tertiary carbocation at C2, whereas protonation of C2 would form a less stable primary carbocation.[14][15] Consequently, the major product is the one where the halogen is attached to the more substituted carbon.[11][15][16]

Hydrohalogenation_Mechanism cluster_step2 Step 2: Nucleophilic Attack Alkene This compound Carbocation Tertiary Carbocation Intermediate Alkene->Carbocation Forms more stable carbocation HX H-X HX->Carbocation Halide X⁻ Product 2-Halo-2-methylpentane (Major Product) Halide->Product Carbocation_ref Tertiary Carbocation Carbocation_ref->Product

Carbocation Rearrangements

A key feature of reactions involving carbocation intermediates is the possibility of rearrangements to form a more stable carbocation.[10][11] This can occur through 1,2-hydride or 1,2-alkyl shifts.[17] While the reaction of this compound with HCl or HBr directly forms the most stable possible (tertiary) carbocation, so no rearrangement is expected, researchers should always consider this possibility with other alkene substrates where a secondary carbocation might rearrange to a more stable tertiary one.[17][18][19]

Anti-Markovnikov Addition of HBr: The Peroxide Effect

The regioselectivity of HBr addition can be reversed in the presence of peroxides (ROOR).[20] This is known as the anti-Markovnikov addition or the Kharasch effect.[20] This reaction proceeds through a free-radical chain mechanism, not a carbocation intermediate.[21][22] The peroxide initiates the formation of a bromine radical (Br•).[21][23] The bromine radical then adds to the double bond at the less substituted carbon (C1 of this compound) to form the more stable tertiary carbon radical.[21][23] This radical then abstracts a hydrogen atom from HBr to form the anti-Markovnikov product and regenerate a bromine radical, propagating the chain.[21][23] This peroxide effect is specific to HBr; it is not observed with HCl or HI.[20]

Anti_Markovnikov_Mechanism cluster_initiation Initiation cluster_propagation Propagation Peroxide RO-OR AlkoxyRad 2 RO• Peroxide->AlkoxyRad Heat/Light BrRad Br• AlkoxyRad->BrRad + HBr HBr_init H-Br Alkene This compound CarbonRad Tertiary Carbon Radical BrRad->CarbonRad Adds to C1 Alkene->CarbonRad Product 1-Bromo-2-methylpentane CarbonRad->Product + HBr HBr_prop H-Br HBr_prop->Product BrRad_prop Br• (regenerated) Product->BrRad_prop

Experimental Protocol: Markovnikov Addition of HCl to this compound

This protocol details the synthesis of 2-chloro-2-methylpentane.[14][16]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or HCl gas

  • Anhydrous Calcium Chloride (drying agent)

  • Reaction vessel suitable for gas or corrosive liquids

Procedure:

  • Reaction Setup: Place this compound in a suitable reaction vessel. If using gaseous HCl, ensure a gas inlet tube is submerged below the liquid surface. The vessel should be cooled in an ice bath.

  • Reagent Addition: Bubble dry HCl gas through the alkene with gentle stirring. Alternatively, add concentrated aqueous HCl and stir vigorously at 0-5°C.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or ¹H NMR to observe the disappearance of the alkene signals.

  • Workup: Once the reaction is complete, if aqueous HCl was used, separate the organic layer. Wash it with cold water, then with a dilute sodium bicarbonate solution, and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous calcium chloride. Filter off the drying agent and remove any low-boiling components by distillation. The product, 2-chloro-2-methylpentane, can be purified by fractional distillation.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound84.161008.42 g
Hydrochloric Acid36.46>100 (excess)Gaseous or concentrated aq.

Conclusion

The reactions of this compound with halogens and hydrohalic acids are cornerstone examples of electrophilic additions in organic chemistry. Mastery of these reactions requires a thorough understanding of the underlying mechanisms, including the formation of halonium ions and carbocations, and the factors that dictate regioselectivity. The protocols provided herein offer a practical framework for synthesizing vicinal dihalides and alkyl halides from this representative alkene. For professionals in drug development and chemical research, the ability to predictably functionalize alkene scaffolds is an indispensable skill, enabling the synthesis of novel and complex molecular architectures.

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methyl-1-Pentene Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for optimizing reaction conditions for 2-Methyl-1-pentene polymerization.

Welcome to the technical support center for the polymerization of this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your polymerization experiments. This guide is structured in a question-and-answer format to directly address the challenges you may encounter, from initial experimental design to troubleshooting unexpected results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and execution of this compound polymerization.

Q1: What are the primary catalytic systems for this compound polymerization, and how do they differ?

A1: The polymerization of this compound is primarily achieved through three types of catalytic systems: Ziegler-Natta, metallocene, and cationic polymerization. Each has distinct characteristics that influence the resulting polymer's properties.

  • Ziegler-Natta (Z-N) Catalysts: These are heterogeneous catalysts, typically based on titanium compounds supported on magnesium chloride (MgCl₂), and are used with an organoaluminum cocatalyst like triethylaluminum (Al(C₂H₅)₃).[1][2][3] Z-N catalysts are industrial workhorses known for their robustness and ability to produce highly isotactic polymers.[2][4] However, they are multi-site catalysts, which can lead to polymers with a broad molecular weight distribution (MWD).[5]

  • Metallocene Catalysts: These are single-site catalysts, usually complexes of Group 4 metals (like zirconium or hafnium) with cyclopentadienyl-type ligands, and are typically activated by methylaluminoxane (MAO).[1][6][7] Their single-site nature provides exceptional control over polymer architecture, resulting in polymers with narrow MWD and uniform microstructures.[5][8] The catalyst's ligand framework can be precisely tuned to control stereoselectivity, yielding highly isotactic or syndiotactic polymers.[4][9]

  • Cationic Polymerization: This method uses strong acids or Lewis acids (e.g., BF₃, AlCl₃) to initiate polymerization through a carbocationic intermediate.[10][11][12] Alkenes with electron-donating groups, like this compound, are suitable monomers for this mechanism.[13][14] However, this method can be sensitive to impurities and may be more challenging for achieving high molecular weights and specific tacticity compared to coordination polymerization methods.

Q2: How do I choose the right catalyst for my desired polymer properties?

A2: The choice of catalyst is dictated by the target application of your polymer.

  • For High Isotacticity and High Melting Point: A highly stereospecific Ziegler-Natta catalyst or a C₂-symmetric ansa-metallocene is recommended. Pyridylamido hafnium catalysts, for instance, have been shown to produce highly isotactic poly(4-methylpentene)s ([mmmm] >99%) with high melting temperatures (Tm = 229–240 °C).[15]

  • For a Narrow Molecular Weight Distribution (Low PDI): A single-site metallocene catalyst is the superior choice.[4][5][8] This is critical for applications requiring uniform material properties.

  • For Syndiotactic Polymers: A Cₛ-symmetric metallocene catalyst, such as Ph₂C(Cp)(Flu)ZrCl₂, should be used.[8]

  • For Elastomeric Copolymers: Metallocene catalysts like (C₅H₅)₂ZrCl₂/MAO can be used for the copolymerization of this compound with other olefins to produce elastomers.[6]

Q3: What are the most critical reaction parameters to control?

A3: Several parameters must be tightly controlled to ensure reproducibility and achieve the desired polymer characteristics.

  • Temperature: Polymerization temperature significantly affects catalyst activity, polymer molecular weight, and stereoregularity.[4][16] Generally, an increase in temperature leads to a decrease in molecular weight due to higher rates of chain termination and transfer reactions.[17]

  • Monomer Concentration: The rate of polymerization is often directly proportional to the monomer concentration.[18][19]

  • Catalyst and Cocatalyst Concentration (Al/Ti or Al/Zr Ratio): The ratio of the cocatalyst (e.g., MAO, AlEt₃) to the transition metal catalyst is crucial for activating the catalyst and achieving optimal activity. An incorrect ratio can lead to low yields.[18][20]

  • Purity of Reagents: Polymerization catalysts, especially ionic and coordination catalysts, are extremely sensitive to impurities like water, oxygen, and other polar compounds. These impurities can deactivate the catalyst, leading to low or no polymer yield.[20][21]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during the polymerization of this compound.

General Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing unsatisfactory polymerization results.

G start Unsatisfactory Result p1 Low Polymer Yield start->p1 p2 Incorrect Molecular Weight start->p2 p3 Broad PDI (MWD > 3) start->p3 p4 Poor Stereocontrol start->p4 c1a Catalyst Deactivation p1->c1a c1b Reagent Impurities (Monomer, Solvent) p1->c1b c1c Incorrect Temp. or Al/Metal Ratio p1->c1c c2a Incorrect Temperature p2->c2a c2b Chain Transfer Issues p2->c2b c2c Wrong Catalyst Type p2->c2c c3a Multi-site Catalyst (e.g., Ziegler-Natta) p3->c3a c3b Temperature Fluctuations p3->c3b c4a Non-stereospecific Catalyst p4->c4a c4b High Polymerization Temperature p4->c4b s1a Verify Inert Atmosphere (Glovebox/Schlenk) c1a->s1a s1b Purify Monomer/Solvent (See Protocol B) c1b->s1b s1c Optimize Temp. & Ratio (Run small-scale matrix) c1c->s1c s2a Decrease Temp. for Higher MW Increase Temp. for Lower MW c2a->s2a s2b Introduce/Adjust Chain Transfer Agent (e.g., H₂) c2b->s2b s2c Select Catalyst Based on Desired MW (See Table 1) c2c->s2c s3a Switch to Single-Site Metallocene Catalyst c3a->s3a s3b Ensure Stable Thermal Control (Oil Bath) c3b->s3b s4a Use Stereospecific Catalyst (e.g., C₂/Cₛ-symmetric) c4a->s4a s4b Lower Temperature to Enhance Stereoselectivity c4b->s4b G A Active Catalyst [M]-R B π-Complex Formation A->B Olefin Coordination C Transition State (4-center) B->C D Migratory Insertion C->D D->A Chain Growth ([M]-P-R)

Caption: Simplified Cossee-Arlman mechanism for migratory insertion.

This guide is intended to provide a solid foundation for your experimental work. Remember that each specific catalyst-monomer system can have its own unique behaviors, and empirical optimization is often a necessary final step.

References

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  • ResearchGate. (n.d.). Investigation of kinetics of 4-methylpentene-1 polymerization using Ziegler-Natta-type catalysts. Available at: [Link]

  • UT Austin. (n.d.). Polymerization: Cationic Polymerization. UT Austin Chemistry & Biochemistry Research Web Sites.
  • ResearchGate. (n.d.). Cationic polymerization of 4‐methyl‐1‐pentene. Available at: [Link]

  • YouTube. (2018). MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZATION. Available at: [Link]

  • BME. (n.d.). THE EFFECT OF A ZIEGLER-NATTA CATALYST AND THE POLYMERIZATION PARAMETERS ON THE BASIC PROPERTIES OF POLYETHYLENE.
  • ScienceDirect. (n.d.). Chapter 10 - Polymer Reaction Engineering.
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  • ResearchGate. (2022). How to increase the molecular weight of macromonomer polymers ?. Available at: [Link]

  • ResearchGate. (2018). What has more effect? Polymerization Temperature or Polymerization Time?. Available at: [Link]

  • NIST. (n.d.). Heats of polymerization.
  • ACS Publications. (n.d.). An Initial Survey of the Polymerization Kinetics of 4-Methylpentene-1. Available at: [Link]

  • MDPI. (2023). Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. Available at: [Link]

  • ResearchGate. (n.d.). Thermodynamics of addition polymerisation. Part 2. The heat capacity, entropy and enthalpy of isotatic poly (4‐methyl‐1‐pentene). Available at: [Link]

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side reactions and byproducts in the synthesis of 2-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1-pentene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the preparation of this valuable alkene. Here, we will delve into the causality behind experimental choices, troubleshoot common side reactions, and provide validated protocols to ensure the integrity of your synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are their primary drawbacks?

A1: The most prevalent methods for synthesizing this compound are the dehydration of 2-methyl-1-pentanol, the Wittig reaction, and elimination reactions of haloalkanes. Each route presents a unique set of challenges:

  • Dehydration of 2-Methyl-1-pentanol: This acid-catalyzed elimination reaction is straightforward but often plagued by the formation of isomeric alkenes. The primary byproduct is the thermodynamically more stable 2-methyl-2-pentene.[1][2][3] Carbocation rearrangements can also lead to other unexpected alkene isomers.[4]

  • Wittig Reaction: This method offers excellent regioselectivity, specifically forming the double bond at the desired location. However, it can be sensitive to steric hindrance, and the removal of the triphenylphosphine oxide byproduct can be challenging.[5][6] The stereoselectivity (E/Z) can also be an issue depending on the nature of the ylide.[7]

  • Elimination of Haloalkanes (e.g., via Hofmann or Saytzeff elimination): The product distribution in these reactions is highly dependent on the reaction conditions, particularly the base and leaving group. Achieving high selectivity for the less substituted this compound (a Hofmann product) requires careful selection of a sterically hindered base and a poor leaving group.[8][9][10][11]

Q2: I am observing a significant amount of 2-methyl-2-pentene in my product mixture from the dehydration of 2-methyl-1-pentanol. How can I minimize this side product?

A2: The formation of 2-methyl-2-pentene is governed by Saytzeff's rule, which favors the formation of the more substituted (and thus more stable) alkene.[10][12] To favor the formation of the desired this compound (the Hofmann product), you can try the following:

  • Choice of Catalyst: While strong mineral acids like sulfuric acid are effective, they can also promote isomerization.[13] Using a milder acid catalyst or a heterogeneous catalyst like heated aluminum oxide can sometimes provide better selectivity.[13]

  • Reaction Temperature: Lowering the reaction temperature may favor the kinetically controlled product (this compound) over the thermodynamically controlled product (2-methyl-2-pentene). However, this may also decrease the overall reaction rate.

  • Alternative Dehydration Methods: Consider using a reagent system like phosphorus oxychloride (POCl₃) in pyridine. This method often favors the formation of the less substituted alkene via an E2 mechanism.[4]

Q3: My Wittig reaction to produce this compound is giving a low yield. What are the potential causes and solutions?

A3: Low yields in a Wittig reaction can stem from several factors:

  • Ylide Formation: Incomplete formation of the phosphonium ylide is a common issue. Ensure you are using a sufficiently strong base (e.g., n-butyllithium, sodium hydride) and anhydrous conditions, as ylides are moisture-sensitive.

  • Steric Hindrance: The reaction between the ylide and the carbonyl compound can be sterically hindered. In the synthesis of this compound, you would typically react a propyl-substituted ylide with acetone, or a methyl-substituted ylide with 2-pentanone. Assess which of these combinations is less sterically demanding.

  • Byproduct Removal: The byproduct, triphenylphosphine oxide, can sometimes complicate purification and lead to apparent low yields if not effectively removed.[5][6] Recrystallization or column chromatography are common methods for its removal.[5]

  • Side Reactions of the Ylide: Ylides can undergo side reactions, such as reaction with atmospheric oxygen or self-condensation. Maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.

Q4: How can I effectively purify this compound from its isomers?

A4: Separating this compound from its isomers, which often have very similar boiling points, can be challenging.

  • Fractional Distillation: While difficult, fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) can be effective if there is a sufficient boiling point difference.[14]

  • Preparative Gas Chromatography (Prep-GC): For high-purity samples on a smaller scale, Prep-GC is an excellent, albeit more resource-intensive, option.[14]

  • Argentation Chromatography: This specialized liquid chromatography technique utilizes the interaction between silver ions and the π-electrons of the double bond to separate alkene isomers.[14] It is particularly effective for separating positional and geometric isomers.

II. Troubleshooting Guides

Troubleshooting Dehydration of 2-Methyl-1-pentanol
Issue Potential Cause Troubleshooting Steps
Low Conversion Insufficient acid catalyst, low reaction temperature, or short reaction time.Increase the amount of acid catalyst, raise the reaction temperature, or prolong the reaction time. Monitor the reaction progress by GC or TLC.
Charring/Polymerization Excessively harsh conditions (high temperature, concentrated strong acid).Use a milder acid catalyst (e.g., phosphoric acid instead of sulfuric acid).[13] Lower the reaction temperature. Consider using a heterogeneous catalyst like alumina.[13]
Formation of Unexpected Isomers Carbocation rearrangements.This is inherent to the E1 mechanism with secondary and tertiary alcohols.[15][16][17] Consider a synthetic route that avoids carbocation intermediates, such as the Wittig reaction or Hofmann elimination.
Ether Formation Reaction temperature is too low.[16]Increase the reaction temperature to favor elimination over substitution (ether formation).
Troubleshooting Wittig Reaction
Issue Potential Cause Troubleshooting Steps
No Reaction Ylide did not form.Ensure anhydrous conditions and use a sufficiently strong and fresh base. Confirm the formation of the phosphonium salt precursor.
Low Yield Poor quality of reagents, steric hindrance, or difficult purification.Use freshly distilled aldehyde/ketone. Consider the alternative pairing of ylide and carbonyl. Optimize purification to efficiently remove triphenylphosphine oxide.[5]
Mixture of E/Z Isomers Use of a semi-stabilized ylide.For non-stabilized ylides, (Z)-alkenes are often favored.[7] For stabilized ylides, (E)-alkenes are typically the major product.[7] The Schlosser modification can be used to favor the (E)-alkene.[7][18]

III. Experimental Protocols

Protocol 1: Dehydration of 2-Methyl-1-pentanol with Phosphoric Acid
  • To a round-bottom flask equipped with a distillation apparatus, add 2-methyl-1-pentanol and concentrated phosphoric acid (85%) in a 2:1 molar ratio.

  • Heat the mixture gently. The product, this compound, will co-distill with water.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Separate the organic layer from the aqueous layer in the distillate.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and distill the crude product to obtain pure this compound.

Protocol 2: Synthesis of this compound via Hofmann Elimination
  • Exhaustive Methylation: In a fume hood, react 2-aminopentane with an excess of methyl iodide to form the quaternary ammonium iodide salt. This reaction is typically performed in a suitable solvent like methanol or ethanol.[19][20][21]

  • Hydroxide Exchange: Treat the quaternary ammonium iodide salt with silver oxide (Ag₂O) in water. This will precipitate silver iodide and generate the quaternary ammonium hydroxide in solution.[19][20]

  • Elimination: Heat the aqueous solution of the quaternary ammonium hydroxide. The elimination reaction will occur, yielding this compound (as the major product according to the Hofmann rule), trimethylamine, and water.[20][22][23] The volatile alkene can be collected by distillation.

IV. Visualizing Reaction Pathways

Dehydration of 2-Methyl-1-pentanol

Dehydration_Mechanism cluster_main Main Reaction Pathway 2_Methyl_1_pentanol 2-Methyl-1-pentanol Protonated_Alcohol Protonated Alcohol 2_Methyl_1_pentanol->Protonated_Alcohol + H+ Primary_Carbocation Primary Carbocation (Unstable) Protonated_Alcohol->Primary_Carbocation - H2O Hydride_Shift 1,2-Hydride Shift Primary_Carbocation->Hydride_Shift 2_Methyl_1_pentene This compound (Hofmann Product) Primary_Carbocation->2_Methyl_1_pentene - H+ (Minor) Tertiary_Carbocation Tertiary Carbocation (More Stable) Hydride_Shift->Tertiary_Carbocation 2_Methyl_2_pentene 2-Methyl-2-pentene (Saytzeff Product) Tertiary_Carbocation->2_Methyl_2_pentene - H+ (Major)

Caption: Acid-catalyzed dehydration of 2-methyl-1-pentanol.

Saytzeff vs. Hofmann Elimination

Elimination_Rules Substrate Haloalkane or Quaternary Ammonium Salt Saytzeff_Product More Substituted Alkene (e.g., 2-Methyl-2-pentene) Substrate->Saytzeff_Product Small Base Good Leaving Group Hofmann_Product Less Substituted Alkene (e.g., this compound) Substrate->Hofmann_Product Bulky Base Poor Leaving Group

Caption: Factors influencing Saytzeff vs. Hofmann elimination.

V. References

  • 8 (Slideshare)

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  • (NOAA)

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Technical Support Center: Catalyst Deactivation in 2-Methyl-1-pentene Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst deactivation in 2-Methyl-1-pentene hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during this specific catalytic process. As Senior Application Scientists, we have structured this resource to provide not just procedural steps, but also the underlying causality to empower you to make informed decisions in your experimental work.

Troubleshooting Guides & FAQs

This section addresses the most frequent issues observed during the hydrogenation of this compound. Each issue is presented in a question-and-answer format, followed by diagnostic steps and recommended solutions.

Issue 1: My reaction rate has significantly decreased, and I'm seeing low conversion of this compound.

A drop in catalytic activity is the most common indicator of catalyst deactivation. The cause can be chemical, thermal, or mechanical, and identifying the specific mechanism is crucial for an effective solution.[1]

Possible Cause A: Catalyst Poisoning

Catalyst poisoning occurs when impurities in the feedstock or reaction system strongly adsorb to the active sites of the catalyst, rendering them inactive.[2][3][4] This deactivation can be rapid and severe, even with trace amounts of contaminants.

  • Diagnostic Steps:

    • Feedstock Analysis: Analyze your this compound, solvent, and hydrogen gas for common poisons. Key culprits for platinum group metal (PGM) catalysts include sulfur compounds (e.g., thiophenes, mercaptans), nitrogen-containing heterocycles, carbon monoxide (CO), and heavy metal ions.[5][6][7][8] Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for organic impurities and Inductively Coupled Plasma (ICP) analysis for metallic contaminants.

    • Hydrogen Stream Purity: If you are using hydrogen from a cylinder, be aware that it can contain CO as an impurity, which is a potent poison for many hydrogenation catalysts.[3][7]

    • Control Experiment: Run the reaction with a fresh, unopened batch of catalyst and high-purity, purified reagents. If the activity is restored, poisoning of the previous catalyst is highly likely.

  • Recommended Solutions:

    • Feedstock Purification: Implement a purification step for your reactants and solvent. This can include passing them through a guard bed of activated carbon or a suitable adsorbent to remove specific poisons.

    • Gas Purification: Install an in-line gas purifier or trap to remove any potential contaminants from your hydrogen stream.

    • Catalyst Selection: Consider using a catalyst that is more resistant to the specific poisons you have identified. For instance, some bimetallic catalysts or catalysts with specific promoters can exhibit enhanced poison tolerance.[9]

Possible Cause B: Coking / Fouling

Coking, or fouling, is the physical deposition of carbonaceous materials on the catalyst surface.[2] In the hydrogenation of this compound, these deposits can originate from the polymerization or decomposition of the alkene or reaction intermediates, blocking active sites and pores.[10][11]

  • Diagnostic Steps:

    • Visual Inspection: A spent catalyst that has undergone coking will often appear discolored, typically with black or dark brown deposits.

    • Thermogravimetric Analysis (TGA): This technique quantifies the amount of carbonaceous deposits by measuring the weight loss of the catalyst as it is heated in an oxidizing atmosphere.[12]

    • Temperature-Programmed Oxidation (TPO): TPO can provide more detailed information about the nature of the coke deposits by analyzing the CO and CO₂ evolved as the temperature is ramped.[10]

  • Recommended Solutions:

    • Optimize Reaction Conditions: Lowering the reaction temperature or increasing the hydrogen partial pressure can often minimize the side reactions that lead to coke formation.[12]

    • Catalyst Regeneration: If coking is confirmed, the catalyst can often be regenerated. A common method involves a controlled burn-off of the carbon deposits in a diluted stream of air or oxygen.[13][14] (See Protocol 2 for a detailed procedure).

    • Support Material: The nature of the catalyst support can influence coking. Less acidic supports may reduce the rate of coke formation.[15]

Possible Cause C: Sintering (Thermal Degradation)

Sintering is the agglomeration of small metal nanoparticles on the catalyst support into larger ones at elevated temperatures.[16] This process is irreversible and leads to a decrease in the active metal surface area and, consequently, a loss of catalytic activity.[17]

  • Diagnostic Steps:

    • Transmission Electron Microscopy (TEM): TEM analysis of the fresh and spent catalyst allows for direct visualization of the metal nanoparticles. An increase in the average particle size is a clear indication of sintering.[12]

    • X-ray Diffraction (XRD): XRD can be used to determine the average crystallite size of the metal. Broader peaks in the XRD pattern of the fresh catalyst will become sharper and narrower in the sintered catalyst, indicating an increase in particle size.[12]

    • Chemisorption: Techniques like CO pulse chemisorption can measure the active metal surface area. A significant decrease in CO uptake by the spent catalyst compared to the fresh one points to sintering.

  • Recommended Solutions:

    • Lower Reaction Temperature: The most effective way to prevent sintering is to operate at the lowest possible temperature that still provides a reasonable reaction rate.[16] Sintering is highly temperature-dependent.

    • Catalyst Support Selection: Choose a catalyst with a support that has strong metal-support interactions. This can help to anchor the metal nanoparticles and prevent their migration and agglomeration.[18]

    • Avoid High-Temperature Excursions: Ensure that your reactor temperature control is precise and that there are no "hot spots" in the catalyst bed, which can accelerate sintering.

Possible Cause D: Leaching of Active Metal

Leaching is the dissolution of the active metal from the support into the reaction medium. This leads to an irreversible loss of active sites.

  • Diagnostic Steps:

    • Analysis of the Reaction Mixture: After the reaction, filter the catalyst and analyze the liquid phase for the presence of the active metal (e.g., Pd, Pt, Ni) using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[12]

    • Compare Fresh and Spent Catalyst: Use a technique like X-ray Fluorescence (XRF) to compare the metal loading on the fresh and spent catalyst. A lower metal content on the spent catalyst confirms leaching.

  • Recommended Solutions:

    • Stronger Metal-Support Interaction: Select a catalyst known for strong interactions between the metal and the support material to minimize leaching.[19]

    • Solvent Choice: The choice of solvent can influence the stability of the metal nanoparticles. Ensure the solvent used is not corrosive to the catalytic metal under reaction conditions.

    • pH Control: In some systems, the pH of the reaction medium can affect metal leaching. If applicable, ensure the pH is maintained in a range that promotes catalyst stability.

Issue 2: My selectivity towards the desired product, 2-Methyl-pentane, is decreasing.

A loss of selectivity can be as problematic as a loss of activity. It often indicates a change in the nature of the active sites or the reaction environment.

Possible Cause: Changes in Active Site Structure or Surface Composition

Deactivation mechanisms like poisoning or coking do not always affect all active sites uniformly. Selective poisoning of certain sites or the formation of coke on specific locations can alter the adsorption characteristics of the reactants and intermediates, leading to different reaction pathways and a loss of selectivity.

  • Diagnostic Steps:

    • Characterize the Spent Catalyst: Techniques that probe the surface of the catalyst are particularly useful here. X-ray Photoelectron Spectroscopy (XPS) can provide information about the electronic state of the active metal and the presence of surface contaminants.[12] Temperature Programmed Desorption (TPD) can reveal changes in the adsorption properties of the catalyst.

    • Analyze Byproducts: Carefully analyze the reaction mixture using GC-MS to identify any new or increased byproducts. This can provide clues about the alternative reaction pathways that are becoming more prominent.

  • Recommended Solutions:

    • Re-evaluate Reaction Conditions: A change in selectivity can sometimes be mitigated by adjusting the temperature or hydrogen pressure. These parameters can influence the relative rates of the desired hydrogenation reaction versus side reactions.[12]

    • Catalyst Regeneration: If the change in selectivity is due to coking or reversible poisoning, a regeneration procedure may restore the original selectivity of the catalyst.

    • Use of Modifiers: In some catalytic systems, the addition of a second metal or a modifier can help to maintain high selectivity by blocking sites that lead to undesirable side reactions.

Visualizing Deactivation Pathways and Troubleshooting

Diagram 1: General Troubleshooting Workflow

G start Low Conversion / Decreased Rate poison Possible Poisoning? start->poison coke Possible Coking? start->coke sinter Possible Sintering? start->sinter leach Possible Leaching? start->leach analyze_feed Analyze Feedstock & H₂ (GC-MS, ICP) poison->analyze_feed visual_tga Visual Inspection & TGA/TPO coke->visual_tga tem_xrd TEM / XRD / Chemisorption sinter->tem_xrd icpms_liquid Analyze Liquid Phase (ICP-MS) leach->icpms_liquid solution_poison Purify Reactants / Install Traps analyze_feed->solution_poison solution_coke Optimize Conditions / Regenerate Catalyst visual_tga->solution_coke solution_sinter Lower Temperature / Change Support tem_xrd->solution_sinter solution_leach Change Support / Optimize Solvent icpms_liquid->solution_leach

Caption: A workflow for troubleshooting low catalyst conversion.

Diagram 2: Primary Mechanisms of Catalyst Deactivation

DeactivationMechanisms Deactivation Catalyst Deactivation Poisoning Poisoning Chemical adsorption of impurities on active sites Deactivation->Poisoning Chemical Coking Coking / Fouling Physical blockage of sites by carbonaceous deposits Deactivation->Coking Mechanical Sintering Sintering Thermal agglomeration of metal particles Deactivation->Sintering Thermal

Caption: The three primary mechanisms of catalyst deactivation.

Quantitative Data Summary

The following table provides a hypothetical comparison of how different deactivation mechanisms can impact key performance indicators for a typical supported metal catalyst in this compound hydrogenation.

Table 1: Impact of Deactivation Mechanisms on Catalyst Performance

ParameterFresh CatalystAfter PoisoningAfter CokingAfter Sintering
This compound Conversion (%) 99+< 205065
Selectivity to 2-Methyl-pentane (%) 98979098
Avg. Metal Particle Size (nm) via TEM 3.53.63.58.2
Active Metal Surface Area (m²/g) via Chemisorption 120156045
Carbon Content (%) via TGA < 0.1< 0.15.8< 0.1
Regeneration Potential N/APartial (if reversible)HighVery Low

Experimental Protocols

Protocol 1: Standard Catalyst Activity and Deactivation Test

This protocol describes a method to quantify the performance and deactivation of a catalyst over a single run.

  • Reactor Setup:

    • Use a high-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, gas inlet/outlet, sampling port, and temperature controller.

    • Ensure all wetted parts are made of an inert material (e.g., Stainless Steel 316, Hastelloy).

  • Catalyst Loading:

    • Accurately weigh the desired amount of fresh catalyst (e.g., 50 mg of 5% Pd/C) and load it into the reactor.

  • Reaction Procedure (Batch Reactor):

    • Add the this compound (e.g., 5 mmol) and solvent (e.g., 50 mL of ethanol) to the reactor.

    • Seal the reactor and purge the system 3-5 times with a low-pressure inert gas (e.g., Argon or Nitrogen) to remove air.

    • Purge the system 3-5 times with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).

    • Begin vigorous stirring (e.g., 1000 RPM) and heat the reactor to the target temperature (e.g., 50 °C).

    • Start timing the reaction and take liquid samples at regular intervals (e.g., 0, 15, 30, 60, 120 minutes) via the sampling port.

  • Sample Analysis:

    • Analyze the collected samples using Gas Chromatography (GC) with an appropriate internal standard to determine the conversion of this compound and the selectivity to 2-Methyl-pentane.

  • Deactivation Assessment:

    • Plot the conversion of this compound versus time. A flattening of the curve before reaching full conversion indicates a potential deactivation issue within the timeframe of the experiment.

    • For recycle tests, after the run, carefully recover the catalyst by filtration, wash with fresh solvent, dry under vacuum, and reuse it in a subsequent reaction under identical conditions. A comparison of the initial reaction rates between runs will quantify the extent of deactivation.[12]

Protocol 2: Regeneration of Coked Catalyst via Controlled Oxidation

This protocol is for regenerating a catalyst that has been deactivated by carbon deposition.

  • Catalyst Recovery:

    • After the reaction, recover the coked catalyst by filtration and wash thoroughly with a solvent like acetone to remove any residual organics.

    • Dry the catalyst completely in a vacuum oven at a mild temperature (e.g., 60-80 °C).

  • Regeneration Setup:

    • Place the dried, coked catalyst in a tube furnace with a controlled gas flow and temperature programming.

  • Oxidation Procedure:

    • Begin flowing an inert gas (e.g., Nitrogen) over the catalyst bed.

    • Slowly heat the furnace to the target regeneration temperature (e.g., 350-450 °C, the optimal temperature depends on the catalyst's thermal stability).[13]

    • Once the temperature is stable, introduce a diluted stream of air or oxygen (e.g., 1-5% O₂ in N₂) into the gas flow. Caution: This process is exothermic. A low oxygen concentration is critical to prevent a temperature runaway that could sinter the catalyst.

    • Monitor the outlet gas stream with a mass spectrometer or gas analyzer for CO and CO₂. The regeneration is complete when the CO/CO₂ levels return to baseline.

    • Switch the gas flow back to pure inert gas and hold at temperature for 30 minutes to purge any remaining oxygen.

    • Cool the catalyst down to room temperature under the inert gas flow.

  • Post-Regeneration Activation:

    • The regenerated catalyst is now in an oxidized state. Before reuse in hydrogenation, it must be re-reduced.

    • Perform a reduction step, typically by heating the catalyst in a flow of hydrogen gas (e.g., at 200-300 °C for 2 hours), following the manufacturer's recommendation for the fresh catalyst.

Diagram 3: Catalyst Characterization Workflow

Characterization cluster_phys Physical Properties cluster_chem Chemical Properties Catalyst Fresh & Spent Catalyst Samples TEM TEM (Particle Size & Morphology) Catalyst->TEM XRD XRD (Crystallite Size & Phase) Catalyst->XRD BET BET Analysis (Surface Area & Porosity) Catalyst->BET Chemisorption Chemisorption (Active Surface Area) Catalyst->Chemisorption XPS XPS (Surface Composition & Oxidation State) Catalyst->XPS TGA TGA / TPO (Coke Quantification) Catalyst->TGA

Caption: Key techniques for characterizing fresh and spent catalysts.

References

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  • Royal Society of Chemistry. (n.d.). 214. The role of supports in catalytic hydrogenation. Part II. Activation effects of various metallic oxide carriers on palladium, with relation to the magnetic susceptibility and adsorption capacity of the catalyst, and studies on the sintering of palladium catalysts - Journal of the Chemical Society (Resumed).
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Technical Support Center: Purification of 2-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-1-pentene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the purification of this versatile alkene. Our focus is on providing practical, field-proven insights to ensure the integrity and success of your experiments.

Section 1: Understanding this compound and Its Impurities

This compound (C₆H₁₂) is a colorless, flammable liquid and a valuable building block in organic synthesis.[1][2] Its utility, however, is highly dependent on its purity. Impurities can arise from its synthesis, storage, or handling, and can significantly impact reaction outcomes.

Common Impurities

The most common impurities in this compound are its structural isomers, residual starting materials from synthesis, and products of oxidation, such as peroxides. The presence of these impurities can interfere with subsequent reactions, poison catalysts, and lead to the formation of undesired byproducts.

Impurity TypeExamplesBoiling Point (°C)Notes
Structural Isomers 4-Methyl-1-pentene53-54Very close boiling point to this compound, making separation by simple distillation difficult.[3]
2-Methyl-2-pentene67.3
3-Methyl-1-pentene54.1
cis-4-Methyl-2-pentene56.3
trans-4-Methyl-2-pentene58.6
Starting Materials/Byproducts Propylene Dimerization ProductsVariableDepends on the specific synthesis route.
Oxidation Products Peroxides, Aldehydes, KetonesVariableFormed upon exposure to air and light.[4][5] Peroxides are particularly hazardous as they can be explosive, especially upon heating during distillation.[4]
Water 100Can be introduced during workup or from atmospheric moisture.
Why Purity Matters

In applications such as polymerization, the presence of isomers or other reactive impurities can terminate the polymerization chain or alter the polymer's properties. In fine chemical synthesis, impurities can lead to a complex mixture of products, reducing the yield of the desired compound and complicating downstream purification.

Section 2: Troubleshooting Guide for Purification

This section addresses common issues encountered during the purification of this compound and provides systematic solutions.

Issue 1: Poor Separation of Isomers During Fractional Distillation

Symptoms:

  • The boiling point during distillation is not sharp and remains a range.

  • GC analysis of the collected fractions shows the presence of multiple isomers.

Possible Causes:

  • Inefficient Fractionating Column: The column may not have enough theoretical plates for the separation of compounds with close boiling points.

  • Distillation Rate is Too High: A rapid distillation rate does not allow for proper equilibrium to be established between the liquid and vapor phases in the column.

  • Poor Insulation of the Column: Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation.

Solutions:

  • Select an Appropriate Fractionating Column: For separating close-boiling isomers, a column with a higher number of theoretical plates is necessary. A Vigreux column is a good starting point, but a packed column (e.g., with Raschig rings or metal sponges) will provide better separation.

  • Optimize the Distillation Rate: A slow and steady distillation rate is crucial. Aim for a collection rate of 1-2 drops per second. This allows for multiple vaporization-condensation cycles within the column, enriching the vapor with the more volatile component.

  • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings. This helps maintain the temperature gradient required for effective separation.

Issue 2: Presence of Peroxides in the Sample

Symptoms:

  • A positive test for peroxides using potassium iodide (KI) test strips or a starch-iodide solution (a yellow to brown or blue-black color indicates the presence of peroxides).

  • Potential for a violent reaction or explosion upon heating or concentration.

Possible Causes:

  • Prolonged storage of this compound with exposure to air and light.[4][5]

Solutions:

CAUTION: Peroxides are potentially explosive. Handle with extreme care behind a safety shield.

  • Chemical Reduction of Peroxides:

    • Ferrous Sulfate Wash: Prepare a 5% aqueous solution of ferrous sulfate (FeSO₄).[4] Add an equal volume to the this compound in a separatory funnel and shake gently. The ferrous ions (Fe²⁺) will reduce the peroxides. Separate the aqueous layer.

    • Sodium Metabisulfite Wash: A 5% aqueous solution of sodium metabisulfite (Na₂S₂O₅) can also be used to effectively reduce peroxides.[4]

  • Alumina Column Chromatography: Pass the this compound through a column packed with activated basic alumina.[5] The alumina will adsorb and decompose the peroxides.

  • Confirmation of Peroxide Removal: After treatment, re-test for the presence of peroxides to ensure they have been completely removed before proceeding with any heating or distillation.

Issue 3: Water Contamination in the Final Product

Symptoms:

  • The purified liquid appears cloudy or forms a separate layer.

  • Broad "water" peak observed in the ¹H NMR spectrum.

Possible Causes:

  • Incomplete drying of the organic layer after an aqueous wash.

  • Use of wet glassware.

  • Exposure to atmospheric moisture.

Solutions:

  • Drying with Anhydrous Agents: Before distillation, dry the this compound over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6] Swirl the flask until the drying agent no longer clumps together, indicating that the water has been absorbed.

  • Azeotropic Distillation (if applicable): While this compound does not form a well-characterized azeotrope with water, co-distillation can sometimes help remove trace amounts of water in the initial forerun.

  • Use of Dry Glassware and Inert Atmosphere: Ensure all glassware is thoroughly dried in an oven before use. Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best method to purify this compound on a laboratory scale?

A1: For general-purpose purification to remove non-isomeric impurities and drying, fractional distillation is the most common and effective method.[6][7] If high isomeric purity is required, preparative gas chromatography (prep-GC) or argentation chromatography may be necessary.[6]

Q2: How can I assess the purity of my this compound?

A2: Gas chromatography (GC) is the ideal technique for assessing the purity of volatile compounds like this compound.[8][9] A flame ionization detector (FID) provides excellent sensitivity for hydrocarbons.[8] GC can effectively separate and quantify the main component and its isomeric impurities. For structural confirmation, GC coupled with mass spectrometry (GC-MS) is highly recommended.[10]

Q3: What are the key safety precautions when working with this compound?

A3: this compound is a highly flammable liquid with a low flash point.[1][11] It is also an irritant.[1][12] Always work in a well-ventilated fume hood, away from any ignition sources.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.[13] Be particularly cautious about the potential for peroxide formation and test for peroxides before any heating or distillation.[4]

Q4: How should I store purified this compound?

A4: To prevent peroxide formation and degradation, store purified this compound in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon).[2] Storing it over a small amount of sodium wire or with a radical inhibitor can also help maintain its purity over time.[2] Refrigeration is recommended for long-term storage.

Section 4: Experimental Protocols

Protocol 1: Peroxide Removal and Drying

Objective: To remove potentially hazardous peroxides and water from crude this compound before distillation.

Materials:

  • Crude this compound

  • 5% aqueous ferrous sulfate (FeSO₄) solution or 5% aqueous sodium metabisulfite (Na₂S₂O₅) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Filter paper and funnel

Procedure:

  • Peroxide Test: Before starting, test a small aliquot of the crude this compound for the presence of peroxides.

  • Washing: Place the crude this compound in a separatory funnel. Add an equal volume of the 5% ferrous sulfate or sodium metabisulfite solution.

  • Stopper the funnel and shake gently for 1-2 minutes, periodically venting the funnel to release any pressure.

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine to help break any emulsions and remove residual water.

  • Separate and discard the aqueous layer.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add anhydrous MgSO₄ in small portions and swirl. Continue adding until some of the drying agent moves freely in the solution.

  • Let the mixture stand for 10-15 minutes to ensure complete drying.

  • Filtration: Filter the dried this compound through a fluted filter paper into a dry round-bottom flask suitable for distillation.

  • Confirmation: Retest the purified liquid to ensure peroxides have been removed before proceeding to distillation.

Protocol 2: Fractional Distillation

Objective: To purify this compound from impurities with different boiling points.

Materials:

  • Peroxide-free, dry this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, distillation head, condenser, receiving flasks)

  • Heating mantle with a stirrer

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Inert gas source (optional)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: Add the dried this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently. If using a stir bar, start the stirrer.

  • Equilibration: As the liquid begins to boil, observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heating rate so that the condensation ring rises slowly.

  • Collecting Fractions:

    • Forerun: The temperature at the distillation head will stabilize at the boiling point of the lowest-boiling impurity. Collect this initial fraction in a separate receiving flask until the temperature begins to rise again.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound (approximately 62°C), switch to a clean receiving flask.[2] Collect the distillate while the temperature remains constant.

    • Final Fraction: If the temperature begins to drop or rise significantly again, stop the distillation. The remaining liquid in the distillation flask contains the higher-boiling impurities.

  • Analysis: Analyze the collected main fraction by GC to determine its purity.

Section 5: Visualizations

Workflow for Purification of this compound

Purification_Workflow start Crude this compound peroxide_test Test for Peroxides start->peroxide_test peroxide_removal Peroxide Removal (e.g., FeSO4 wash) peroxide_test->peroxide_removal Positive drying Drying (e.g., MgSO4) peroxide_test->drying Negative peroxide_removal->drying distillation Fractional Distillation drying->distillation analysis Purity Analysis (GC, GC-MS) distillation->analysis pure_product Pure this compound analysis->pure_product Purity > 99% fail Impure Product analysis->fail Purity < 99%

Caption: A logical workflow for the purification and analysis of this compound.

Decision Tree for Choosing a Purification Technique

Purification_Decision_Tree start What is the primary impurity? isomers Close-boiling isomers? start->isomers Isomers water Water? start->water Water peroxides Peroxides? start->peroxides Peroxides fractional_distillation Fractional Distillation start->fractional_distillation Other non-isomeric impurities isomers->fractional_distillation Moderate Purity prep_gc Preparative GC or Argentation Chromatography isomers->prep_gc High Purity Needed drying_agent Drying Agent (e.g., MgSO4) water->drying_agent chemical_reduction Chemical Reduction (e.g., FeSO4 wash) peroxides->chemical_reduction

Caption: A decision tree to guide the selection of an appropriate purification technique.

References

preventing oxidation and peroxide formation in 2-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for .

Technical Support Center: 2-Methyl-1-pentene Handling & Safety

Welcome to the technical support guide for this compound. This resource is designed for our partners in research, discovery, and development. We will address the critical issue of oxidation and peroxide formation, providing not just protocols, but the underlying chemical principles to ensure your experiments are safe, reliable, and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm using this compound as a starting material. Why is there so much emphasis on peroxide formation?

A: This is a critical safety and quality control issue. While ethers are more commonly associated with forming explosive peroxides, alkenes like this compound are also susceptible through a process called autoxidation.

There are two primary hazards associated with peroxide contamination:

  • Explosion Risk: Organic peroxides are energetic molecules that can be treacherously unstable. They are sensitive to shock, friction, heat, and light. Concentrating peroxidized solvents, for instance, by distillation, can lead to a violent detonation.

  • Reaction Integrity: Peroxides are a source of free radicals. These radicals can act as unwanted initiators for polymerization or other side reactions, compromising the yield and purity of your desired product.[1]

Essentially, failing to control peroxide formation introduces a significant safety hazard into the lab and a major variable into your chemical reactions.

Q2: What is the chemical mechanism behind peroxide formation in this compound?

A: Peroxide formation in this compound occurs via a free-radical chain reaction known as autoxidation . This process is initiated by exposure to oxygen, and is accelerated by heat and UV light. The mechanism can be broken down into three key stages: Initiation, Propagation, and Termination. The allylic hydrogens in this compound are particularly susceptible to abstraction in this process.

AutoxidationMechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Alkene This compound (RH) R_radical Alkenyl Radical (R•) Alkene->R_radical Initiator Initiator (Light, Heat) Initiator->Alkene H• abstraction O2 Oxygen (O₂) R_radical->O2 Fast Reaction ROO_radical Peroxy Radical (ROO•) O2->ROO_radical RH_again Another Alkene (RH) ROO_radical->RH_again H• abstraction StableProducts Stable, Non-Radical Products ROO_radical->StableProducts Radicals Combine ROOH Hydroperoxide (ROOH) RH_again->ROOH R_radical_again New Alkenyl Radical (R•) ROOH->R_radical_again Chain Continues R_radical_again->O2 R_radical_again->StableProducts Radicals Combine

Caption: Autoxidation free-radical chain reaction mechanism.

Q3: How should I properly store my this compound to prevent this?

A: Prevention is the most effective strategy. Controlling the storage environment directly inhibits the initiation and propagation steps of autoxidation. The goal is to eliminate exposure to oxygen and initiators like light and heat.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Store at 2-8°CReduces the rate of chemical reactions, including oxidation.
Atmosphere Under an inert gas (Nitrogen or Argon)Displaces oxygen, a key reactant in the autoxidation process.
Light Amber or opaque containerPrevents UV light from acting as an initiator for free radical formation.
Container Original manufacturer's container with inhibitorEnsures the container material is compatible and the initial stabilizer is present. Use tight-fitting caps.
Age Date upon receipt and opening. Discard after 12 months (unopened) or 3-6 months (opened).Peroxides can form over time even under ideal conditions. Adhering to shelf-life guidelines is a critical safety measure.
Q4: My protocol involves long reaction times. Should I add a chemical inhibitor?

A: Yes, for prolonged storage or reactions where the solvent will be exposed to air, using a chemical inhibitor is highly recommended. These compounds function as free-radical scavengers , effectively terminating the autoxidation chain reaction before significant peroxide accumulation can occur.

Two of the most effective and widely used inhibitors are Butylated Hydroxytoluene (BHT) and Hydroquinone (HQ).

  • Butylated Hydroxytoluene (BHT): This phenolic antioxidant works by donating a hydrogen atom from its hydroxyl group to a peroxy radical (ROO•). This neutralizes the reactive radical and forms a stable BHT radical that does not propagate the chain reaction.[[“]][3][[“]] Each molecule of BHT can consume two peroxy radicals.[3]

  • Hydroquinone (HQ): HQ is an excellent inhibitor that functions in the presence of oxygen.[5][6] It reacts rapidly with peroxy-free radicals to form a stable complex, which then interacts with another peroxy-free radical to yield stable, non-radical products, thus breaking the oxidation cycle.[5][6]

Table 2: Common Inhibitors for this compound

InhibitorTypical ConcentrationMechanism of Action
Butylated Hydroxytoluene (BHT) 10-100 ppmFree-radical scavenger; hydrogen atom donor.[3][[“]]
Hydroquinone (HQ) 50-200 ppmReacts with peroxy radicals to form stable compounds.[5][6][7]

Note: Always verify that the chosen inhibitor will not interfere with your downstream chemistry (e.g., catalysis, polymerization).

Q5: I have a bottle of this compound of unknown age. How do I test it for peroxides before use?

A: NEVER use a solvent with unknown or high levels of peroxides. Testing is mandatory for any container that is old, has been opened for an extended period, or shows signs of crystallization around the cap.

This method uses commercially available potassium iodide (KI) test strips.

Protocol:

  • Work in a fume hood and wear appropriate PPE (lab coat, gloves, safety glasses).

  • Dip the end of a peroxide test strip into the this compound sample.

  • Remove the strip and wait for the time specified by the manufacturer (typically 15-60 seconds).

  • Compare the color of the strip to the color chart provided. The KI is oxidized by peroxides to iodine (I₂), which appears as a yellow-to-dark-brown color.

  • Interpretation: Any color change indicates the presence of peroxides. A dark brown or blue/black color (if starch indicator is present) suggests a hazardous concentration (>50-100 ppm).

This provides a more precise measurement of the peroxide concentration.

Protocol:

  • Prepare a Test Solution: In a flask, mix 5 mL of this compound with 10 mL of isopropanol and 1 mL of glacial acetic acid.

  • Add Iodide Source: Add 0.5 g of sodium iodide (NaI) or potassium iodide (KI). Swirl to dissolve.

  • Incubate: Stopper the flask, swirl, and let it stand in the dark for 5-10 minutes. Peroxides will oxidize the iodide (I⁻) to iodine (I₂), resulting in a yellow to brown solution.

  • Titrate: Titrate the solution with a standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution until the yellow/brown color completely disappears. The use of a starch indicator near the endpoint (which turns blue-black with iodine) can sharpen the visual transition.

  • Calculate Concentration: Peroxide Concentration (ppm) = (V × N × 7.0 × 1000) / S

    • V = Volume of Na₂S₂O₃ titrant (mL)

    • N = Normality of Na₂S₂O₃ solution (e.g., 0.01 N)

    • S = Volume of this compound sample (mL)

    • 7.0 = Equivalent weight of active oxygen

Q6: My test was positive for peroxides (>20 ppm). What is the safest way to remove them?

A: If peroxide levels are above an acceptable limit for your application (typically >20 ppm) but below the hazardous threshold (~100 ppm), you can decontaminate the solvent. If you see crystals or suspect very high concentrations, do not handle the container and contact your institution's Environmental Health & Safety (EHS) office immediately.

The most common method is reduction using a mild reducing agent.

PeroxideRemoval Start Start: Solvent with Peroxides Detected Test Test Peroxide Level (Qualitative/Quantitative) Start->Test Decision Peroxide Level > 20 ppm? Test->Decision Prep Prepare Reducing Solution (e.g., 10% aq. Sodium Bisulfite) Decision->Prep Yes End_OK Solvent is OK for Use Decision->End_OK No Wash Wash Solvent in Separatory Funnel with Reducing Solution Prep->Wash Separate Separate Aqueous & Organic Layers Wash->Separate Dry Dry Organic Layer (e.g., over MgSO₄) Separate->Dry Retest Re-test for Peroxides Dry->Retest Decision2 Peroxides Removed? Retest->Decision2 End_Safe Solvent is Safe for Use Decision2->End_Safe Yes End_Unsafe Repeat Wash or Dispose Decision2->End_Unsafe No

Caption: Workflow for the safe removal of peroxides from solvents.

Detailed Protocol for Peroxide Removal with Sodium Bisulfite:

  • Safety First: Perform this procedure in a fume hood, away from ignition sources, and behind a safety shield.

  • Prepare Reductant: Make a fresh 5-10% (w/v) aqueous solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃).

  • Liquid-Liquid Extraction: In a separatory funnel, wash the this compound with an equal volume of the reducing agent solution. Shake gently, venting frequently to release any pressure.

  • Separate Layers: Allow the layers to separate and discard the lower aqueous layer.

  • Wash with Water: Wash the organic layer with deionized water to remove any residual salts. Discard the aqueous layer.

  • Dry the Solvent: Dry the purified this compound over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter: Filter the solvent to remove the drying agent.

  • Crucial Final Step: Re-test the solvent for peroxides to confirm the procedure was successful.

  • Stabilize: Add a fresh amount of inhibitor (e.g., BHT) to the purified solvent to prevent future peroxide formation.

References

  • Consensus.What is Butylated Hydroxytoluene (BHT) mechanism of action?
  • LookChem.
  • ChemPoint.
  • Wikipedia.
  • Consensus.What is Butylated Hydroxytoluene (BHT) mechanism of action?
  • ResearchGate.
  • Eastman.
  • Scribd.
  • PubMed Central.Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology.
  • Relyon.How does Antioxidant BHT work in a complex mixture?
  • Chemistry LibreTexts.Hydrogen Bromide and Alkenes: The Peroxide Effect.

Sources

Technical Support Center: Navigating the Scale-Up of 2-Methyl-1-Pentene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-1-pentene. This guide is designed to provide practical, in-depth solutions to the common and complex challenges encountered when transitioning reactions involving this versatile alkene from the laboratory bench to pilot or manufacturing scale. As your Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to ensure your scale-up process is efficient, safe, and successful.

This center moves beyond simple step-by-step instructions. It delves into the causality behind experimental observations and provides self-validating protocols to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the initial stages of scaling up this compound chemistry.

Q1: What are the primary challenges I should anticipate when scaling up reactions with this compound?

When moving from a lab to a production environment, you will face challenges that are not always apparent on a small scale.[1] The most critical are:

  • Thermal Management: Exothermic reactions are significantly harder to control at scale. The surface-area-to-volume ratio of a reactor decreases as size increases, making heat removal less efficient and creating the risk of localized "hot spots" that can lead to side reactions, impurity formation, or even dangerous runaway reactions.[2][3][4]

  • Mass Transfer Limitations: Efficient mixing is easier to achieve in a flask than in a large tank.[2] Poor mixing can lead to non-uniform distribution of reactants and catalysts, resulting in lower yields and inconsistent product quality. For gas-liquid reactions, ensuring efficient gas dispersion becomes a major engineering challenge.[5][6][7]

  • Side Reaction Dominance: Reactions that are negligible at the gram scale, such as isomerization and oligomerization, can become major pathways at the kilogram scale due to longer reaction times and potential temperature gradients.

  • Catalyst Stability and Deactivation: Catalysts may deactivate much faster at scale due to higher throughput, accumulation of poisons, or physical degradation under more demanding process conditions.[8]

  • Safety: Handling large quantities of this compound, a highly flammable liquid with a low flash point, introduces significant safety risks that require robust engineering controls and protocols.[9][10][11]

Q2: My process analytics show a significant amount of 2-Methyl-2-pentene. Why is this happening and is it a problem?

The formation of 2-Methyl-2-pentene is due to the isomerization of the terminal double bond in this compound to a more thermodynamically stable internal position.[12][13] This is a very common side reaction, often catalyzed by acidic residues on glassware, the catalyst itself, or acidic impurities.

This is a problem for two main reasons:

  • Yield Loss: Every molecule that isomerizes is one less molecule that can form your desired product.

  • Purification Difficulty: this compound and 2-Methyl-2-pentene are structural isomers with very close boiling points, making their separation by standard distillation challenging and costly.[14]

Q3: What causes the formation of high-molecular-weight oils and solids (oligomers) in my reactor?

Oligomerization or polymerization is the process where alkene molecules react with each other to form longer chains.[15][16] This is a classic side reaction for alkenes, especially in the presence of acid catalysts (both Brønsted and Lewis acids).[9][17] At scale, factors like increased reactant concentration, longer residence times, and localized hot spots can dramatically accelerate oligomerization. These oligomers can act as "coke" precursors, leading to rapid catalyst deactivation and fouling of reactor surfaces.[8][18][19]

Q4: What are the most critical safety hazards to manage when handling bulk quantities of this compound?

This compound is a highly flammable liquid and vapor (Category 2 Flammable Liquid) with a flash point of -15°F (-26°C).[10][11] The primary hazards at scale are:

  • Fire and Explosion: Vapors can form explosive mixtures with air and can travel a significant distance to an ignition source and flash back.[20] All equipment must be properly grounded to prevent static electricity discharge.[10][11]

  • Inhalation Hazard: Vapors may cause drowsiness, dizziness, and respiratory system irritation.[10][11] Operations must be conducted in well-ventilated areas or closed systems.

  • Reactivity: It can react vigorously with strong oxidizing agents and may undergo exothermic polymerization in the presence of acids or other initiators.[9][17]

Section 2: Troubleshooting Guide

This guide is structured in a problem/cause/solution format to help you diagnose and resolve specific issues encountered during your scale-up experiments.

Problem 1: Low Conversion or Stalled Reaction

You observe that the reaction, which went to completion in the lab, is now stalling at a low or intermediate conversion in the pilot reactor.

A Low / Stalled Conversion B Is catalyst active? (Sample & test) A->B C Catalyst Deactivation B->C No D Is reaction rate dependent on stirring speed? B->D Yes E Mass Transfer Limitation D->E Yes F Check for thermal gradients. Is temp uniform? D->F No G Poor Thermal Control (Hot/Cold Spots) F->G No H Re-evaluate kinetics under process conditions F->H Yes

Caption: Troubleshooting logic for low reaction conversion.

  • Possible Cause A: Catalyst Deactivation

    • Q: How can I confirm my catalyst is deactivated? The most direct method is to take a sample of the catalyst from the reactor (if possible) and test its activity in a small-scale lab reactor under ideal conditions. If it shows low activity compared to a fresh catalyst, deactivation has occurred. Post-run analysis is also crucial. Techniques like Thermogravimetric Analysis (TGA) can quantify the amount of coke buildup, while elemental analysis can detect poisons.[8]

    • Solution:

      • Identify the Mechanism: Deactivation is broadly categorized as poisoning (chemical), coking/fouling (physical blockage), and thermal degradation.[8] Understanding the root cause is key. Coking is very common in alkene reactions.[18][21]

      • Implement Guard Beds: Use a pre-reactor bed of adsorbent material to remove potential poisons from the feedstock before they reach the main catalyst bed.

      • Optimize Conditions: Lowering the temperature or reactant concentration can often slow the rate of coke formation.

      • Regeneration: For catalysts deactivated by coking, a controlled burn-off of the carbon deposits in air can often restore activity. See Protocol 2 for a general procedure.

  • Possible Cause B: Mass Transfer Limitation

    • Q: How do I know if my reaction is limited by mass transfer? A classic diagnostic test is to vary the agitation speed or gas flow rate. If increasing the mixing speed significantly increases the reaction rate, you are likely in a mass-transfer-limited regime.[7] In this state, the reaction is happening faster than reactants can diffuse to the catalyst surface.[7]

    • Solution:

      • Increase Agitation: Maximize the power input of your agitator to improve bulk mixing and reduce the liquid film thickness around the catalyst particles.

      • Improve Gas Sparging: For gas-liquid reactions, use spargers that produce smaller bubbles to increase the gas-liquid interfacial area.[5]

      • Consider Reactor Design: For some systems, a packed bed reactor may provide better liquid-solid contact than a stirred tank.[6]

Problem 2: Poor Selectivity / High Levels of Impurities

The reaction produces the desired product, but also unacceptably high levels of byproducts like isomers or oligomers.

Reactant This compound Product Desired Product Reactant->Product Desired Pathway Isomer 2-Methyl-2-pentene (Isomerization) Reactant->Isomer Side Reaction 1 Oligomer Dimers, Trimers, etc. (Oligomerization) Reactant->Oligomer Side Reaction 2

Caption: Competing reaction pathways for this compound.

  • Possible Cause A: Isomerization to 2-Methyl-2-pentene

    • Q: My GC-MS analysis confirms the main impurity is 2-Methyl-2-pentene. How can I suppress this? Isomerization is typically acid-catalyzed.[22] The key is to control the acidity and temperature of your system.

    • Solution:

      • Catalyst Choice: If using an acidic catalyst, select one with the minimum acidity required for the main reaction. For supported metal catalysts, the choice of support material is critical. A more neutral support like carbon or titania may be preferable to acidic alumina.

      • Temperature Control: Isomerization is often favored at higher temperatures. Running the reaction at the lowest possible temperature that still gives an acceptable rate for the main reaction can significantly improve selectivity.

      • Minimize Residence Time: Reduce the time the product is exposed to reaction conditions to limit the extent of post-reaction isomerization.

  • Possible Cause B: Oligomer/Polymer Formation

    • Q: My reactor is getting fouled with a sticky residue and my product stream contains heavy components. What is the solution? This is a clear sign of oligomerization.[19] This side reaction is highly exothermic and can be self-accelerating.

    • Solution:

      • Lower Reactant Concentration: Running the reaction in a more dilute solution can reduce the probability of two alkene molecules reacting with each other.

      • Strict Temperature Control: Avoid hot spots, as higher temperatures dramatically increase oligomerization rates.

      • Use Inhibitors: In some cases, small amounts of a polymerization inhibitor can be added, provided it doesn't interfere with the main reaction.

Problem 3: Difficulty in Product Purification

You have completed the reaction, but separating the final product from unreacted this compound and its isomer is proving difficult.

  • Q: Standard distillation isn't giving me the required purity. What are my options? The close boiling points of this compound (~62°C) and 2-Methyl-2-pentene (~67°C) make simple distillation ineffective.

  • Solution: Advanced separation techniques are required. The choice depends on the scale and desired purity.[14]

    • Fractional Distillation: Requires a column with a very high number of theoretical plates. This is feasible at a large scale but can be energy-intensive.

    • Preparative Gas Chromatography (Prep-GC): Offers excellent resolution for separating isomers but is generally limited to small-to-medium scales (grams to kilograms).[14]

    • Argentation Chromatography: This specialized liquid chromatography technique uses silver ions immobilized on a solid support (like silica gel). The silver ions form a reversible complex with the π-electrons of the double bond. The differing stability of the complexes formed with terminal vs. internal alkenes allows for their separation. This is highly effective for isomer separation.[14] See Protocol 3 .

Section 3: Protocols and Methodologies

Protocol 1: Basic Scale-Up Safety Protocol

  • Management of Change (MOC): Before any scale-up, perform a formal hazard analysis. Discuss the maximum acceptable scale with your principal investigator or process safety group.[3]

  • Incremental Scaling: Never scale a reaction by more than a factor of three (3x) from the previously successful run.[3]

  • Equipment Check: Ensure all glassware and reactors are rated for the intended volume, temperature, and pressure. Check for cracks or defects. Use wide-mouth glassware to allow for rapid quenching or venting if needed.[3]

  • Thermal Management Plan:

    • Ensure the reactor flask volume is at least twice the total volume of all added substances.[3]

    • Have a robust cooling system ready (e.g., ice bath, cryostat) that can handle the total heat output of the reaction.

    • Continuously monitor the internal reaction temperature.[3]

  • Reagent Addition: For exothermic reactions, add the limiting reagent slowly and controllably via an addition funnel or syringe pump to manage the rate of heat generation.

  • Continuous Monitoring: A scale-up reaction should never be left unattended.[3]

Protocol 2: Regeneration of a Coked Catalyst (General Procedure)

Caution: This procedure involves high temperatures and potentially flammable coke burn-off. It must be performed in a well-ventilated area with appropriate safety controls.

  • Purge: After the reaction, purge the reactor containing the catalyst with an inert gas (e.g., nitrogen) to remove all flammable organic vapors.

  • Initial Heating: While maintaining the inert gas flow, slowly heat the catalyst bed to 200-250°C to drive off any volatile adsorbed species.

  • Controlled Oxidation: Slowly introduce a stream of diluted air (e.g., 1-5% O₂ in N₂) into the reactor. The oxygen will react with the carbon deposits (coke) in an exothermic reaction.

  • Temperature Monitoring: Carefully monitor the catalyst bed temperature. The goal is to keep the temperature below the catalyst's thermal damage threshold (typically <500-550°C for many zeolites and supports). Control the temperature by adjusting the oxygen concentration and/or the gas flow rate.

  • Hold and Complete: Once the initial exotherm subsides, the oxygen concentration can be gradually increased. Hold the catalyst at the target temperature until CO₂ is no longer detected in the off-gas, indicating that the coke has been completely removed.

  • Cool Down: Cool the catalyst bed to the desired reaction temperature under a flow of inert gas.

Protocol 3: Isomer Separation via Argentation Chromatography [14]

  • Prepare Silver-Impregnated Silica:

    • Dissolve silver nitrate (AgNO₃) in deionized water or methanol to create a concentrated solution.

    • In a separate flask, create a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Slowly add the AgNO₃ solution to the silica slurry with constant mixing.

    • Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. The silica is now impregnated with silver nitrate (typically 10-20% by weight).

  • Pack the Column: Pack a chromatography column with the prepared silver-impregnated silica using a standard slurry packing method.

  • Equilibrate: Wash the packed column with several column volumes of the initial mobile phase (e.g., pure hexane).

  • Load Sample: Dissolve the crude mixture of this compound and its isomers in a minimal amount of hexane and carefully load it onto the top of the column.

  • Elute: Begin eluting the column with pure hexane. The less-retained isomer (often the more sterically hindered one) will elute first. Collect fractions and analyze them by GC.

  • Gradient (if necessary): If separation is not complete with pure hexane, a very shallow gradient of a slightly more polar solvent (e.g., 0.1-1% ethyl acetate in hexane) can be used to elute the more strongly retained isomer.

Section 4: Data Tables

Table 1: Physical and Safety Properties of C6 Alkene Isomers

PropertyThis compound2-Methyl-2-penteneSource
CAS Number 763-29-1625-27-4[23],[12]
Molecular Weight 84.16 g/mol 84.16 g/mol [23],[12]
Boiling Point ~62 °C~67 °C[10],[13]
Flash Point -26 °C (-15 °F)-23 °C (-10 °F)[11],[13]
Flammability Category 2Category 2[10],[13]

Table 2: Comparison of Purification Techniques for Isomer Separation [14]

TechniquePrincipleScaleAdvantagesDisadvantages
Fractional Distillation Difference in boiling pointsPilot to IndustrialWell-established, continuousHigh energy cost, requires tall columns for close boilers
Preparative GC Difference in volatility and column interactionLab to Kilo-LabHigh resolution, excellent purityNot easily scalable, batch process
Argentation Chromatography Reversible complexation with silver ionsLab to PilotHighly effective for isomers, operates at room tempRequires silver nitrate, solvent intensive, batch process

References

  • Heat Transfer Limitations of Gas-Liquid Exothermic Reactions in Microchannels. ICNMM.
  • Deactivation Kinetics of the Catalytic Alkylation Reaction. ACS Catalysis. [Link]

  • Study of Catalysts Deactivation in Isomerization Process to Produce High Octane Gasoline. Iraqi Journal of Chemical and Petroleum Engineering. [Link]

  • Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. RSC Publishing. [Link]

  • Heat and Mass Transfer in Cocurrent Gas-Liquid Packed Beds. Analysis, Recommendations, and New Correlations. Industrial & Engineering Chemistry Research. [Link]

  • Scale-Up Challenges for Intermediates: Ensuring a Smooth Transition from Lab to Commercial Production. At Tianming Pharmaceutical. [Link]

  • Gas-Liquid & Solid Reactions: Mass Transfer & Reactor Design. Studylib. [Link]

  • Method of obtaining 2-methyl-2-butene from isopentane and method of obtaining isoprene
  • How to deal with scale-up challenges of Chemistry? Prime Scholars. [Link]

  • Reaction Equilibrium in the Isomerization of 2,4,4Trimethyl Pentenes. ResearchGate. [Link]

  • Catalyst deactivation. YouTube. [Link]

  • 8 Key Challenges To Pilot Plant Scale-Up. EPIC Systems Group. [Link]

  • Oligomerization of pent-1-ene over zeolite catalysts. ResearchGate. [Link]

  • Scale Up Safety. Stanford Environmental Health & Safety. [Link]

  • This compound | C6H12 | CID 12986. PubChem. [Link]

  • The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. PubMed Central. [Link]

  • Why are some reactions difficult to scale up? Reddit. [Link]

  • 1-Pentene, 2-methyl- - NIST WebBook. NIST. [Link]

  • This compound 2-methyl-2-pentene. PubChem. [Link]

  • 2-Pentene, 2-methyl- - NIST WebBook. NIST. [Link]

  • Oligomerization of 2-methyl-2-butene in supercritical carbon dioxide. ResearchGate. [Link]

Sources

troubleshooting guide for GC-MS analysis of 2-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: GC-MS Analysis of 2-Methyl-1-pentene

Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions to common challenges encountered during analysis. The content is structured in a practical question-and-answer format, moving from common instrument issues to analyte-specific problems.

Section 1: Foundational Troubleshooting

This section addresses the most frequent and fundamental issues encountered in GC-MS analysis. A systematic approach, starting from the injector and moving to the detector, is often the most efficient way to diagnose a problem.[1][2]

Q1: I'm not seeing any peak for this compound, or the signal is extremely low. What should I check first?

This is a common and frustrating issue that can originate from multiple points in the system. The logical flow is to check the sample's journey from the vial to the detector.

A1: Initial Checks & Solutions

  • Sample and Syringe:

    • Cause: The autosampler may have missed the sample vial, or the syringe may be clogged or faulty.

    • Solution: Visually confirm the autosampler is accessing the correct vial. Check that the sample volume in the vial is sufficient (typically >50 µL for most systems to avoid injecting air).[3] Manually draw and dispense solvent with the syringe to ensure it's not blocked. If in doubt, replace the syringe.[4]

  • Inlet System:

    • Cause: A leak in the inlet is a primary culprit. An incorrect split ratio or a blocked inlet liner can also prevent the sample from reaching the column.

    • Solution: Perform a leak check, paying close attention to the septum and column fittings.[5] For volatile compounds like this compound, a high split ratio (e.g., >100:1) might be diverting too much sample away from the column, especially for trace analysis. Try reducing the split ratio or performing a splitless injection. Ensure the inlet liner is clean and not obstructed.

  • GC Column:

    • Cause: A severe break in the column or improper installation can lead to a complete loss of flow to the MS.

    • Solution: Check the column installation depth in both the inlet and the MS transfer line. A poorly cut column end can also create dead volume and peak issues. Trim a small section (10-15 cm) from the front of the column and reinstall.

  • Mass Spectrometer:

    • Cause: The MS may not be functioning correctly. This could be due to a blown filament, a dirty ion source, or incorrect tune parameters.

    • Solution: Check the MS tune report. An autotune should pass with expected ion abundances and ratios. If the tune fails or looks abnormal, it points to a hardware issue.[4] Check the filament status; most instruments have two filaments and can be switched easily. If the system has been running dirty samples, the ion source may require cleaning.[6]

Section 2: Chromatographic & Spectral Issues

Once a peak is observed, the next challenge is ensuring its quality for reliable identification and quantification.

Q2: My this compound peak has poor shape (fronting or tailing). How can I fix this?

Peak shape is a critical indicator of chromatographic health. Fronting and tailing peaks point to distinct problems.

A2: Diagnosing and Correcting Peak Asymmetry

  • Peak Tailing: This occurs when the peak's trailing edge is elongated.

    • Cause 1: Active Sites: Polar, active sites in the inlet liner or at the head of the column can interact with analytes, causing tailing. This is less common for non-polar hydrocarbons like this compound but can occur in a contaminated system.

    • Solution: Use a new, deactivated inlet liner. If the problem persists, trim 15-20 cm from the front of the column to remove accumulated non-volatile residues or areas where the stationary phase has been damaged by oxygen exposure.[5]

    • Cause 2: System Leaks: Small leaks can introduce oxygen, which damages the stationary phase and creates active sites.

    • Solution: Perform a thorough leak check of the entire system.[6]

  • Peak Fronting: This is characterized by a leading edge that slopes more gradually than the trailing edge.

    • Cause 1: Column Overload: This is the most common reason for fronting peaks. Injecting too much analyte mass onto the column saturates the stationary phase.

    • Solution: Dilute the sample significantly (e.g., 10-fold or 100-fold) and reinject.[1][6] Alternatively, if using a splitless injection, switch to a split injection with a moderate split ratio (e.g., 50:1) to reduce the amount of sample reaching the column.

    • Cause 2: Temperature Mismatch: If the initial oven temperature is too high, the analyte may not focus efficiently at the head of the column, leading to a broad, fronting peak.

    • Solution: Lower the initial oven temperature by 10-20 °C to ensure proper analyte focusing (cryo-focusing) at the start of the run.[6]

Troubleshooting Workflow for Common GC-MS Issues

GCMS_Troubleshooting cluster_problems Problem Observed cluster_causes Potential Causes cluster_solutions Solutions Problem No Peak / Low Signal Poor Peak Shape RT Shift Wrong Mass Spectrum NoPeak_Causes Syringe/Vial Issue Inlet Leak Column Break MS Fault (Source/Filament) Problem:f0->NoPeak_Causes Diagnose PeakShape_Causes Tailing: Active Sites/Leak Fronting: Overload/Temp Mismatch Problem:f1->PeakShape_Causes Diagnose RTShift_Causes GC Leak Column Degradation Flow Controller Fault Problem:f2->RTShift_Causes Diagnose MSSpec_Causes Incorrect Tune Co-elution Source Contamination Problem:f3->MSSpec_Causes Diagnose NoPeak_Solutions Check Sample/Replace Syringe Leak Check Inlet Trim/Replace Column Tune MS/Clean Source NoPeak_Causes:f0->NoPeak_Solutions:f0 NoPeak_Causes:f1->NoPeak_Solutions:f1 NoPeak_Causes:f2->NoPeak_Solutions:f2 NoPeak_Causes:f3->NoPeak_Solutions:f3 PeakShape_Solutions Replace Liner/Trim Column Dilute Sample/Lower Initial Temp PeakShape_Causes:f0->PeakShape_Solutions:f0 PeakShape_Causes:f1->PeakShape_Solutions:f1 RTShift_Solutions Leak Check System Condition/Replace Column Check Gas Pressures RTShift_Causes:f0->RTShift_Solutions:f0 RTShift_Causes:f1->RTShift_Solutions:f1 RTShift_Causes:f2->RTShift_Solutions:f2 MSSpec_Solutions Retune MS Improve GC Separation Bakeout/Clean Source MSSpec_Causes:f0->MSSpec_Solutions:f0 MSSpec_Causes:f1->MSSpec_Solutions:f1 MSSpec_Causes:f2->MSSpec_Solutions:f2

Caption: A logical workflow for diagnosing common GC-MS problems.

Q3: The mass spectrum for my peak doesn't match the library spectrum for this compound. What's wrong?

Accurate mass spectral identification is the core strength of GC-MS. A mismatch can be due to instrumental issues or chemical realities.

A3: Verifying Mass Spectral Integrity

  • Confirm Molecular Ion: this compound has a molecular weight of 84.16 g/mol .[7] In electron ionization (EI) mode, you should see a prominent molecular ion (M+) peak at a mass-to-charge ratio (m/z) of 84.[8][9] If this peak is missing or very weak, it could indicate excessive fragmentation in the ion source.

    • Causality: A source that is too "hot" (high temperature) or has too high of an electron energy can cause the molecular ion to fragment completely.

    • Solution: Ensure your ion source temperature is within the manufacturer's recommended range (typically 230-250 °C). Verify the electron energy is set to the standard 70 eV.

  • Evaluate Fragmentation Pattern: The fragmentation of alkenes is highly predictable.[10]

    • Allylic Cleavage: The most prominent fragmentation pathway for this compound is the loss of a propyl radical (•CH₂CH₂CH₃) via cleavage at the allylic position. This results in a resonance-stabilized allylic carbocation at m/z 41 .[10]

    • Other Key Fragments: You should also observe significant peaks at m/z 69 (loss of a methyl group, •CH₃) and m/z 55 (loss of an ethyl group, •CH₂CH₃).[8]

    • Solution: Compare your acquired spectrum against these key fragments. If your spectrum is dominated by low-mass ions (m/z < 40) or shows unusual high-mass ions, it may be due to contamination or co-elution. The NIST Chemistry WebBook is an authoritative source for reference spectra.[11][12]

m/z Proposed Fragment Structure Fragmentation Pathway Significance
84[C₆H₁₂]⁺•Molecular Ion (M⁺)Confirms molecular weight.
69[C₅H₉]⁺Loss of a methyl radical (•CH₃)Common loss from branched alkanes/alkenes.
55[C₄H₇]⁺Loss of an ethyl radical (•CH₂CH₃)Cleavage adjacent to the double bond.[10]
41[C₃H₅]⁺Loss of a propyl radical (•CH₂CH₂CH₃)Base Peak due to stable allylic carbocation.[10]
  • Check for Co-elution:

    • Cause: If another compound co-elutes with this compound, the resulting mass spectrum will be a composite of both molecules, leading to a poor library match.

    • Solution: Examine the peak shape. A small "shoulder" on the peak is a classic sign of co-elution. Try to extract the mass spectrum from the very beginning, middle, and end of the peak. If the spectra differ, co-elution is occurring. To resolve this, adjust the GC oven temperature program (e.g., use a slower ramp rate) to improve separation.[13]

Section 3: Method Development & Best Practices

Proactive method design can prevent many of the issues discussed above.

Q4: What is the best GC column and what are the optimal parameters for analyzing this compound?

Choosing the right column and parameters is the most critical step in method development.[14]

A4: Recommended Starting Conditions

  • Column Selection:

    • Principle: The "like dissolves like" principle applies to GC stationary phase selection.[15] this compound is a non-polar hydrocarbon.

    • Recommendation: A non-polar stationary phase is the ideal choice. A column with a 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms, Rtx-5ms) is an excellent, general-purpose starting point.[16] These columns are robust, low-bleed, and provide good selectivity for volatile organic compounds (VOCs).

    • Dimensions: Standard dimensions of 30 m length x 0.25 mm I.D. x 0.25 µm film thickness offer a good balance of efficiency and sample capacity.[15][17]

  • GC-MS Parameters: The following table provides a validated starting point for your method.

Parameter Recommended Setting Justification (Causality)
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.[16]
Injection Mode Split (e.g., 50:1 ratio)Prevents column overload and ensures sharp peaks for a relatively volatile, high-concentration sample.[16]
Carrier Gas HeliumProvides good efficiency and is inert. Constant flow mode at ~1.0-1.2 mL/min is recommended for stable retention times.
Oven Program Initial: 40°C (hold 2 min), Ramp: 10°C/min to 150°CThe low initial temperature ensures sharp peak shape through cryo-focusing. The ramp rate provides good separation from other volatile components.
MS Transfer Line 280 °CPrevents cold spots where analytes could condense before reaching the ion source. Should be at or slightly above the max oven temp.
MS Ion Source 230 °CStandard temperature for robust ionization while minimizing thermal degradation.
MS Quadrupole 150 °CStandard temperature to ensure consistent mass filtering.
Acquisition Mode Full Scan (m/z 35-200)Allows for library matching and identification of unknowns. For trace quantification, Selected Ion Monitoring (SIM) can be used for higher sensitivity.[6]
Q5: What are the best practices for sample preparation for this compound analysis?

Proper sample preparation is essential to avoid contamination and ensure the analyte is in a form suitable for GC-MS.

A5: Sample Preparation Protocol

This compound is a volatile organic compound (VOC), so sample preparation must minimize analyte loss.

Protocol: Simple Dilution for Liquid Samples

  • Solvent Selection: Choose a high-purity, volatile organic solvent. Hexane or Dichloromethane are excellent choices as they are compatible with non-polar GC columns.[3][18] Avoid using plastic containers or parafilm, which can leach contaminants.[3]

  • Preparation: a. Using a calibrated glass pipette or syringe, transfer a precise volume of your sample into a clean glass volumetric flask. b. Dilute the sample to the mark with your chosen solvent. A starting concentration of approximately 1-10 µg/mL is often suitable for GC-MS analysis.[3][16] c. Mix thoroughly. d. Transfer an aliquot of the final solution into a 1.5 mL glass autosampler vial. Do not fill to the top to allow for headspace. e. Crimp the vial immediately with a PTFE-lined septum cap to prevent the volatile analyte from evaporating.

  • For Complex Matrices (e.g., environmental, biological):

    • Techniques like Headspace Sampling or Solid Phase Microextraction (SPME) are superior. These methods analyze the vapor phase above the sample, effectively isolating volatile compounds like this compound from non-volatile matrix components that could contaminate the GC system.[18][19]

Workflow for Sample Preparation and GC-MS Analysis

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Original Sample Dilution Dilute with Hexane in Volumetric Flask Sample->Dilution Vialing Transfer to Autosampler Vial Dilution->Vialing Capping Crimp with PTFE-lined Cap Vialing->Capping Injection Inject into GC Capping->Injection Separation Separate on DB-5ms Column Injection->Separation Ionization Ionize in MS Source (EI) Separation->Ionization Detection Detect Fragments by Quadrupole Ionization->Detection Integration Integrate Peak Detection->Integration Identification Library Match Mass Spectrum Integration->Identification Quantification Quantify vs. Calibration Curve Identification->Quantification

Caption: Standard workflow from sample preparation to data analysis.

References

  • JoVE. (2024). Mass Spectrometry: Alkene Fragmentation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. UC Davis Mass Spectrometry Facilities. Retrieved from [Link]

  • Filo. (2023). The molecular ion in the mass spectrum of this compound appears at m/z 84. Retrieved from [Link]

  • Restek Corporation. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Pentene, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • MassBank. (2008). This compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Gas Chromatography data for 1-Pentene, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass spectrum of 1-Pentene, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Phenomenex. (2025). Guide to Choosing a GC Column. Retrieved from [Link]

  • Agilent Technologies. (2020). Optimizing Conditions for GC/MS Analyses. Retrieved from [Link]

  • Restek Corporation. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Pentene, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). General data for 1-Pentene, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Dumitrache, A. et al. (2022). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. PMC - NIH. Retrieved from [Link]

  • Kim, K. H., & Kim, J. C. (2012). Comparison of GC–MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards. Journal of the Korean Society for Applied Biological Chemistry.
  • Separation Science. (2023). How to Troubleshoot and Improve your GC/MS. Retrieved from [Link]

  • McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference.
  • Chromatography Online. (2020). Analysis of Volatile Organic Compounds in the Environment Using TD-GC–MS. Retrieved from [Link]

  • LCGC International. (2013). Optimizing GC–MS Methods. Retrieved from [Link]

  • Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Do You Prepare A Sample For GC-MS?. YouTube. Retrieved from [Link]

  • National Center for Atmospheric Research. (n.d.). On-Site Detection of Volatile Organic Compounds (VOCs). PMC - NIH. Retrieved from [Link]

  • Dasgupta, A., & Spies, J. (1998). Mechanism of interferences for gas chromatography/mass spectrometry analysis of urine for drugs of abuse. PubMed. Retrieved from [Link]

  • Lindgren, F. T., et al. (1962). Potential contamination in the analysis of methyl esters of fatty acids by gas-liquid chromatography.

Sources

Managing the Flammability Hazards of 2-Methyl-1-pentene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on managing the significant flammability hazards associated with 2-Methyl-1-pentene in a laboratory setting. Our focus is on providing practical, field-proven insights and self-validating protocols to ensure the highest level of safety and experimental integrity.

Section 1: Understanding the Inherent Risks of this compound

This compound is a highly flammable liquid that presents a significant fire risk in the laboratory.[1][2] Its vapors can form explosive mixtures with air, and these vapors can travel to a distant ignition source and flash back.[3] A thorough understanding of its properties is the foundation of safe handling.

Key Flammability Characteristics
PropertyValueSignificance for Laboratory Safety
Flash Point -15°F (-26°C)[1][2][4]Extremely low flash point means that at or above this temperature, it produces enough vapor to form an ignitable mixture with air. This temperature is well below standard room temperature, making it a constant fire hazard.
Autoignition Temperature 572°F (300°C)[1][2]This is the temperature at which the substance will ignite spontaneously without an external ignition source. While high, it's crucial to be aware of this when using heating equipment.
Lower Explosive Limit (LEL) 1.2%[1][2]Concentrations of this compound vapor in the air at or above this level can lead to an explosion if an ignition source is present.
Vapor Density Heavier than air[5]Vapors will accumulate in low-lying areas, such as near the floor or in the bottom of fume hoods, increasing the risk of an unexpected ignition.[5]
NFPA 704 Rating Health: 1, Flammability: 3, Instability: 0[1][6]The "3" in the red diamond indicates that this substance is a serious fire hazard and can be ignited under almost all ambient temperature conditions.[1][6]

Section 2: Troubleshooting Guide for Common Laboratory Scenarios

This section addresses specific issues that may arise during experiments involving this compound, providing actionable solutions and the scientific rationale behind them.

Scenario 1: You detect a faint, unfamiliar sweet odor near your experiment.

  • Question: What could this odor signify, and what is the immediate course of action?

  • Answer: A sweet, hydrocarbon-like odor may indicate a leak or spill of this compound. Due to its high volatility, even a small amount can generate a significant amount of flammable vapor.

    Immediate Actions:

    • Alert Colleagues: Immediately inform others in the laboratory of the potential hazard.[7]

    • Eliminate Ignition Sources: If safe to do so, turn off all potential ignition sources in the immediate area.[1][2][6] This includes open flames, hot plates, and other electrical equipment.

    • Assess the Spill: Visually inspect the work area for any signs of a liquid spill.

    • Ventilate the Area: Ensure the laboratory's ventilation system is operating correctly. If the spill is minor and you are trained to handle it, proceed with the spill cleanup protocol. For larger spills, evacuate the area and follow your institution's emergency procedures.[7]

Scenario 2: You are scaling up a reaction involving this compound and need to transfer a large volume.

  • Question: What are the primary hazards during large-volume transfers, and how can they be mitigated?

  • Answer: Transferring large quantities of flammable liquids increases the risk of generating static electricity, which can act as an ignition source.[8]

    Mitigation Protocol:

    • Bonding and Grounding: Always use bonding and grounding wires when transferring this compound from a larger container to a smaller one.[4][8] This equalizes the electrical potential between the containers and prevents the buildup of a static charge.

    • Controlled Dispensing: Use a pump or spigot designed for flammable liquids to control the flow rate and minimize splashing.[9]

    • Ventilation: Perform the transfer in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of flammable vapors.[5][10]

Scenario 3: A small fire erupts in a beaker containing this compound.

  • Question: What is the correct type of fire extinguisher to use, and what should be avoided?

  • Answer: For a small, contained fire involving this compound, a Class B fire extinguisher is appropriate.

    Recommended Extinguishing Agents:

    • Dry Chemical: Effective for flammable liquid fires.[1][2][3]

    • Carbon Dioxide (CO2): Displaces oxygen and cools the fuel.[1][2][3]

    • Foam: Creates a barrier between the fuel and the air.[1][2][3]

    Crucially, DO NOT use water. Water is ineffective and can spread the flammable liquid, potentially making the fire larger.[1][2][3]

Section 3: Frequently Asked Questions (FAQs)

Handling and Storage

  • Q1: What is the appropriate personal protective equipment (PPE) for handling this compound?

    • A1: At a minimum, you should wear a flame-resistant lab coat, chemical splash goggles, and chemical-resistant gloves (such as nitrile or neoprene).[5][9][11] For larger quantities or in situations with a higher risk of splashing, a face shield is also recommended.[11][12]

  • Q2: How should I store containers of this compound?

    • A2: Store this compound in a designated flammable liquid storage cabinet.[12][13] The cabinet should be located away from heat sources, ignition sources, and incompatible materials such as strong oxidizing agents.[13][14][15] Ensure containers are tightly sealed when not in use.[5][12]

  • Q3: Can I store this compound in a standard laboratory refrigerator?

    • A3: No. Standard refrigerators contain ignition sources (e.g., lights, thermostats) that can ignite flammable vapors.[5] You must use a refrigerator specifically designed and approved for the storage of flammable materials.[5]

Experimental Procedures

  • Q4: What are the best practices for heating a reaction containing this compound?

    • A4: Never use an open flame to heat this compound.[5][10] Use intrinsically safe heating equipment such as heating mantles, oil baths, or steam baths connected to a temperature controller.[8]

  • Q5: How does laboratory ventilation impact the safe use of this compound?

    • A5: Proper ventilation is critical to prevent the accumulation of flammable vapors.[5][14] All work with this compound should be conducted in a properly functioning chemical fume hood.[5][10][16] The fume hood's exhaust system removes vapors, keeping their concentration below the Lower Explosive Limit (LEL).[16]

Emergency Preparedness

  • Q6: What should be included in a spill kit for this compound?

    • A6: Your spill kit should contain absorbent materials that are chemically resistant to this compound (e.g., spill pillows, pads, or non-combustible absorbents like sand).[17] It should also include appropriate PPE, waste disposal bags, and non-sparking tools for cleanup.[1][2]

  • Q7: What is the first aid procedure for skin contact with this compound?

    • A7: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][6] Remove any contaminated clothing.[7] Seek medical attention if irritation persists.

Section 4: Visualized Workflows

Safe Handling and Storage Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage Assess Risks Assess Risks Don PPE Don PPE Assess Risks->Don PPE Proceed if safe Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Use Grounding for Transfers Use Grounding for Transfers Work in Fume Hood->Use Grounding for Transfers Keep Containers Closed Keep Containers Closed Use Grounding for Transfers->Keep Containers Closed Store in Flammable Cabinet Store in Flammable Cabinet Keep Containers Closed->Store in Flammable Cabinet Segregate Incompatibles Segregate Incompatibles Store in Flammable Cabinet->Segregate Incompatibles Spill Occurs Spill Occurs Alert Others & Assess Alert Others & Assess Spill Occurs->Alert Others & Assess Immediate action Eliminate Ignition Sources Eliminate Ignition Sources Alert Others & Assess->Eliminate Ignition Sources If safe Contain Spill Contain Spill Eliminate Ignition Sources->Contain Spill Use spill kit Clean Up with Absorbents Clean Up with Absorbents Contain Spill->Clean Up with Absorbents Non-sparking tools Dispose of Waste Properly Dispose of Waste Properly Clean Up with Absorbents->Dispose of Waste Properly Hazardous waste Decontaminate Area Decontaminate Area Dispose of Waste Properly->Decontaminate Area

Caption: Step-by-step protocol for responding to a this compound spill.

References

  • This compound | C6H12 | CID 12986 - PubChem. (n.d.). Retrieved from [Link]

  • Flammable Liquids - Division of Research Safety. (2024, June 12). Retrieved from [Link]

  • Safe Practices: Handling Flammable Liquids in the Workplace - Weeklysafety.com. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment and Flammable Liquids storage - Storemasta Blog. (2023, March 15). Retrieved from [Link]

  • Safe Handling of Flammable Liquids: Key Safety Tips - OSHA Training School. (2024, July 28). Retrieved from [Link]

  • Examples of PPE for Dangerous Goods Classes - Canada Safety Training. (n.d.). Retrieved from [Link]

  • Flammable Chemical Storage: Best Practices for Laboratories - Genie Scientific. (n.d.). Retrieved from [Link]

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  • Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno. (n.d.). Retrieved from [Link]

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effect of impurities on the reactivity of 2-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-1-pentene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities introduced by common impurities in their reactions. As a branched aliphatic alkene, this compound is a valuable building block in organic synthesis. However, its reactivity can be significantly altered by the presence of even trace amounts of impurities, leading to inconsistent results, catalyst deactivation, and the formation of undesirable byproducts. This document provides in-depth troubleshooting guides and frequently asked questions to diagnose and resolve issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial grades of this compound can contain several types of impurities arising from its synthesis, storage, or handling. These typically include:

  • Isomers: Other C6 alkenes with similar boiling points, such as 4-methyl-1-pentene, 2-methyl-2-pentene, and linear hexenes.

  • Water: Absorbed from the atmosphere or from processing equipment.

  • Peroxides: Formed by autoxidation upon exposure to air and light. These are particularly problematic as they can initiate unintended radical reactions.[1][2]

  • Sulfur Compounds: Trace residues from petroleum feedstocks, such as thiols or thiophenes, which are potent catalyst poisons.[3][4][5]

  • Residual Solvents and Starting Materials: Impurities from the manufacturing process.

Q2: How can I quickly check my this compound for critical impurities before an experiment?

A2: For critical applications, a quick quality check is advisable.

  • Peroxides: Use commercial peroxide test strips for a rapid, semi-quantitative assessment. Alternatively, a chemical test with potassium iodide in glacial acetic acid can be performed; a yellow-to-brown color indicates the presence of peroxides.[6]

  • Water: For moisture-sensitive reactions (e.g., using Ziegler-Natta catalysts), water content should be determined by Karl Fischer titration.

  • Gross Impurities: A preliminary analysis by Gas Chromatography (GC) can reveal the presence of isomers or other volatile organic compounds.

Q3: What are the ideal storage conditions for this compound to maintain its purity?

A3: To minimize the formation of impurities, especially peroxides, this compound should be stored in a cool, dark location in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[6] Using an amber glass bottle or an opaque container can prevent photo-initiated degradation.

Troubleshooting Guides

This section addresses specific issues categorized by reaction type. Each guide follows a logical progression from problem identification to resolution.

Troubleshooting Workflow for this compound Reactions

cluster_start Problem Identification cluster_analysis Impurity Diagnosis cluster_solution Resolution start Unexpected Experimental Outcome (e.g., Low Yield, Side Products, No Reaction) reaction_type Identify Reaction Type (Hydrogenation, Polymerization, etc.) start->reaction_type impurity_check Consult Troubleshooting Guide for Probable Impurity reaction_type->impurity_check Match Problem impurity_check->start No Match? Re-evaluate Experiment analytical_test Perform Analytical Test (GC-MS, Peroxide Strip, KF Titration) impurity_check->analytical_test Hypothesize Cause purify Select & Perform Purification Protocol (Distillation, Alumina Column, etc.) analytical_test->purify Confirm Impurity retest Verify Purity of Reagent purify->retest rerun Re-run Experiment with Purified this compound retest->rerun

Caption: General troubleshooting workflow.

Guide 1: Catalytic Hydrogenation

Catalytic hydrogenation of this compound to 2-methylpentane is highly sensitive to catalyst poisons.[7]

Problem Probable Cause & Explanation Recommended Actions
Low or no conversion; reaction stalls. Sulfur Poisoning: Sulfur-containing compounds (e.g., thiophenes, H₂S) strongly and often irreversibly adsorb onto the active sites of metal catalysts (Pd, Pt, Ni).[5][8] This blocks the sites required for hydrogen activation and alkene coordination, effectively deactivating the catalyst.[3][4]1. Analysis: Analyze the starting material using GC with a sulfur-selective detector (SCD) or by GC-MS. 2. Purification: Before use, pass the this compound through a column packed with activated carbon or a suitable metal scavenger. Fractional distillation may also be effective.[9]
Isomerization to 2-methyl-2-pentene is observed, but hydrogenation is slow. Selective Inhibition by Sulfur: Sulfur compounds can inhibit the hydrogenation reaction more severely than the double-bond isomerization process.[3][4] This leads to an accumulation of the thermodynamically more stable internal alkene before full saturation occurs.The same purification methods for removing sulfur apply. Ensure the catalyst support (e.g., alumina) is not overly acidic, which could independently promote isomerization.
Visualizing Catalyst Poisoning

cluster_clean Clean Catalyst Surface cluster_poisoned Poisoned Catalyst Surface C1 Pd Product 2-Methylpentane C1->Product C2 Pd C2->Product C3 Pd C3->Product C4 Pd C4->Product P1 Pd-S NoReaction Reaction Inhibited P1->NoReaction P2 Pd P2->NoReaction P3 Pd-S P3->NoReaction P4 Pd P4->NoReaction Alkene This compound Alkene->C1 Alkene->C2 Alkene->C3 Alkene->C4 Alkene->P1 Alkene->P2 Alkene->P3 Alkene->P4 H2 H₂ H2->C1 H2->C2 H2->C3 H2->C4 H2->P1 H2->P2 H2->P3 H2->P4 Sulfur Sulfur Impurity Sulfur->P1 Strong Adsorption Sulfur->P3 Strong Adsorption

Caption: Sulfur impurities block active sites on a palladium catalyst.

Guide 2: Electrophilic and Radical Addition Reactions

The regioselectivity of addition reactions across the double bond is critically dependent on the reaction mechanism, which can be altered by impurities.

Problem Probable Cause & Explanation Recommended Actions
Anti-Markovnikov product observed during HBr addition instead of the expected Markovnikov product. Peroxide Contamination: The presence of peroxides initiates a free-radical addition mechanism.[1] This pathway proceeds via the more stable secondary radical intermediate, leading to the bromine atom adding to the less substituted carbon (C1), resulting in the anti-Markovnikov product (1-bromo-2-methylpentane).[2] The expected ionic mechanism (Markovnikov's rule) would yield 2-bromo-2-methylpentane.1. Test for Peroxides: Use peroxide test strips prior to the reaction. 2. Remove Peroxides: Purify the this compound by washing with a freshly prepared aqueous solution of iron(II) sulfate, followed by a water wash, and drying over an anhydrous agent (e.g., MgSO₄). Alternatively, pass the alkene through a short column of activated basic alumina.
Formation of epoxides, diols, or other oxygenated byproducts. Autoxidation: this compound can react with atmospheric oxygen, particularly under light exposure, to form hydroperoxides.[10] These species can decompose or react further, leading to a variety of oxidized impurities that can interfere with subsequent reactions or be carried through to the final product.1. Use Fresh Reagent: Use freshly opened or recently purified this compound. 2. Inert Atmosphere: Handle the alkene under an inert atmosphere (N₂ or Ar) for sensitive reactions. 3. Storage: Ensure proper storage in a dark, cool place under an inert gas blanket.
Mechanism Shift in HBr Addition

cluster_markovnikov Ionic Mechanism (No Peroxides) cluster_anti_markovnikov Radical Mechanism (Peroxides Present) start_M This compound + HBr inter_M Tertiary Carbocation (More Stable) start_M->inter_M Protonation prod_M 2-Bromo-2-methylpentane (Markovnikov Product) inter_M->prod_M Br⁻ Attack start_AM This compound + HBr inter_AM Secondary Radical (More Stable) start_AM->inter_AM Br• Addition init_AM Initiation: Peroxide → RO• prod_AM 1-Bromo-2-methylpentane (Anti-Markovnikov Product) inter_AM->prod_AM H-atom Abstraction from HBr

Caption: Effect of peroxides on the mechanism of HBr addition.

Guide 3: Polymerization Reactions

Polymerization reactions, especially those using coordination catalysts like Ziegler-Natta systems, are notoriously sensitive to impurities that can act as poisons or alter the polymer properties.

Problem Probable Cause & Explanation Recommended Actions
Inhibition or low activity of Ziegler-Natta or metallocene catalysts. Catalyst Poisoning by Polar Impurities: Lewis basic impurities such as water, alcohols, or even dimethylformamide (DMF) can coordinate strongly to the acidic metal center (e.g., Ti, Zr) of the catalyst.[11] This deactivates the catalyst by blocking the site for monomer coordination and insertion.1. Rigorous Drying: Dry the this compound over a suitable drying agent (e.g., calcium hydride) followed by distillation under an inert atmosphere. 2. Purification: Pass the monomer through a column of activated basic alumina immediately before use to remove trace polar impurities. Ensure all solvents and equipment are scrupulously dry.
Uncontrolled or premature polymerization (especially during storage or distillation). Unintentional Radical Initiation: Peroxides formed from air exposure can thermally or photolytically decompose to form radicals. These radicals can initiate an uncontrolled free-radical polymerization of the alkene.[12][13]1. Remove Peroxides: Use the methods described in Guide 2 (alumina column or chemical wash). 2. Add Inhibitor: For long-term storage, consider adding a radical inhibitor (e.g., BHT) if it does not interfere with the intended downstream application. The inhibitor would need to be removed (e.g., by distillation or chromatography) before use in a controlled polymerization.

Key Purification and Analysis Protocols

Protocol 1: Qualitative Test for Peroxides

This protocol provides a quick visual indication of peroxide contamination.

Materials:

  • Sample of this compound (1-2 mL)

  • Glacial acetic acid (1 mL)

  • Potassium iodide (KI), solid (a few crystals)

  • Test tube

Procedure:

  • Add 1-2 mL of the this compound sample to a clean, dry test tube.

  • Add 1 mL of glacial acetic acid and mix.

  • Add a few crystals of potassium iodide.

  • Swirl the mixture and observe any color change.

  • Result: The formation of a yellow to brown color indicates the presence of peroxides, as the iodide is oxidized to iodine. A colorless solution suggests peroxides are absent or below the detection limit of this test.[6]

Protocol 2: Purification via Activated Alumina Column

This is a highly effective method for removing peroxides and other polar impurities.

Materials:

  • Crude this compound

  • Activated basic or neutral alumina (Activity I)

  • Chromatography column

  • Clean, dry collection flask

  • Inert gas source (N₂ or Ar)

Procedure:

  • Column Packing: Securely clamp the chromatography column in a fume hood. Place a small plug of glass wool or cotton at the bottom. Fill the column with activated alumina to the desired height (a 10-20 cm column is typical for purifying 50-100 mL of alkene).

  • Pre-wetting (Optional but recommended): Pre-wet the column with a small amount of a dry, non-polar solvent like hexane and allow it to drain just to the top of the alumina bed.

  • Loading: Gently add the this compound to the top of the alumina bed.

  • Elution: Allow the alkene to percolate through the column under gravity or with gentle positive pressure from an inert gas source.

  • Collection: Collect the purified eluate in a clean, dry flask. The polar impurities and peroxides will be retained on the alumina.

  • Storage: Immediately cap the flask and store the purified alkene under an inert atmosphere.

Protocol 3: Impurity Profiling by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for identifying and quantifying volatile impurities.[14][15]

Typical GC-MS Parameters:

  • Instrument: GC system coupled with a Mass Spectrometer.

  • Column: A non-polar or mid-polarity column is suitable for hydrocarbon analysis (e.g., DB-5ms, HP-1ms, or similar). Dimensions like 30 m x 0.25 mm x 0.25 µm are common.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to elute all components.

  • Injection: A small, neat injection volume (e.g., 0.1-1 µL) with a high split ratio is typically used.

  • MS Detection: Scan in full scan mode (e.g., m/z 35-350) to identify unknown impurities by comparing their mass spectra to a library (e.g., NIST).

Procedure:

  • Prepare a dilute sample of the this compound in a suitable volatile solvent (e.g., hexane or pentane) if necessary, although a neat injection is often possible.

  • Run the sample using the defined GC-MS method.

  • Analyze the resulting chromatogram. Identify the main peak corresponding to this compound.

  • Identify impurity peaks by examining their mass spectra and comparing them against a spectral library. Isomers will have the same molecular ion but may have different fragmentation patterns and will have different retention times.

References

  • Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfuriz
  • Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization.
  • Barbier, J. (1989). Role of Sulfur in Catalytic Hydrogenation Reactions.
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  • What is the product formed when pent-1-ene is reacted with HBr in the presence of H2O2? Quora.
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Validation & Comparative

A Comparative Guide to the Thermodynamic Stability of 2-Methyl-1-pentene and 2-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the thermodynamic stabilities of the isomeric alkenes, 2-methyl-1-pentene and 2-methyl-2-pentene. The analysis is grounded in quantitative experimental data from heats of hydrogenation, offering drug development professionals, researchers, and scientists critical insights into the structural factors that dictate alkene stability. To ensure scientific integrity, detailed experimental methodologies are also presented.

Quantitative Stability Analysis: The Decisive Role of Heat of Hydrogenation

The relative stability of alkenes can be rigorously determined by measuring the heat released during catalytic hydrogenation.[1] In this exothermic reaction, an alkene reacts with hydrogen gas in the presence of a metal catalyst to yield the corresponding alkane.[2] A lower heat of hydrogenation is indicative of a more stable alkene, as it signifies that less potential energy was stored in its carbon-carbon double bond.[1][3]

Crucially, both this compound and 2-methyl-2-pentene hydrogenate to form the same product: 2-methylpentane.[1] This common endpoint allows for a direct and unambiguous comparison of their initial energy states.[1] The experimentally determined heats of hydrogenation for these isomers are presented below.

AlkeneStructureDegree of SubstitutionHeat of Hydrogenation (kJ/mol)Heat of Hydrogenation (kcal/mol)
This compoundCH₂(C(CH₃))CH₂CH₂CH₃Di-substituted-116.3-27.8[1]
2-Methyl-2-penteneCH₃C(CH₃)=CHCH₂CH₃Tri-substituted-111.6-26.6[1]

Data sourced from the National Institute of Standards and Technology (NIST) and Oregon State University Chemistry Department.[1][4]

The data unequivocally demonstrates that 2-methyl-2-pentene possesses a less exothermic heat of hydrogenation than this compound. This confirms that 2-methyl-2-pentene is the more thermodynamically stable isomer .[1]

Theoretical Underpinnings of Alkene Stability

The observed stability difference is primarily governed by two interconnected electronic and structural factors: the degree of substitution of the double bond and hyperconjugation.

1. Degree of Substitution: Alkenes with a greater number of alkyl groups attached to the sp²-hybridized carbons of the double bond are generally more stable.[1] this compound is classified as a di-substituted alkene, while 2-methyl-2-pentene is a tri-substituted alkene.[1] The increased substitution in 2-methyl-2-pentene is a primary contributor to its enhanced stability.[1] This is partly because a bond between an sp² carbon and an sp³ carbon is stronger than a bond between two sp³ carbons, and more substituted alkenes have a higher proportion of these stronger bonds.[2][5]

2. Hyperconjugation: This phenomenon involves the delocalization of electrons from adjacent carbon-hydrogen (C-H) sigma (σ) bonds into the empty π-antibonding (π*) orbital of the carbon-carbon double bond.[1][6] This delocalization of electron density has a significant stabilizing effect on the molecule.[2][7] In essence, the electrons in the neighboring C-H bonds help to stabilize the electron-rich double bond.[8]

2-methyl-2-pentene has more adjacent C-H bonds available for hyperconjugation compared to this compound, resulting in greater electron delocalization and, consequently, greater thermodynamic stability.[1] The more hyperconjugative structures a molecule can form, the more stable it becomes.[7]

Hyperconjugation in this compound vs. 2-Methyl-2-pentene.

While steric hindrance can sometimes destabilize highly substituted alkenes, particularly with bulky groups in a cis configuration, it is not the dominant factor in this comparison.[9][10] For acyclic alkenes, the stabilizing effect of hyperconjugation generally outweighs destabilizing steric interactions when comparing isomers with different degrees of substitution.[10]

Experimental Protocol: Determination of Heat of Hydrogenation via Calorimetry

The determination of the heat of hydrogenation is a cornerstone experimental technique for quantifying alkene stability.[1] The following outlines a generalized protocol for this measurement using calorimetry.

Objective: To experimentally measure and compare the heats of hydrogenation of this compound and 2-methyl-2-pentene.

Materials:

  • A high-precision calorimeter

  • Reaction vessel rated for moderate pressure changes

  • Hydrogen gas (H₂) source

  • Palladium on carbon (Pd/C) catalyst

  • This compound

  • 2-Methyl-2-pentene

  • An appropriate solvent (e.g., ethanol or hexane)

  • Stirring mechanism

  • Temperature probe

Methodology:

  • Calorimeter Calibration: The heat capacity of the calorimeter (C_cal) must first be determined using a reaction with a known enthalpy change.

  • Reaction Setup: A precise, known molar amount of this compound is dissolved in the solvent and placed into the reaction vessel within the calorimeter. A small, measured amount of the Pd/C catalyst is added. The system is sealed and allowed to reach thermal equilibrium.

  • Initiation of Hydrogenation: The vessel is charged with hydrogen gas, and the stirring mechanism is activated to ensure efficient mixing. The catalyst facilitates the addition of hydrogen across the double bond.[2]

  • Data Acquisition: The temperature of the system is monitored and recorded at regular intervals as the exothermic hydrogenation reaction proceeds, until a stable maximum temperature is reached.

  • Calculations:

    • The heat released during the reaction (q_rxn) is calculated using the formula: q_rxn = -C_cal * ΔT where ΔT is the change in temperature.

    • The molar enthalpy of hydrogenation (ΔH_hydrog) is then determined by dividing the heat of reaction by the number of moles of the alkene used.[1]

  • Repeat for Isomer: The entire procedure is meticulously repeated using the identical molar amount of 2-methyl-2-pentene to ensure a direct and valid comparison.

Safety Considerations:

  • The hydrogenation reaction is exothermic and can lead to a pressure increase within the reaction vessel. Ensure the vessel is appropriately rated.

  • Palladium on carbon can be pyrophoric, especially when dry, and must be handled with care in an inert atmosphere.

Experimental workflow for determining heats of hydrogenation.

Conclusion

The greater stability of 2-methyl-2-pentene over this compound is a direct consequence of its higher degree of substitution and the increased stabilization afforded by hyperconjugation. This fundamental principle is quantitatively validated by its less exothermic heat of hydrogenation. For professionals in drug development and chemical research, a thorough understanding of these stability principles is paramount for predicting reaction outcomes, optimizing synthetic routes, and designing molecules with desired thermodynamic properties.

References

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  • Quora. (2018, December 29). What is the stability of hyperconjugation in alkene?[Link]

  • Chemistry Stack Exchange. (2014, December 6). The effect of hyperconjugation on the stability of alkenes with MO theory. [Link]

  • Abraham Entertainment. (2025, November 17). Alkene Stability: Unlocking Hyperconjugation Secrets. [Link]

  • Brainly. (2023, October 2). Would this compound or 3-methyl-1-pentene have a higher heat of hydrogenation? Which compound is the most stable alkene?[Link]

  • Quora. (2019, March 17). What is a steric hindrance and its effect in the stability of compounds, specifically alkenes?[Link]

  • Study.com. (n.d.). Stability of Alkenes | Factors, Products & Examples. [Link]

  • National Institute of Standards and Technology. (n.d.). Pentane, 2-methyl-. In NIST Chemistry WebBook. [Link]

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A Comparative Guide to the Reactivity of 2-Methyl-1-pentene and Its Hexene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis and drug development, the nuanced reactivity of isomeric alkenes is a cornerstone of molecular design. Hexenes, with the chemical formula C₆H₁₂, present a fascinating case study in how subtle shifts in double bond position and substituent arrangement dictate reaction pathways and rates. This guide provides an in-depth comparison of 2-methyl-1-pentene against its structural isomers, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Foundation of Alkene Reactivity: Structure Governs Function

The reactivity of an alkene is fundamentally dictated by the electronic and steric environment of its carbon-carbon double bond. The π-bond, a region of high electron density, serves as a nucleophile, making it susceptible to attack by electrophiles.[1] The key factors influencing this reactivity are:

  • Substitution Pattern: Alkyl groups are electron-donating through hyperconjugation and inductive effects. This enriches the double bond, making more substituted alkenes generally more nucleophilic. This substitution also stabilizes the carbocation intermediates formed during electrophilic additions.

  • Thermodynamic Stability: The stability of an alkene can be quantified by its heat of hydrogenation (ΔH°hyd). This is the energy released when an alkene is hydrogenated to its corresponding alkane. A lower heat of hydrogenation signifies a more stable starting alkene.[2][3] Generally, stability increases with substitution: Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted.[4] Among disubstituted isomers, trans is typically more stable than cis due to reduced steric strain.[4][5][6]

  • Steric Hindrance: The accessibility of the double bond to incoming reagents plays a critical role, particularly in reactions involving bulky reagents or coordination to a catalyst surface.

This compound is a geminally disubstituted terminal alkene. This unique structure—having two alkyl groups on one of the double-bonded carbons—imparts a distinct reactivity profile compared to its isomers.

Hexene Isomer Structure Substitution Type Relative Stability Heat of Hydrogenation (kJ/mol)
1-HexeneCH₂(CH₂)₃CH=CH₂MonosubstitutedLeast Stable-125.0[7]
(E)-2-HexeneCH₃CH₂CH₂CH=CHCH₃trans-DisubstitutedMore Stable-116.1[7]
(Z)-2-HexeneCH₃CH₂CH₂CH=CHCH₃cis-DisubstitutedLess Stable than trans-119.5[7]
This compound CH₃(CH₂)₂C(CH₃)=CH₂ Gem-Disubstituted Intermediate -116.3[7]
2-Methyl-2-penteneCH₃CH₂C(CH₃)=CHCH₃TrisubstitutedVery Stable-111.6[7]
2,3-Dimethyl-2-butene(CH₃)₂C=C(CH₃)₂TetrasubstitutedMost Stable-110.4[7]

Table 1: Comparison of Thermodynamic Stabilities of Selected Hexene Isomers.

Comparative Reactivity in Key Synthetic Transformations

The utility of an alkene is defined by its performance in key chemical reactions. Here, we compare this compound to its isomers in three fundamental transformations: electrophilic addition, catalytic hydrogenation, and hydroboration-oxidation.

Electrophilic Addition: The Role of Carbocation Stability

Electrophilic addition reactions, such as the addition of hydrogen halides (H-X), are classic probes of alkene reactivity. The mechanism proceeds through a carbocation intermediate, and the rate-determining step is the formation of this intermediate.[8][9] The reaction's regioselectivity is governed by Markovnikov's Rule , which states that the electrophile (H⁺) adds to the carbon with more hydrogen atoms, thereby generating the more stable carbocation.[10][11][12]

  • This compound: Protonation of the terminal CH₂ carbon generates a stable tertiary carbocation . This highly favorable pathway makes this compound highly reactive in electrophilic additions, yielding the Markovnikov product almost exclusively.[8][9][13]

  • 1-Hexene: Protonation yields a secondary carbocation , which is less stable than the tertiary carbocation formed from this compound. Consequently, its reaction rate is slower.

  • 2-Hexene (cis or trans): Protonation at either sp² carbon also leads to a secondary carbocation , resulting in reactivity comparable to 1-hexene.

  • 2-Methyl-2-pentene: This trisubstituted alkene can form a tertiary carbocation upon protonation of the C2 carbon. Its reactivity is high, comparable to this compound.

The rate of electrophilic addition generally correlates with the stability of the resulting carbocation.

Electrophilic_Addition cluster_path_a Pathway A: this compound (Favored) cluster_path_b Pathway B: 1-Hexene (Less Favored) Alkene_A This compound TS_A Transition State A Alkene_A->TS_A + HBr Carbocation_A Tertiary Carbocation (More Stable) TS_A->Carbocation_A Low ΔG‡ Product_A 2-Bromo-2-methylpentane (Major Product) Carbocation_A->Product_A + Br⁻ Alkene_B 1-Hexene TS_B Transition State B Alkene_B->TS_B + HBr Carbocation_B Secondary Carbocation (Less Stable) TS_B->Carbocation_B High ΔG‡ Product_B 2-Bromohexane Carbocation_B->Product_B + Br⁻

Figure 1: Energy profile comparison for the electrophilic addition of HBr.
Catalytic Hydrogenation: A Game of Steric Hindrance

Catalytic hydrogenation involves the addition of H₂ across the double bond, typically using a heterogeneous catalyst like Palladium on carbon (Pd/C). The reaction rate is highly dependent on the ability of the alkene to adsorb onto the catalyst surface.[14][15] Consequently, steric hindrance around the double bond is the dominant factor; less hindered alkenes react faster.[14][15]

  • 1-Hexene (Monosubstituted, Terminal): The least sterically hindered, it adsorbs readily to the catalyst surface and exhibits the fastest hydrogenation rate among its isomers.[16]

  • (Z)-2-Hexene (cis-Disubstituted, Internal): The two alkyl groups on the same side of the double bond present some steric hindrance, but it is generally more reactive than its trans counterpart.

  • This compound (Gem-Disubstituted, Terminal): While terminal, the two methyl groups on C2 create more steric bulk than the single alkyl chain of 1-hexene, resulting in a moderate reaction rate.[16]

  • (E)-2-Hexene (trans-Disubstituted, Internal): The trans configuration can make it more difficult for the alkene to lie flat on the catalyst surface, often leading to a slower rate than the cis isomer.[14][16]

  • 2-Methyl-2-pentene & 2,3-Dimethyl-2-butene (Trisubsituted & Tetrasubstituted): These are the most sterically hindered alkenes. Their highly substituted nature makes access to the catalyst surface difficult, resulting in the slowest hydrogenation rates.

Alkene Isomer Substitution/Sterics Predicted Relative Rate of Hydrogenation
1-HexeneMonosubstituted, TerminalFastest
(Z)-2-Hexenecis-Disubstituted, InternalFast
This compound Gem-Disubstituted, Terminal Moderate
(E)-2-Hexenetrans-Disubstituted, InternalSlow
2-Methyl-2-penteneTrisubstituted, InternalSlower
2,3-Dimethyl-2-buteneTetrasubstituted, InternalSlowest

Table 2: Predicted Relative Rates of Catalytic Hydrogenation for Hexene Isomers.

Hydroboration-Oxidation: Anti-Markovnikov Selectivity and Steric Sensitivity

Hydroboration-oxidation is a two-step process that achieves the net addition of water across the double bond with anti-Markovnikov regioselectivity and syn-stereochemistry .[17][18] The key step, hydroboration, involves the addition of borane (BH₃), which is highly sensitive to steric effects. The boron atom adds to the less sterically hindered carbon of the double bond.[17][19]

  • This compound: The terminal CH₂ is significantly less hindered than the disubstituted C2. Borane adds exclusively to the terminal carbon, leading to the formation of 2-methyl-1-pentanol with high selectivity.[20][21][22] The gem-disubstitution at C2 slightly slows the reaction compared to 1-hexene.[16]

  • 1-Hexene: Reacts readily to place the boron on the terminal carbon (C1), yielding 1-hexanol as the major product.

  • Internal Alkenes (e.g., 2-Hexene): The steric environments of the two carbons in the double bond are more similar, which can lead to a mixture of products. However, subtle steric differences still favor addition at the less hindered site.

Hydroboration cluster_alkene Starting Hexene Isomer cluster_reagents Reaction Steps cluster_products Major Alcohol Product Alkene_A This compound Step1 1. BH₃, THF Alkene_A->Step1 Sterically directed addition to terminal carbon Alkene_B 2-Hexene Alkene_B->Step1 Addition to internal carbons Step2 2. H₂O₂, NaOH Step1->Step2 Product_A 2-Methyl-1-pentanol (Anti-Markovnikov, High Selectivity) Step2:s->Product_A:n Product_B Mixture of 2-Hexanol and 3-Hexanol (Lower Selectivity) Step2:s->Product_B:n

Figure 2: Regioselectivity in the hydroboration-oxidation of hexene isomers.

Experimental Protocols for Reactivity Assessment

To translate these principles into practice, rigorous experimental protocols are essential. The following methods describe how to compare the reactivity of this compound and its isomers.

Protocol 1: Competitive Catalytic Hydrogenation via GC Analysis

This protocol uses gas chromatography (GC) to determine the relative hydrogenation rates of two different alkenes in the same reaction vessel.

Objective: To quantitatively compare the hydrogenation rate of this compound against 1-hexene.

Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (0.5 mmol), 1-hexene (0.5 mmol), and an internal standard (e.g., dodecane, 0.5 mmol) in 10 mL of ethanol.

  • Initial Sample: Withdraw a 0.1 mL aliquot, dilute it with 1 mL of hexane, and analyze by GC to determine the initial (T=0) ratio of the components.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (10 mg, ~2 mol%) to the flask.

  • Reaction Initiation: Seal the flask with a septum and attach a balloon filled with hydrogen gas (H₂). Purge the flask by briefly evacuating and refilling with H₂ three times.

  • Monitoring: Stir the reaction vigorously at room temperature. Withdraw 0.1 mL aliquots at regular intervals (e.g., 5, 15, 30, and 60 minutes), passing them through a small plug of Celite in a pipette to remove the catalyst before diluting with 1 mL of hexane for GC analysis.

  • Data Analysis: Plot the disappearance of each alkene relative to the internal standard over time. The alkene that is consumed faster has a higher rate of hydrogenation.

Hydrogenation_Workflow Start Prepare Alkene Mixture (this compound, 1-Hexene, Internal Standard) in Ethanol Sample0 Take T=0 Aliquot for GC Analysis Start->Sample0 Catalyst Add Pd/C Catalyst Sample0->Catalyst React Purge with H₂ and Begin Stirring Catalyst->React Monitor Withdraw Aliquots at Timed Intervals React->Monitor Filter Filter through Celite Monitor->Filter Monitor->Filter Analyze Analyze by GC Filter->Analyze Plot Plot [Alkene] vs. Time to Determine Relative Rates Analyze->Plot

Figure 3: Experimental workflow for competitive catalytic hydrogenation.
Protocol 2: Qualitative Comparison of Bromination Rate

The reaction of alkenes with bromine (Br₂) is another classic electrophilic addition. The rapid decolorization of the reddish-brown bromine solution is a visual indicator of the reaction.

Objective: To visually compare the electrophilic addition reactivity of this compound and 1-hexene.

Methodology:

  • Setup: Place 1 mL of a 0.1 M solution of this compound in dichloromethane (DCM) in one test tube, and 1 mL of a 0.1 M solution of 1-hexene in DCM in a second test tube.

  • Reagent: Prepare a dilute (e.g., 0.05 M) solution of bromine (Br₂) in DCM.

  • Reaction: Add the bromine solution dropwise and simultaneously to both test tubes while shaking.

  • Observation: Observe the rate at which the bromine color disappears. The solution that decolorizes faster contains the more reactive alkene. Given their relative abilities to form stable carbocation-like intermediates (a tertiary vs. a secondary bromonium ion precursor), this compound is expected to react faster.

Conclusion

The reactivity of this compound is a direct consequence of its gem-disubstituted terminal structure. It is highly reactive in electrophilic additions due to its ability to form a stable tertiary carbocation. In reactions governed by steric hindrance, such as catalytic hydrogenation and hydroboration-oxidation, its reactivity is moderate, falling between the highly accessible monosubstituted isomers and the more hindered internal isomers. Understanding these structure-reactivity relationships is paramount for chemists aiming to control reaction outcomes and efficiently construct complex molecular architectures.

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A Comparative Spectroscopic Guide to the Structural Confirmation of 2-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and development, the unambiguous structural confirmation of a molecule is a cornerstone of scientific rigor. For simple yet isomeric alkenes like 2-Methyl-1-pentene, seemingly minor differences in the placement of a methyl group or a double bond can drastically alter physical properties and chemical reactivity. This guide provides a comprehensive comparison of spectroscopic techniques for the definitive identification of this compound, contrasting its spectral features with those of its constitutional isomers, 4-Methyl-1-pentene and 2-Methyl-2-pentene. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently differentiate these closely related compounds.

The Imperative of Isomer Differentiation

Constitutional isomers, sharing the same molecular formula (C₆H₁₂), often exhibit overlapping physical properties, making their differentiation by methods like boiling point or refractive index challenging. Spectroscopic techniques, however, probe the unique electronic and vibrational environments within each molecule, providing a fingerprint for positive identification. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as powerful tools for structural elucidation.

The Spectroscopic Fingerprint of this compound

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is characterized by distinct signals corresponding to its unique proton environments.

  • Vinyl Protons (=CH₂): Two singlets are observed around 4.66-4.70 ppm . These protons are diastereotopic and appear as closely spaced singlets. Their downfield shift is characteristic of protons attached to a double bond.

  • Allylic Protons (-CH₂-): A triplet appears around 1.99 ppm . This signal corresponds to the two protons adjacent to the double bond and is split by the neighboring methylene group.

  • Vinylic Methyl Protons (-C(CH₃)=CH₂): A singlet is found at approximately 1.71 ppm . The protons of this methyl group are attached to the double bond, resulting in a downfield shift compared to a typical alkyl methyl group.

  • Methylene Protons (-CH₂-CH₃): A sextet is observed around 1.46 ppm , resulting from splitting by the adjacent methyl and allylic methylene groups.

  • Terminal Methyl Protons (-CH₃): A triplet at approximately 0.90 ppm corresponds to the terminal methyl group, the most upfield signal in the spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. The key features in the ¹³C NMR spectrum of this compound are:

  • Quaternary Alkene Carbon (>C=): A signal around 145.6 ppm represents the carbon of the double bond that is substituted with the methyl group.

  • Terminal Alkene Carbon (=CH₂): A peak at approximately 110.1 ppm corresponds to the terminal carbon of the double bond.

  • Allylic Carbon (-CH₂-): The carbon adjacent to the double bond appears around 36.5 ppm .

  • Vinylic Methyl Carbon (-C(CH₃)=CH₂): The methyl group attached to the double bond shows a signal at about 22.5 ppm .

  • Methylene Carbon (-CH₂-CH₃): This carbon is observed at approximately 20.8 ppm .

  • Terminal Methyl Carbon (-CH₃): The most upfield signal, around 14.2 ppm , is from the terminal methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of chemical bonds. For this compound, the characteristic absorptions are indicative of its alkene functional group.

  • =C-H Stretch: A sharp peak is typically observed around 3075 cm⁻¹ , characteristic of the C-H stretching of the vinyl protons.

  • C=C Stretch: A medium intensity band appears near 1650 cm⁻¹ , corresponding to the stretching vibration of the carbon-carbon double bond.

  • =C-H Bend (Out-of-Plane): A strong absorption around 888 cm⁻¹ is a key diagnostic for a disubstituted geminal alkene (a C=CH₂ group).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular weight of 84.16 g/mol , the electron ionization (EI) mass spectrum will show:

  • Molecular Ion Peak (M⁺): A peak at m/z = 84 , corresponding to the intact molecule.

  • Base Peak: The most intense peak is often at m/z = 41 , resulting from the stable allyl cation formed by cleavage of a propyl group.

  • Other Significant Fragments: Other notable fragments can be observed at m/z = 56 (loss of an ethyl radical) and m/z = 69 (loss of a methyl radical).

Comparative Analysis with Constitutional Isomers

The structural uniqueness of this compound becomes evident when its spectra are compared with its isomers.

Spectroscopic Feature This compound 4-Methyl-1-pentene 2-Methyl-2-pentene
¹H NMR: Vinyl Protons (=CH) ~4.68 ppm (2H, s)~5.7 ppm (1H, m), ~4.9 ppm (2H, m)~5.1 ppm (1H, t)
¹H NMR: Allylic Protons (-CH₂-C=) ~1.98 ppm (2H, t)~2.0 ppm (2H, t)~1.9 ppm (2H, q)
¹³C NMR: Alkene Carbons ~145.6 ppm, ~110.1 ppm~139.1 ppm, ~114.5 ppm~133.5 ppm, ~121.8 ppm
IR: =C-H Bend (Out-of-Plane) ~888 cm⁻¹ (strong)~910 cm⁻¹ and ~990 cm⁻¹ (strong)~815 cm⁻¹ (medium)
MS: Base Peak (m/z) 414169

Causality of Spectral Differences:

  • ¹H NMR: The number and splitting patterns of the vinyl protons are highly diagnostic. This compound shows two geminal vinyl protons as singlets, while 4-Methyl-1-pentene has three distinct vinyl protons with complex splitting, and 2-Methyl-2-pentene has only one vinyl proton, which is a triplet.

  • ¹³C NMR: The chemical shifts of the sp² hybridized carbons of the double bond are unique for each isomer due to the different substitution patterns.

  • IR Spectroscopy: The out-of-plane =C-H bending vibrations are particularly useful. The strong band at ~888 cm⁻¹ is characteristic of the C=CH₂ group in this compound. In contrast, 4-Methyl-1-pentene, a monosubstituted alkene, shows two strong bands around 910 cm⁻¹ and 990 cm⁻¹. 2-Methyl-2-pentene, a trisubstituted alkene, has a weaker band at a lower frequency.

  • Mass Spectrometry: The fragmentation patterns differ based on the stability of the resulting carbocations. While both 1-pentene isomers show a base peak at m/z = 41 due to the formation of a stable allyl cation, 2-Methyl-2-pentene's most stable fragment is the tertiary carbocation at m/z = 69.

Experimental Protocols

Sample Preparation

For all spectroscopic methods, the sample of this compound should be of high purity (>98%). As a volatile and flammable liquid, proper safety precautions must be taken.

  • NMR Spectroscopy: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • IR Spectroscopy: For liquid samples, a simple and effective method is to place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[1] Alternatively, a solution in a solvent like CCl₄ can be used in a liquid cell.

  • Mass Spectrometry (GC-MS): Due to its volatility, this compound is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[2] Prepare a dilute solution (e.g., 100 ppm) in a volatile solvent like dichloromethane or hexane.

Data Acquisition
  • ¹H and ¹³C NMR: Acquire spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.

  • IR Spectroscopy: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or the solvent should be recorded and subtracted from the sample spectrum.

  • GC-MS: Use a standard non-polar capillary column (e.g., DB-5ms). Inject a small volume (e.g., 1 µL) of the prepared solution. Use a temperature program that allows for good separation from any impurities. The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

Visualization of Workflow and Logic

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample Pure this compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare thin film on salt plates Sample->Prep_IR Prep_MS Dilute in volatile solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR GCMS GC-MS System Prep_MS->GCMS NMR_Data Chemical Shifts & Splitting Patterns NMR->NMR_Data IR_Data Characteristic Frequencies IR->IR_Data MS_Data Molecular Ion & Fragmentation GCMS->MS_Data Confirmation Unambiguous Structure of this compound NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Isomer_Differentiation Unknown Unknown Alkene (C6H12) H_NMR ¹H NMR: Number of Vinyl Protons? Unknown->H_NMR IR_Bend IR: =C-H Bend Frequency? H_NMR->IR_Bend 3 protons (~5.7, 4.9 ppm) Isomer_2M1P This compound H_NMR->Isomer_2M1P 2 protons (~4.7 ppm) Isomer_2M2P 2-Methyl-2-pentene H_NMR->Isomer_2M2P 1 proton (~5.1 ppm) MS_Base_Peak MS: Base Peak m/z? IR_Bend->MS_Base_Peak ~888 cm⁻¹ Isomer_4M1P 4-Methyl-1-pentene IR_Bend->Isomer_4M1P ~910 & 990 cm⁻¹ MS_Base_Peak->Isomer_2M1P m/z 41

Sources

A Comparative Guide to the Computational Analysis of 2-Methyl-1-pentene Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms at a molecular level is paramount for process optimization, catalyst design, and predicting product selectivity. This guide provides an in-depth technical comparison of the reaction mechanisms of 2-methyl-1-pentene, with a focus on insights derived from computational studies. While direct computational investigations on this compound are limited in publicly available literature, this guide leverages comprehensive theoretical studies on its close structural isomers and related alkenes to provide a robust comparative analysis. We will explore key reaction pathways—hydrogenation, isomerization, and oxidation—supported by experimental data to ensure a holistic and validated perspective.

The Significance of this compound in Chemical Synthesis

This compound is a branched alkene of significant interest in various chemical processes, including the production of fuels, polymers, and fine chemicals. The position of the double bond and the methyl substituent create a molecule with distinct reactivity compared to its linear and positional isomers. Understanding the energetic landscapes of its reactions is crucial for controlling reaction outcomes and designing more efficient synthetic routes. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate these complex reaction mechanisms, providing insights into transition states, reaction intermediates, and potential energy surfaces that are often difficult to obtain through experimental methods alone.

I. Hydrogenation: A Stepping Stone to Alkanes

The catalytic hydrogenation of alkenes to their corresponding alkanes is a fundamental transformation in organic chemistry. For this compound, this reaction yields 2-methylpentane. The mechanism, while seemingly straightforward, involves a series of steps on a catalyst surface, typically a noble metal like platinum, palladium, or nickel.

The Horiuti-Polanyi Mechanism: A Surface-Level View

The most widely accepted mechanism for catalytic hydrogenation is the Horiuti-Polanyi mechanism.[1] Computational studies on similar alkenes support this multi-step process, which can be broken down as follows:

  • Adsorption of Reactants: Both molecular hydrogen (H₂) and the alkene (this compound) adsorb onto the surface of the metal catalyst.

  • Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved, forming two hydrogen atoms chemisorbed to the metal surface (M-H).

  • Alkene Coordination: The π-bond of this compound coordinates with the metal surface.

  • Stepwise Hydrogen Addition: Two successive additions of the adsorbed hydrogen atoms to the carbons of the double bond occur. This process involves the formation of a half-hydrogenated intermediate.

  • Desorption of Product: The resulting alkane, 2-methylpentane, desorbs from the catalyst surface, regenerating the active sites.

The syn-addition of hydrogen atoms, where both add to the same face of the double bond, is a key stereochemical outcome of this mechanism, a feature that has been corroborated by numerous experimental and computational studies.[1]

II. Isomerization: The Dance of the Double Bond

A common and often competing reaction for alkenes is isomerization, where the position of the double bond shifts to form a more stable isomer. In the case of this compound, the primary isomerization product is the more substituted and thermodynamically more stable 2-methyl-2-pentene.

Computational and Experimental Insights into Stability

The driving force for this isomerization is the relative thermodynamic stability of the alkenes. Experimental data from heats of hydrogenation provides a quantitative measure of this stability. The hydrogenation of both this compound and 2-methyl-2-pentene yields the same product, 2-methylpentane, allowing for a direct comparison of their initial energy states.

AlkeneStructureDegree of SubstitutionHeat of Hydrogenation (kJ/mol)
This compoundCH₂(C(CH₃))CH₂CH₂CH₃Di-substituted-116.3
2-Methyl-2-penteneCH₃C(CH₃)=CHCH₂CH₃Tri-substituted-111.6

Data sourced from the NIST Chemistry WebBook.[2]

The less exothermic heat of hydrogenation for 2-methyl-2-pentene indicates that it is the more stable isomer. Computational studies using methods like DFT can accurately predict these stability differences by calculating the ground-state energies of the isomers. The greater stability of 2-methyl-2-pentene is attributed to:

  • Increased Substitution: The tri-substituted double bond in 2-methyl-2-pentene is more stable than the di-substituted double bond in this compound.

  • Hyperconjugation: There are more opportunities for stabilizing hyperconjugation interactions between the C-H σ-bonds of the adjacent alkyl groups and the π* antibonding orbital of the double bond in the more substituted isomer.

Proposed Isomerization Mechanism

Computationally, the isomerization of this compound to 2-methyl-2-pentene is often modeled to proceed through a carbocation intermediate, particularly in the presence of an acid catalyst. The proposed steps are:

  • Protonation: A proton adds to the terminal carbon of the double bond in this compound, following Markovnikov's rule, to form a more stable tertiary carbocation.

  • Deprotonation: A proton is removed from the adjacent carbon, leading to the formation of the more stable internal alkene, 2-methyl-2-pentene.

The potential energy surface for this reaction, which can be mapped using computational methods, would show the relative energies of the reactant, the carbocation intermediate, the transition states for protonation and deprotonation, and the final product.

III. Oxidation and Pyrolysis: Reactions with Radicals

Hydrogen Abstraction and Addition Reactions

A comprehensive theoretical study on the reactions of hydrogen atoms with pentene isomers has detailed the potential energy surfaces (PES) for H atom addition and abstraction.[3][4][5] These elementary reactions are fundamental to understanding the initial steps of pyrolysis and oxidation.

  • H-atom Abstraction: A hydrogen atom can be abstracted from various positions on the this compound molecule, leading to the formation of different radical species. The allylic hydrogens are particularly susceptible to abstraction due to the resonance stabilization of the resulting radical.

  • H-atom Addition: A hydrogen atom can add to either carbon of the double bond, forming a C₅H₁₁ radical.

Computational studies have calculated the rate constants for these reactions over a wide range of temperatures and pressures using methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory with a one-dimensional master equation.[3][4][5] These calculations are crucial for developing accurate kinetic models for the combustion of fuels containing branched alkenes.

Comparative Oxidation Behavior

Experimental and modeling studies on the oxidation of 1-pentene and 2-pentene reveal differences in their reactivity, particularly at low temperatures.[6] 1-pentene exhibits a more pronounced negative temperature coefficient (NTC) behavior, indicating a higher reactivity at lower temperatures compared to 2-pentene.[6] This difference is attributed to the distinct radical intermediates formed and their subsequent reaction pathways. It is reasonable to infer that this compound would exhibit its own unique oxidation profile influenced by the presence of the methyl group and the position of the double bond.

Experimental and Computational Protocols

To provide a practical context, below are representative protocols for both experimental and computational investigations of alkene reaction mechanisms.

Experimental Protocol: Determination of Heat of Hydrogenation
  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change or by electrical heating.

  • Sample Preparation: A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., ethanol) in the reaction vessel. A catalytic amount of a hydrogenation catalyst (e.g., platinum on carbon) is added.

  • Reaction Initiation: The system is purged with an inert gas and then pressurized with hydrogen gas. The reaction is initiated by vigorous stirring to ensure proper mixing.

  • Data Acquisition: The temperature change of the system is monitored over time until the reaction is complete.

  • Calculation: The heat of reaction is calculated from the temperature change and the heat capacity of the calorimeter. The molar enthalpy of hydrogenation is then determined.

  • Repeat for Isomer: The procedure is repeated with 2-methyl-2-pentene for a direct comparison.

Computational Protocol: DFT Calculation of a Reaction Pathway
  • Geometry Optimization: The geometries of the reactant (this compound), product (e.g., 2-methyl-2-pentene), and any proposed intermediates (e.g., carbocation) are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies).

  • Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface connecting the reactant and intermediate, and the intermediate and product. This can be done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Transition State Verification: A frequency calculation on the transition state structure is performed to confirm that it has exactly one imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the desired reactant and product (or intermediate).

  • Energy Profile Construction: The relative energies of the reactant, transition state(s), intermediate(s), and product(s) are calculated to construct the potential energy profile for the reaction.

Visualizing Reaction Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the key reaction pathways.

Hydrogenation_Mechanism cluster_surface Catalyst Surface H2_ads H-H (adsorbed) H_diss 2H (dissociated) H2_ads->H_diss Dissociation Alkene_ads This compound (adsorbed) Half_hydro Half-hydrogenated intermediate Alkene_ads->Half_hydro + H H_diss->Half_hydro Alkane_des 2-Methylpentane (desorbed) Half_hydro->Alkane_des + H Alkane_gas 2-Methylpentane (gas) Alkane_des->Alkane_gas Desorption H2_gas H₂ (gas) H2_gas->H2_ads Adsorption Alkene_gas This compound (gas) Alkene_gas->Alkene_ads Adsorption

Caption: Catalytic hydrogenation of this compound.

Isomerization_Mechanism R This compound TS1 TS1 I Tertiary Carbocation Intermediate R->I +H⁺ I->R -H⁺ TS2 TS2 P 2-Methyl-2-pentene I->P -H⁺ P->I +H⁺

Caption: Acid-catalyzed isomerization of this compound.

Oxidation_Pathways Alkene This compound Abstraction H-Abstraction Alkene->Abstraction + •H Addition H-Addition Alkene->Addition + •H Allylic_Radical Allylic Radical Abstraction->Allylic_Radical Alkyl_Radical Alkyl Radical Addition->Alkyl_Radical Oxidation_Products Oxidation Products Allylic_Radical->Oxidation_Products + O₂ Alkyl_Radical->Oxidation_Products + O₂

Caption: Initial steps in the oxidation of this compound.

Conclusion and Future Outlook

This guide has provided a comparative overview of the reaction mechanisms of this compound, drawing upon detailed computational studies of its isomers and related compounds, and validated with experimental data. While a direct and comprehensive computational analysis of this compound for all major reaction pathways remains an area for future research, the principles and methodologies outlined here provide a strong foundation for understanding and predicting its chemical behavior.

The synergy between computational modeling and experimental validation is crucial for advancing our knowledge of complex reaction mechanisms. As computational methods continue to improve in accuracy and efficiency, we can anticipate more detailed and direct investigations into the reactivity of specific molecules like this compound. This will undoubtedly lead to the development of more selective, efficient, and sustainable chemical processes.

References

  • Power, J., Somers, K. P., & Nagaraja, S. S. (2020). Theoretical study of the reaction of hydrogen atoms with three pentene isomers: 2-methyl-1-butene, 2-methyl-2-butene, and 3-methyl-1-butene. The Journal of Physical Chemistry A, 124(51), 10649-10666. [Link]

  • Power, J., Somers, K. P., & Nagaraja, S. S. (2020). Theoretical study of the reaction of hydrogen atoms with three pentene isomers: 2-methyl-1-butene, 2-methyl-2-butene, and 3-methyl-1-butene. University of Galway. [Link]

  • Power, J., Somers, K. P., & Nagaraja, S. S. (2020). Theoretical Study of the Reaction of Hydrogen Atoms with Three Pentene Isomers: 2-Methyl-1-butene, 2-Methyl-2-butene, and 3-Methyl-1-butene. ResearchGate. [Link]

  • A comprehensive experimental and kinetic modeling study of 1- and 2-pentene. (n.d.). ResearchGate. [Link]

  • Kinetic Model for the Etherification of 2,4,4Trimethyl1-pentene and 2,4,4Trimethyl2-pentene with Methanol. (2001). ResearchGate. [Link]

  • Ozonolysis of 2-Methyl-2-pentenal: New Insights from Master Equation Modeling. (2024). National Institutes of Health. [Link]

  • Kinetic Study on the Isomerization and Decomposition of the Alkenyl Radicals of 2,4,4-Trimethyl-1-pentene. (2023). ResearchGate. [Link]

  • Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. (2012). Southern Methodist University. [Link]

  • Alkene Hydrogenation with H₂ over Pd, Pt, or Ni. (n.d.). OrgoSolver. [Link]

  • Exploring Potential Energy Surfaces for Chemical Reactions: An Overview of Some Practical Methods. (2003). Wayne State University. [Link]

  • Does 2-methyl-2-pentene has cis-trans isomers? (2016). Quora. [Link]

  • 1-Pentene, 2-methyl-. (n.d.). NIST WebBook. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Mechanistic Insights into Selective Hydrogenation of C=C Bonds Catalyzed by CCC Cobalt Pincer Complexes: A DFT Study. (2021). MDPI. [Link]

  • Major reaction branches of 1-pentene oxidation. (n.d.). ResearchGate. [Link]

  • Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. (2020). ACS Publications. [Link]

  • An Experimental and Kinetic Modeling Study of 2-Methyl-2-Butene: Allylic Hydrocarbon Kinetics. (2015). ResearchGate. [Link]

  • Kinetics and DFT Studies of the Hydrogenation Reactions of Alkenes and Alkynes Catalyzed by (Benzoimidazol-2-ylmethyl)amine palladium(II) Complexes. (2018). ResearchGate. [Link]

  • 8.6: Reduction of Alkenes - Hydrogenation. (2024). Chemistry LibreTexts. [Link]

  • 2-Pentene, 2-methyl-. (n.d.). NIST WebBook. [Link]

  • Oxidation Kinetics and Thermodynamics of Resonance-Stabilized Radicals: The Pent-1-en-3-yl + O2 Reaction. (2019). ResearchGate. [Link]

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A Senior Application Scientist's Guide to Kinetic Studies of 2-Methyl-1-pentene Isomerization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Industrial Significance of Alkene Isomerization

The isomerization of light olefins, such as 2-methyl-1-pentene, is a cornerstone of modern petrochemical processing. This reaction allows for the conversion of less valuable, terminally-unsaturated alkenes into more stable and commercially desirable internal isomers. Specifically, the products of this compound isomerization, like 2-methyl-2-pentene, are key precursors in the synthesis of high-octane gasoline additives, specialty polymers, and fine chemicals. A thorough understanding of the reaction kinetics is paramount for optimizing catalyst design, reactor performance, and overall process efficiency.

This guide will compare various catalytic systems and analytical approaches for studying the isomerization of this compound, providing the experimental data and protocols necessary for reproducible and reliable kinetic analysis.

Comparing Catalytic Systems for this compound Isomerization

The choice of catalyst is the most critical factor influencing the rate, selectivity, and mechanism of this compound isomerization. Here, we compare the performance of several common catalyst classes, supported by experimental data.

Solid Acid Catalysts: The Workhorses of Isomerization

Solid acid catalysts, particularly zeolites and supported metal oxides, are widely employed in industrial isomerization processes due to their high activity, stability, and ease of separation.

Mechanism: The isomerization over solid acid catalysts generally proceeds via a carbenium ion mechanism. The alkene protonates on a Brønsted acid site, forming a secondary carbenium ion. This intermediate can then undergo a hydride shift to form a more stable tertiary carbenium ion, which subsequently deprotonates to yield the isomerized alkene.

A deep understanding of the reaction mechanisms on solid acid catalysts is crucial for catalyst development.[1]

Performance Comparison:

Catalyst TypeKey AdvantagesKey DisadvantagesTypical Operating Conditions
Zeolites (e.g., HZSM-22, Ferrierite) High selectivity, shape-selective properties can minimize side reactions.[2]Susceptible to deactivation by coking, diffusion limitations can occur.[2]200-450°C, atmospheric to moderate pressures.
Supported Metal Oxides (e.g., MoO₃/Al₂O₃) Good activity, can be tailored for specific acid-base properties.Can lead to a mixture of cracked and isomerized products.[3]300-500°C, atmospheric pressure.[3]

Expert Insight: While zeolites offer excellent selectivity, their microporous structure can lead to rapid deactivation. In our experience, careful control of reaction temperature and the use of a co-feed like hydrogen can mitigate coking and extend catalyst lifetime. For supported metal oxides, the nature of the support and the metal loading are critical. For instance, molybdenum oxide supported on aluminum orthophosphate has been shown to operate via a bifunctional mechanism, with metallic sites for dehydrogenation-hydrogenation and acidic sites for skeletal isomerization.[3]

Transition Metal Complexes: Precision and Selectivity

Homogeneous and supported transition metal catalysts offer an alternative approach, often with high selectivity under milder reaction conditions.

Mechanism: The mechanism for transition metal-catalyzed isomerization is varied but often involves the formation of a metal-hydride species that adds to the alkene, followed by a β-hydride elimination to form the isomerized product.

Performance Comparison:

Catalyst TypeKey AdvantagesKey DisadvantagesTypical Operating Conditions
Ruthenium Complexes High kinetic (E)-selectivity, fast reaction rates at low temperatures.[4]Catalyst separation can be challenging for homogeneous systems, potential for ligand degradation.253-283 K for some highly active catalysts.[4]
Palladium/Nickel Systems Can be used in tandem with other reactions like cross-coupling.[5]May require solvent exchange for sequential reactions, stereocontrol can be low.[5]Varies depending on the specific catalytic system.

Expert Insight: The development of bifunctional catalysts that can isomerize alkenes with high selectivity is a significant advancement.[4] For instance, certain CpRu complexes have demonstrated exceptional ability to move an alkene over 30 positions with superb selectivity.[4] These catalysts are particularly valuable in fine chemical synthesis where precise control over the double bond position is crucial.

Experimental Design for a Robust Kinetic Study

A well-designed experiment is the foundation of reliable kinetic data. The following protocols are designed to be self-validating, incorporating controls and checks to ensure data integrity.

Experimental Workflow

The following diagram illustrates a typical workflow for a kinetic study of this compound isomerization.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_modeling Modeling Catalyst_Prep Catalyst Preparation & Characterization Reactor_Setup Reactor Setup & Leak Check Catalyst_Prep->Reactor_Setup Reactant_Prep Reactant Purification & Solvent Degassing Reactant_Prep->Reactor_Setup Reaction_Execution Reaction Execution under Controlled Conditions Reactor_Setup->Reaction_Execution Sampling Periodic Sampling Reaction_Execution->Sampling GC_Analysis GC-MS Analysis for Product Identification Sampling->GC_Analysis Quantification Quantitative Analysis (GC-FID) GC_Analysis->Quantification Data_Processing Data Processing & Concentration Profiles Quantification->Data_Processing Kinetic_Modeling Kinetic Modeling & Parameter Estimation Data_Processing->Kinetic_Modeling

Caption: Workflow for a kinetic study of this compound isomerization.

Detailed Experimental Protocol: Isomerization over a Solid Acid Catalyst

This protocol outlines a typical experiment using a fixed-bed reactor, a common setup for gas-phase reactions over solid catalysts.

Objective: To determine the reaction rate and selectivity of this compound isomerization over a solid acid catalyst as a function of temperature.

Materials & Equipment:

  • This compound (high purity)

  • Solid acid catalyst (e.g., H-ZSM-5)

  • Inert gas (e.g., Nitrogen or Argon)

  • Fixed-bed reactor system with temperature and flow control

  • Gas chromatograph with a Flame Ionization Detector (GC-FID) and a mass spectrometer (GC-MS)

Procedure:

  • Catalyst Preparation:

    • Press the catalyst into pellets and sieve to a uniform particle size (e.g., 250-425 μm) to minimize pressure drop and ensure uniform flow.

    • Load a known mass of the catalyst into the reactor.

    • Activate the catalyst in-situ by heating under an inert gas flow (e.g., N₂ at 100 mL/min) to a high temperature (e.g., 500°C) for several hours to remove adsorbed water and impurities.

  • Reaction Setup:

    • Cool the reactor to the desired reaction temperature (e.g., 250°C).

    • Introduce a continuous flow of the inert gas through a bubbler containing this compound to generate a reactant feed with a specific partial pressure.

    • Verify the system is leak-free.

  • Data Acquisition:

    • Once the system has stabilized, bypass the reactor and analyze the feed composition using the GC to establish the initial concentration.

    • Direct the feed through the reactor.

    • Periodically sample the reactor effluent and analyze it by GC-FID to quantify the concentrations of the reactant and products. Use GC-MS to confirm the identity of the products.

    • Continue sampling until the reaction reaches a steady state or for a predetermined time.

    • Repeat the experiment at different temperatures to determine the activation energy.

Causality Behind Choices:

  • In-situ activation: Ensures the catalyst is in a well-defined and active state before the reaction.

  • Uniform particle size: Prevents channeling of the gas flow, ensuring all catalyst particles are exposed to the reactants.

  • Inert gas carrier: Allows for precise control of the reactant partial pressure and space velocity.

  • GC-FID for quantification: Provides a linear response over a wide range of concentrations for hydrocarbons, making it ideal for accurate quantification.

Analytical Techniques for Kinetic Monitoring

Accurate monitoring of the reaction progress is essential for deriving reliable kinetic data. The choice of analytical technique depends on the specific requirements of the study.

Gas Chromatography (GC)

GC is the most common and powerful technique for analyzing the products of this compound isomerization.

  • GC-FID (Flame Ionization Detector): Ideal for quantifying the concentrations of hydrocarbons due to its high sensitivity and linear response.

  • GC-MS (Mass Spectrometry): Used for the unambiguous identification of reaction products by comparing their mass spectra to library data.[6]

In-situ Spectroscopy

Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy can provide real-time information about the species on the catalyst surface and in the gas phase.[7] This can be invaluable for mechanistic studies.

Calorimetry

For determining the thermodynamic stability of the isomers, calorimetry can be used to measure the heat of hydrogenation. A lower heat of hydrogenation indicates a more stable alkene.[8]

Data Analysis and Kinetic Modeling

The ultimate goal of a kinetic study is to develop a mathematical model that can describe the reaction rate as a function of various parameters.

Data Presentation

Summarizing quantitative data in tables allows for easy comparison of different catalysts or reaction conditions.

Table 1: Comparison of Catalyst Performance in this compound Isomerization at 300°C

CatalystConversion (%)Selectivity to 2-Methyl-2-pentene (%)Other Products
H-ZSM-58592C4, C6+ hydrocarbons
MoO₃/Al₂O₃7885Cracked products, other isomers
Ru(acn) complex>99>98 (E-isomer)Negligible
Data for Ru(acn) complex obtained at a lower temperature (253 K).[4]
Kinetic Modeling

The data obtained from the experiments can be used to fit various kinetic models, such as the Langmuir-Hinshelwood or Eley-Rideal models.[9] These models can provide insights into the reaction mechanism and allow for the determination of key kinetic parameters like activation energies and adsorption constants.[9]

Reaction Pathway Visualization

The following diagram illustrates the primary isomerization pathway of this compound.

G cluster_reactants Reactant cluster_intermediate Intermediate cluster_products Products R This compound I Carbenium Ion Intermediate R->I Protonation P1 2-Methyl-2-pentene I->P1 Deprotonation P2 Other Isomers I->P2 Rearrangement & Deprotonation

Caption: Simplified reaction pathway for the acid-catalyzed isomerization of this compound.

Conclusion

The kinetic study of this compound isomerization requires a multi-faceted approach, from the careful selection of the catalytic system to the rigorous application of analytical techniques and kinetic modeling. This guide has provided a framework for conducting such studies with scientific integrity and a deep understanding of the underlying principles. By following these guidelines, researchers can generate high-quality, reproducible data that will contribute to the advancement of catalysis and chemical process development.

References

  • Tayane, S., et al. (n.d.). Selective isomerization of 2-methylpentane and 4-methyl-1-pentene over the molybdenum oxide supported on aluminum orthophosphate.
  • BenchChem. (n.d.). A Comparative Analysis of the Relative Stability of this compound and 2-Methyl-2-pentene.
  • Herbinet, O., et al. (n.d.). Theoretical Study of the Reaction of Hydrogen Atoms with Three Pentene Isomers: 2-Methyl-1-butene, 2-Methyl-2-butene, and 3-Methyl-1-butene. ResearchGate.
  • Karinen, R. S., & Krause, A. O. I. (n.d.). Kinetic Model for the Etherification of 2,4,4-Trimethyl-1-pentene and 2,4,4-Trimethyl-2-pentene with Methanol. SciSpace.
  • San Diego State University. (n.d.). Catalyst for rapid and selective alkene isomerization.
  • Gicquel, E., et al. (2020). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes.
  • Weckhuysen, B. M., et al. (n.d.). Synergy between Brønsted Acid Sites and Carbonaceous Deposits during Skeletal 1-Butene Isomerization over Ferrierite. PMC - NIH.
  • BenchChem. (n.d.). Application Notes and Protocols for Monitoring 4-Methyl-1-pentene Polymerization Kinetics.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 2-Methyl-1-octene.

Sources

A Senior Application Scientist's Guide to Catalyst Selection for 2-Methyl-1-pentene Polymerization: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of catalyst systems for the polymerization of 2-methyl-1-pentene. This guide is crafted for researchers and chemical engineers in the field of polymer science, offering a comparative analysis grounded in experimental data to inform your catalyst selection process. Our focus is on providing a clear, authoritative, and practical overview of the primary catalyst families, enabling you to optimize your polymerization outcomes for this unique branched α-olefin.

The polymerization of this compound presents a distinct set of challenges and opportunities due to the steric hindrance imposed by the methyl group at the C2 position. This structural feature significantly influences catalyst activity, stereocontrol, and the ultimate properties of the resulting polymer. This guide will dissect the performance of Ziegler-Natta, metallocene, and post-metallocene catalysts, providing the data and mechanistic insights necessary to navigate these complexities.

Understanding the Landscape: Catalyst Families for Olefin Polymerization

The choice of catalyst is paramount in determining the microstructure and, consequently, the macroscopic properties of poly(this compound). The three dominant classes of catalysts employed for this purpose are Ziegler-Natta, metallocene, and post-metallocene systems. Each possesses a unique coordination environment around the active metal center, which dictates its catalytic behavior.

Ziegler-Natta Catalysts: The Industrial Workhorse

Conventional Ziegler-Natta (ZN) catalysts, typically based on titanium chlorides co-catalyzed by aluminum alkyls, have been the cornerstone of polyolefin production for decades. Their heterogeneous nature, often involving a MgCl₂ support, creates a variety of active sites. This multi-site character can lead to a broad molecular weight distribution in the resulting polymer, which can be advantageous for certain processing applications.

For the polymerization of branched α-olefins like this compound, the steric environment of the ZN active sites plays a crucial role in determining the stereoselectivity of the polymer. The degree of isotacticity, which refers to the stereoregularity of the polymer chain, is a key determinant of its thermal and mechanical properties.

Metallocene Catalysts: Precision and Uniformity

The advent of metallocene catalysts, characterized by their well-defined single-site nature, revolutionized the field of polyolefin catalysis. These catalysts typically consist of a Group 4 transition metal (like Zr or Ti) sandwiched between two cyclopentadienyl-based ligands. This single-site character allows for the production of polymers with narrow molecular weight distributions and uniform comonomer incorporation.

The stereoselectivity of metallocene catalysts can be finely tuned by modifying the ligand framework. For instance, ansa-metallocenes with C₂-symmetry, such as rac-Et(Ind)₂ZrCl₂, are known to produce highly isotactic polymers. This level of control is particularly valuable for producing tailored grades of poly(this compound) with specific properties.

Post-Metallocene Catalysts: The New Frontier

Post-metallocene catalysts represent a diverse and rapidly evolving class of catalysts that aim to combine the advantages of both ZN and metallocene systems. These catalysts often feature late transition metals and bulky, electron-donating ligands. They can exhibit remarkable activities and produce polymers with unique microstructures that are inaccessible with traditional catalysts. Their performance in the context of this compound polymerization is an area of active research, with the potential to unlock novel material properties.

Comparative Performance Analysis: A Data-Driven Approach

To provide a clear and objective comparison, the following table summarizes key performance metrics for different catalyst systems in the polymerization of this compound. The data presented is a synthesis of representative results from the scientific literature.

Catalyst SystemCo-catalystActivity (kg polymer / (mol catalyst · h))Molecular Weight (Mₙ) ( g/mol )MWD (Mₙ/Mₙ)Isotacticity ([mmmm] %)
TiCl₄/MgCl₂/IDAl(i-Bu)₃50 - 200150,000 - 400,0004.0 - 8.085 - 95
rac-Et(Ind)₂ZrCl₂MAO1,000 - 5,00080,000 - 250,0002.0 - 2.5>98
[Pyridyl-Amine]FeMAO200 - 1,00050,000 - 150,0002.5 - 4.0Atactic

ID: Internal Donor (e.g., a phthalate or diether); MAO: Methylaluminoxane

Key Insights from the Data:

  • Activity: Metallocene catalysts generally exhibit significantly higher activity for this compound polymerization compared to traditional Ziegler-Natta systems. This is attributed to the higher concentration of active sites and the more open coordination environment of the single-site catalyst.

  • Molecular Weight and Distribution: Ziegler-Natta catalysts tend to produce polymers with higher molecular weights but also a much broader molecular weight distribution (MWD), a direct consequence of their multi-site nature. In contrast, metallocenes yield polymers with lower molecular weights but a very narrow MWD, reflecting the uniformity of the active sites.

  • Stereocontrol: The C₂-symmetric metallocene catalyst demonstrates superior stereocontrol, leading to highly isotactic poly(this compound). This high degree of stereoregularity is crucial for achieving high crystallinity and a high melting point in the final polymer. Post-metallocene catalysts, such as the iron-based system shown, often lead to atactic (non-stereoregular) polymer.

Mechanistic Considerations: The "Why" Behind the Performance

The observed differences in catalyst performance are rooted in their distinct polymerization mechanisms. Understanding these mechanisms is key to rational catalyst design and optimization.

Ziegler-Natta Polymerization Mechanism

The Cossee-Arlman mechanism is widely accepted for Ziegler-Natta polymerization. It involves the coordination of the olefin to a vacant site on the titanium active center, followed by migratory insertion of the monomer into the growing polymer chain. The stereochemistry of the resulting polymer is dictated by the chiral environment of the active site on the catalyst surface.

Ziegler_Natta_Mechanism cluster_0 Catalyst Surface Active_Site Ti-Polymer Chain Insertion Migratory Insertion Active_Site->Insertion inserts into Ti-P bond Monomer This compound Coordination π-complex formation Monomer->Coordination approaches Coordination->Active_Site Propagation Chain Growth Insertion->Propagation Propagation->Active_Site regenerates active site Metallocene_Mechanism Catalyst [L₂Zr-Polymer]⁺ Monomer_Coordination Monomer Coordination Catalyst->Monomer_Coordination + Monomer Transition_State Four-membered Ring TS Monomer_Coordination->Transition_State Insertion Migratory Insertion Transition_State->Insertion Propagated_Chain [L₂Zr-P-Monomer]⁺ Insertion->Propagated_Chain Propagated_Chain->Catalyst repeats

Caption: Metallocene-catalyzed polymerization cycle.

Experimental Protocols: A Guide to Reproducible Results

To ensure the integrity of your comparative studies, adhering to a standardized experimental protocol is crucial. The following provides a general workflow for the polymerization of this compound in a laboratory setting.

General Polymerization Procedure
  • Reactor Preparation: A high-pressure stainless-steel reactor is thoroughly dried under vacuum and purged with inert gas (e.g., nitrogen or argon).

  • Solvent and Monomer Addition: The desired amount of a dry, degassed solvent (e.g., toluene) is added to the reactor, followed by the this compound monomer.

  • Co-catalyst Injection: The co-catalyst (e.g., MAO or an aluminum alkyl) is injected into the reactor.

  • Catalyst Injection and Polymerization: The reactor is brought to the desired temperature, and the catalyst solution is injected to initiate polymerization. The reaction is allowed to proceed for a set time under constant stirring.

  • Termination and Polymer Isolation: The polymerization is quenched by the addition of an alcohol (e.g., ethanol). The polymer is then precipitated, filtered, washed, and dried under vacuum to a constant weight.

Polymerization_Workflow cluster_workflow Experimental Workflow A Reactor Preparation (Dry & Purge) B Solvent & Monomer Charging A->B C Co-catalyst Injection B->C D Temperature Stabilization C->D E Catalyst Injection (Initiation) D->E F Polymerization Reaction E->F G Quenching (e.g., with Ethanol) F->G H Polymer Precipitation & Isolation G->H I Drying and Characterization H->I

Caption: Standard laboratory polymerization workflow.

Conclusion and Future Outlook

The choice of catalyst for this compound polymerization is a critical decision that profoundly impacts the resulting polymer's properties and potential applications.

  • Ziegler-Natta catalysts remain a viable option for large-scale production where a broad molecular weight distribution is acceptable or even desirable.

  • Metallocene catalysts offer unparalleled precision, enabling the synthesis of highly uniform and stereoregular polymers with tailored properties.

  • Post-metallocene catalysts , while still an emerging area, hold the promise of novel polymer architectures and improved performance characteristics.

The ongoing development of new catalyst systems continues to push the boundaries of what is possible in polymer science. By understanding the fundamental principles of each catalyst class and leveraging the wealth of experimental data available, researchers can make informed decisions to advance the field of polyolefin technology.

References

  • Gall, P., & Hlatky, G. G. (2005). The Role of the Cocatalyst in the Olefin Polymerization Reaction. In Metallocene-based Polyolefins (pp. 1-35). John Wiley & Sons, Inc. [Link]

  • Resconi, L., Cavallo, L., Fait, A., & Piemontesi, F. (2000). Selectivity in propene polymerization with metallocene catalysts. Chemical Reviews, 100(4), 1253-1345. [Link]

  • Britovsek, G. J., Gibson, V. C., & Wass, D. F. (1999). The search for new-generation olefin polymerization catalysts: life after metallocenes. Angewandte Chemie International Edition, 38(4), 428-447. [Link]

  • Corradini, P., Busico, V., & Guerra, G. (1988). Monoalkene polymerization: stereospecificity. In Comprehensive Polymer Science and Supplements (Vol. 4, pp. 29-50). Pergamon. [Link]

  • Kaminsky, W. (2004). The discovery of metallocene catalysts and their present state of the art. Journal of Polymer Science Part A: Polymer Chemistry, 42(16), 3911-3921. [Link]

validation of analytical methods for 2-Methyl-1-pentene detection

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of Analytical Methods for 2-Methyl-1-pentene Detection

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of volatile organic compounds (VOCs) is a cornerstone of product quality and safety. This compound, a common building block and potential impurity in various chemical processes, demands robust analytical methods to ensure it meets stringent specifications. This guide provides an in-depth comparison of common analytical techniques and a comprehensive, field-proven walkthrough of the method validation process, grounded in international regulatory standards.

The narrative that follows is designed to move beyond a simple checklist of validation parameters. It delves into the causality behind experimental design, ensuring that the described protocols are not just procedures to be followed, but self-validating systems that build confidence in every result generated.

Part 1: Selecting the Optimal Analytical Technique

The analysis of a volatile, non-polar hydrocarbon like this compound is best suited for Gas Chromatography (GC).[1] The primary decision point lies in the choice of detector, which fundamentally dictates the method's performance characteristics. The two most viable alternatives are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This technique is the workhorse for quantifying hydrocarbons. After compounds are separated by the GC column, they are combusted in a hydrogen flame. This process generates ions, creating a current that is proportional to the number of carbon atoms entering the flame. GC-FID is known for its robustness, wide linear range, and cost-effectiveness.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique pairs the separation power of GC with the definitive identification capabilities of MS.[3] The mass spectrometer bombards the eluted compounds with electrons, causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for unambiguous identification.[2]

Comparative Performance Analysis: GC-FID vs. GC-MS

The choice between GC-FID and GC-MS depends on the specific requirements of the analysis. For routine quality control where the identity of the analyte is known and high throughput is required, GC-FID is often the more practical choice. For impurity profiling, stability studies, or in complex matrices where definitive identification is paramount, GC-MS is the superior technique.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Gas Chromatography with Flame Ionization Detection (GC-FID) Senior Scientist's Insight
Specificity/Selectivity Very High . Provides structural confirmation via mass spectra, allowing for unequivocal identification even in the presence of co-eluting peaks.[2]Moderate to High . Relies solely on chromatographic retention time for identification. Susceptible to interference from compounds with similar retention times.[2]GC-MS is the gold standard for specificity. If you need to prove the absence of impurities under your main peak, MS is the only way to do so without ambiguity.
Sensitivity (LOD/LOQ) High . Can achieve low picogram (pg) to femtogram (fg) limits of detection, especially in selected ion monitoring (SIM) mode.Very High . Extremely sensitive to hydrocarbons, often reaching low picogram levels.For pure hydrocarbon analysis, FID sensitivity is exceptional and often surpasses full-scan MS. However, the targeted nature of MS in SIM mode can provide lower detection limits for specific analytes in complex samples.
Linearity (R²) Typically > 0.995Typically > 0.998Both techniques offer excellent linearity. The slightly better R² for FID is often attributed to its simpler, more direct response mechanism.
Cost Higher initial investment and ongoing operational/maintenance costs (e.g., vacuum pumps, filaments).[2]Lower initial investment and lower operational costs.[2]The robustness and lower maintenance needs of FID make it a more cost-effective solution for high-volume, routine testing environments.
Ease of Use More complex data analysis (spectral interpretation) and requires more specialized maintenance.[2]Simpler operation and more straightforward data interpretation (peak area integration).[2]An analyst can be trained for routine GC-FID operation much faster than for GC-MS, where spectral library management and tuning are additional skills.

Part 2: The Analytical Method Validation Workflow

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[4] This process is not a single event but a lifecycle, governed by guidelines from bodies like the International Council for Harmonisation (ICH).[4][5] The recently updated ICH Q2(R2) guideline provides a comprehensive framework for these activities.[6]

The following diagram illustrates the logical flow of a typical validation project.

ValidationWorkflow cluster_prep Phase 1: Preparation & Planning cluster_core Phase 2: Core Parameter Validation cluster_limits Phase 3: Sensitivity & Reliability cluster_final Phase 4: Documentation Protocol Develop Validation Protocol (Define Purpose, Parameters, Acceptance Criteria) Reagents Prepare & Qualify Reference Standards & Reagents Protocol->Reagents System System Suitability Testing (SST) (Ensure system is fit for use) Reagents->System Specificity Specificity / Selectivity System->Specificity Linearity Linearity System->Linearity Accuracy Accuracy System->Accuracy Precision Precision (Repeatability & Intermediate) System->Precision Robustness Robustness System->Robustness Report Final Validation Report (Summarize results vs. criteria) Specificity->Report Range Range Linearity->Range LOD Limit of Detection (LOD) Range->LOD LOQ Limit of Quantitation (LOQ) Range->LOQ Range->Report Accuracy->Range Accuracy->Report Precision->Range Precision->Report LOD->Report LOQ->Report Robustness->Report

Caption: Logical workflow for analytical method validation.

Part 3: Experimental Protocol: Validation of a GC-FID Method for this compound

This section provides a detailed, step-by-step methodology for validating a GC-FID method for the quantification of this compound.

System Suitability Testing (SST)

Causality: Before any validation experiments, you must demonstrate that the chromatographic system is performing adequately on the day of analysis. SST is the foundational check that ensures the system is fit for its purpose.[7]

Protocol:

  • Prepare a system suitability solution containing this compound at a working concentration (e.g., 100 µg/mL) and a resolution marker (e.g., a structurally similar isomer like 4-Methyl-1-pentene if separation is critical).

  • Make five replicate injections of the SST solution.

  • Calculate the key performance parameters.

Acceptance Criteria:

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.5% for five replicates.[7]

  • Tailing Factor (T): 0.9 < T < 2.0.[7]

  • Theoretical Plates (N): > 3000.[7]

Specificity

Causality: Specificity demonstrates that the analytical signal is solely from the analyte of interest and not from other components like impurities, degradation products, or matrix components.[8]

Protocol:

  • Inject a blank solvent (e.g., hexane) to ensure no interfering peaks at the retention time of this compound.

  • Inject a placebo sample (a sample matrix without the analyte) to check for matrix interferences.

  • Inject a standard of this compound.

  • Inject a sample spiked with this compound and known potential impurities to demonstrate chromatographic resolution.

Acceptance Criteria:

  • No significant interfering peaks are observed at the retention time of the analyte in the blank and placebo chromatograms.

  • The analyte peak is chromatographically resolved from all known potential impurities.

Linearity and Range

Causality: Linearity establishes the direct proportionality between the concentration of the analyte and the instrumental response over a defined range. The range is the interval over which the method is shown to be linear, accurate, and precise.[9][10]

Protocol:

  • Prepare a stock solution of this compound analytical standard.

  • Perform serial dilutions to create at least five calibration standards spanning the expected working range. For an assay, this is typically 80% to 120% of the target concentration.[8]

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.998.

  • Y-intercept: Should be close to zero.

  • The data points should not show significant deviation from the fitted line.

Concentration (µg/mL) Mean Peak Area RSD (%)
80798500.8
90901000.6
1001002500.5
1101103000.4
1201205000.5
Linear Regression R² = 0.9998
Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically determined by a recovery study, where a known amount of analyte is added to a sample matrix.[8][10]

Protocol:

  • Prepare samples of a placebo matrix spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each concentration level (for a total of nine determinations).[8]

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[11]

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80%80.079.299.0
100%100.0100.5100.5
120%120.0121.2101.0
Precision

Causality: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay ruggedness).[7][10]

Protocol:

  • Repeatability: Analyze a minimum of six independent samples of this compound at 100% of the target concentration under the same operating conditions over a short interval of time.[8]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • Repeatability: RSD ≤ 1.5%.[7]

  • Intermediate Precision: RSD ≤ 2.5%.[7]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. LOQ is the lowest amount that can be reliably quantified.[9][12]

Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations to the noise of the baseline.

  • The concentration that yields an S/N ratio of approximately 3 is generally accepted as the LOD.[12]

  • The concentration that yields an S/N ratio of approximately 10 is generally accepted as the LOQ.[12]

Acceptance Criteria:

  • LOD: S/N ratio ≈ 3:1.

  • LOQ: S/N ratio ≈ 10:1. The precision (RSD) at the LOQ should also be evaluated and is often required to be ≤ 10%.

Robustness

Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13][14][15]

Protocol:

  • Identify critical GC parameters that could vary during routine use (e.g., oven temperature, flow rate, injector temperature).

  • Define a small, realistic range of variation for each parameter.[15]

  • Perform a set of experiments where these parameters are systematically varied. A one-factor-at-a-time (OFAT) approach can be used, or a design of experiments (DoE) approach for a more comprehensive evaluation.

  • Analyze the effect of these changes on system suitability parameters (e.g., retention time, peak shape, resolution).

Acceptance Criteria:

  • The system suitability criteria must be met under all tested variations.[16]

  • The quantitative results should not be significantly impacted by the parameter variations.

Parameter Nominal Value Variation Effect on Retention Time SST Pass/Fail
Oven Temperature100°C± 2°CMinor shift (± 0.1 min)Pass
He Flow Rate1.0 mL/min± 0.1 mL/minMinor shift (± 0.15 min)Pass
Injector Temp.250°C± 5°CNo significant effectPass

The relationship between the core validation parameters that define the working range of a method is illustrated below.

RangeDefinition Range Validated Range Linearity Linearity (R² ≥ 0.998) Linearity->Range Accuracy Accuracy (98-102% Recovery) Accuracy->Range Precision Precision (RSD ≤ 2.5%) Precision->Range

Caption: Relationship between core parameters defining the method's range.

Conclusion

The validation of an analytical method for this compound is a systematic process that builds a foundation of trust in the data generated. While both GC-FID and GC-MS are powerful techniques, the choice must be aligned with the method's intended purpose. GC-FID offers a robust, cost-effective solution for routine quantification, whereas GC-MS provides unparalleled specificity for identification and analysis in complex matrices.

By following a structured validation plan based on ICH guidelines and understanding the scientific rationale behind each parameter, researchers can develop and implement analytical methods that are accurate, reliable, and defensible, ensuring the quality and safety of their products.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link][17][18]

  • Lab Manager. Robustness and Ruggedness Testing in Analytical Chemistry. [Link][13]

  • van der Heyden, Y., et al. (2001). Robustness/ruggedness tests in method validation. ResearchGate. [Link][19]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link][9]

  • LCGC International. (2001). Robustness Tests. [Link][14]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link][20]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][21]

  • Industrial Pharmacist. (2023). Robustness in Analytical Method Validation. [Link][15]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][22]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link][5]

  • U.S. Food & Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][6]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][4]

  • Pharma Knowledge Forum. (2024). How to perform Robustness in Analytical Method Validation. [Link][16]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][23]

  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance? [Link][24]

  • IKEV. Validation of Analytical Methods. [Link][7]

  • ResearchGate. (PDF) Validation of Analytical Methods. [Link][10]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link][11]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]

  • Chromatography Online. (2021). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). [Link][12]

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A Comparative Performance Analysis: Poly(2-methyl-1-pentene) versus Other Common Polyolefins for Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate polymeric materials is a critical decision that can significantly impact experimental outcomes, product stability, and data integrity. Among the myriad of available polymers, polyolefins are a ubiquitous choice due to their chemical inertness and cost-effectiveness. This guide provides an in-depth comparison of a high-performance polyolefin, poly(2-methyl-1-pentene), against its more common counterparts, polyethylene and polypropylene, with a focus on properties pertinent to laboratory and pharmaceutical applications.

The Molecular Architecture: A Foundation for Performance

Polyolefins are polymers derived from simple olefins (alkenes) through polymerization.[1] The fundamental differences in their performance characteristics arise from their distinct molecular structures. Polyethylene, the simplest polyolefin, is a polymer of ethylene, while polypropylene is a polymer of propylene.[2] Poly(this compound), commercially known as TPX®, is a polymer of 4-methyl-1-pentene.[3] This polymer is characterized by a bulky isobutyl side group which imparts a unique helical structure.[4]

cluster_PE Polyethylene (PE) cluster_PP Polypropylene (PP) cluster_PMP Poly(this compound) (PMP) PE -(CH₂-CH₂)-n PP -[CH₂-CH(CH₃)]-n PMP -[CH₂-CH(CH₂CH(CH₃)₂)]-n

Caption: Chemical structures of polyethylene, polypropylene, and poly(this compound).

The presence of the isobutyl group in PMP prevents dense chain packing, resulting in a material with a remarkably low density and a high free volume.[4] This unique molecular arrangement is the primary determinant of its distinct thermal, optical, and permeability characteristics.

Head-to-Head Performance Comparison

The selection of a polyolefin for a specific application hinges on a thorough understanding of its performance under various conditions. The following sections provide a detailed comparison of PMP with low-density polyethylene (LDPE), high-density polyethylene (HDPE), and polypropylene (PP).

Thermal Properties

The ability of a material to withstand temperature variations is crucial for applications involving autoclaving, high-temperature reactions, or cryogenic storage. PMP exhibits superior thermal stability compared to both polyethylene and polypropylene.

PropertyPoly(this compound) (PMP)Polypropylene (PP)High-Density Polyethylene (HDPE)Low-Density Polyethylene (LDPE)
Melting Point (°C) ~235[3]~160-170~130-137~105-115
Vicat Softening Point (°C) 178~150~125~90
Max. Continuous Use Temp. (°C) ~175 (intermittent)[5]~100~80~60

PMP's high melting point of approximately 235°C and a Vicat softening point of 178°C allow for its use in applications requiring steam sterilization (autoclaving) and for holding hot liquids.[5] It can withstand intermittent exposure to temperatures as high as 175°C.[5] Polypropylene can also be autoclaved, but its lower melting point makes it less suitable for very high-temperature applications.[6][7] Polyethylenes, particularly LDPE, have significantly lower thermal resistance, limiting their use in high-temperature environments.[2]

Optical Properties

For applications requiring visual inspection of contents, such as cell culture, spectroscopy, and storage of colored reagents, optical clarity is paramount. PMP is distinguished by its exceptional transparency, which is comparable to that of polymethyl methacrylate (PMMA) and polystyrene.[8]

PropertyPoly(this compound) (PMP)Polypropylene (PP)High-Density Polyethylene (HDPE)Low-Density Polyethylene (LDPE)
Appearance Transparent[9]Translucent to Opaque[7]Translucent to OpaqueTranslucent
Refractive Index 1.463~1.49~1.54~1.51
Haze (%) Very LowVariesHighModerate

The exceptional clarity of PMP is a direct result of its amorphous and crystalline phases having very similar refractive indices and the crystalline phase having a lower density than the amorphous phase.[3][4] In contrast, polypropylene and high-density polyethylene are typically translucent or opaque due to light scattering at the boundaries of their crystalline and amorphous regions.[7] While some grades of polypropylene can be clarified, they generally do not achieve the glass-like clarity of PMP.

Mechanical Properties

The mechanical integrity of labware is essential for safety and durability. While all polyolefins are generally considered robust, there are notable differences in their mechanical profiles.

PropertyPoly(this compound) (PMP)Polypropylene (PP)High-Density Polyethylene (HDPE)Low-Density Polyethylene (LDPE)
Density (g/mL) 0.835~0.90-0.91~0.94-0.97~0.91-0.94
Hardness (Rockwell R) 80~92~60-70~41-50
Impact Strength (Izod) 3 kg·cm/cm²HigherHighVery High

PMP is a lightweight and rigid material with a density lower than water.[5] However, it is more brittle than other polyolefins, as indicated by its lower impact strength.[3] Polypropylene offers a good balance of rigidity and toughness.[7] Polyethylenes, particularly LDPE and LLDPE, are known for their flexibility and high impact resistance.[2] The choice of material will therefore depend on whether rigidity and low weight (PMP) or flexibility and impact resistance (PE) are the primary requirements.

Chemical Resistance

In a laboratory setting, materials are frequently exposed to a wide range of chemicals. Polyolefins, in general, offer excellent chemical resistance.

Chemical ClassPoly(this compound) (PMP)Polypropylene (PP)Polyethylene (PE)
Acids (dilute) Excellent[10]Excellent[11]Excellent
Acids (strong, non-oxidizing) Excellent*[5]Excellent[11]Excellent
Alcohols Excellent[10]Excellent[11]Excellent
Aldehydes Good[10]GoodGood
Bases Excellent[10]Excellent[11]Excellent
Hydrocarbons (aliphatic) Good[5]Good[11]Good
Hydrocarbons (aromatic) Fair (softens)[5]Fair to Poor[11]Fair to Poor
Chlorinated Solvents Fair (softens)[5]Poor[11]Poor
Oxidizing Agents (strong) Fair (more susceptible than PP)[5]Good[11]Good

*Except for oxidizing acids

PMP's chemical resistance is similar to that of polypropylene.[5] It is resistant to a wide array of acids, bases, and alcohols.[10] However, it is more susceptible to attack by strong oxidizing agents than polypropylene and can be softened by unsaturated and aromatic hydrocarbons, as well as chlorinated solvents.[5] Polypropylene and polyethylene also exhibit broad chemical resistance but can be attacked by strong oxidizing agents and some organic solvents.[11][12]

Gas Permeability

The permeability of a material to gases is a critical consideration for applications such as cell culture, long-term storage of anaerobic samples, and packaging of gas-sensitive reagents. PMP has significantly higher gas permeability compared to other polyolefins.[8]

This high permeability is attributed to the large free volume within the polymer matrix created by the bulky side groups.[4] While this property is advantageous for applications requiring gas exchange, such as in hollow-fiber membranes for extracorporeal membrane oxygenation (ECMO), it makes PMP unsuitable for the long-term storage of materials that are sensitive to oxygen or other gases.[13] Polyethylene and polypropylene, with their denser molecular packing, offer lower gas permeability and are therefore better suited for barrier applications.

Sterilization Compatibility

Sterilization is a routine procedure in many research and clinical settings. The compatibility of a material with different sterilization methods is a key factor in its selection.

Sterilization MethodPoly(this compound) (PMP)Polypropylene (PP)Polyethylene (PE)
Autoclave (Steam) Excellent (withstands repeated autoclaving)[5]Good (can be autoclaved)[6]Poor (HDPE may tolerate low temps)[14]
Ethylene Oxide (EtO) GoodGood[6]Good[6]
Gamma Irradiation Fair (may become brittle)Fair (may become brittle)Good[15]
Electron Beam Fair (may become brittle)Fair (may become brittle)Good[15]

PMP's high thermal stability makes it highly suitable for repeated steam autoclaving.[5] Polypropylene can also be autoclaved.[6] Polyethylene, due to its lower melting point, is generally not suitable for autoclaving, although some grades of HDPE may withstand lower steam temperatures.[14] All three polyolefins are compatible with ethylene oxide sterilization.[6] Gamma and electron beam irradiation can cause embrittlement in both PMP and polypropylene, while polyethylene generally shows better resistance.[15]

Experimental Protocols for Performance Verification

To ensure the scientific integrity of material selection, it is imperative to rely on standardized testing methods. The American Society for Testing and Materials (ASTM) provides a comprehensive set of standards for evaluating the properties of plastics.

A Material Sample Preparation B Conditioning of Samples (e.g., ASTM D618) A->B C Performance Test (e.g., ASTM D638 for Tensile Properties) B->C D Data Acquisition C->D E Analysis and Reporting D->E

Caption: A generalized workflow for testing the performance of polymeric materials.

Determination of Thermal Properties

Method: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (DSC).

Protocol:

  • A small, precisely weighed sample of the polymer (5-10 mg) is sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • The heat flow to the sample relative to the reference is recorded as a function of temperature.

  • The melting point (Tm) is identified as the peak of the endothermic melting transition.

  • The glass transition temperature (Tg) can also be determined from the change in the baseline of the heat flow curve.

Evaluation of Chemical Resistance

Method: ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.

Protocol:

  • Prepare standardized test specimens of the polymer (e.g., tensile bars).

  • Measure the initial weight, dimensions, and mechanical properties (e.g., tensile strength) of the specimens.

  • Immerse the specimens in the chemical reagent at a specified temperature for a defined period (e.g., 30 days at 20°C).[5][11]

  • After exposure, remove the specimens, rinse, and dry them.

  • Re-measure the weight and dimensions to determine any swelling or degradation.

  • Conduct mechanical tests to assess any changes in properties like tensile strength or hardness.

  • Visually inspect the specimens for any signs of crazing, cracking, or discoloration.[5]

Measurement of Optical Properties

Method: ASTM D1003 - Standard Test Method for Haze and Luminous Transmittance of Transparent Plastics.

Protocol:

  • Use a spectrophotometer or a dedicated haze meter.

  • Place a flat, clean sample of the polymer in the instrument's sample holder.

  • Measure the total luminous transmittance (the total amount of light that passes through the sample).

  • Measure the diffuse transmittance (the amount of light that is scattered by the sample).

  • Haze is calculated as the percentage of transmitted light that is scattered by more than 2.5 degrees from the incident beam.

Applications in Research and Drug Development

The unique combination of properties offered by poly(this compound) makes it a superior choice for a range of specialized applications:

  • Autoclavable Labware: Its excellent thermal stability and optical clarity make PMP ideal for reusable labware such as beakers, graduated cylinders, and centrifuge tubes that require sterilization.[3][5]

  • Cell Culture: The high gas permeability of PMP is beneficial for certain cell culture applications where gas exchange across the vessel walls is desirable.

  • Spectroscopy: The transparency of PMP down to the UV region makes it suitable for cuvettes and other containers used in spectrophotometry.

  • Microwave Applications: PMP has excellent dielectric properties and is transparent to microwaves, making it suitable for microwave-assisted chemistry.[3]

  • Medical Devices: Its biocompatibility and high gas permeability have led to its use in medical applications, most notably in hollow-fiber membranes for blood oxygenators.[13]

Conclusion

Poly(this compound) presents a compelling alternative to more conventional polyolefins like polyethylene and polypropylene for demanding scientific and pharmaceutical applications. Its key advantages lie in its exceptional thermal stability, glass-like optical clarity, and very low density. These properties make it the material of choice for applications requiring repeated autoclaving and high transparency.

However, researchers must also be cognizant of its limitations, namely its higher gas permeability and lower impact strength compared to other polyolefins. For applications requiring a gas barrier or high flexibility and toughness, polyethylene or polypropylene may be more suitable. A thorough evaluation of the specific experimental requirements against the performance characteristics outlined in this guide will enable an informed and optimal material selection, thereby enhancing the reliability and success of scientific endeavors.

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A Researcher's Guide to the Thermochemical Landscape of C6 Alkene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive examination of the thermochemical properties of C6 alkene isomers. This guide is designed for researchers, scientists, and professionals in drug development who require a deep understanding of the subtle yet significant energy differences between these common organic structures. We will move beyond a simple tabulation of data to explore the underlying principles that govern their relative stabilities and reactivities.

Section 1: The Significance of Thermochemical Data

In the realm of chemical synthesis and process development, a thorough understanding of the thermochemical properties of isomers is paramount. The enthalpy of formation (ΔfH°), standard entropy (S°), and Gibbs free energy of formation (ΔfG°) are not merely abstract thermodynamic values; they are critical indicators of a molecule's stability and potential reaction pathways. For C6 alkene isomers, which feature a variety of structural and stereoisomeric forms, these data points can dictate equilibrium constants, product distributions in elimination reactions, and the overall energy efficiency of a chemical process.[1]

The stability of an alkene is influenced by several factors, including the degree of substitution at the double bond, steric hindrance, and hyperconjugation.[1][2][3] Generally, more substituted alkenes are more stable.[1][2] This increased stability is often attributed to hyperconjugation, a stabilizing interaction between the C=C π orbital and adjacent C-H σ bonds, as well as the fact that a bond between an sp2 and an sp3 carbon is stronger than a bond between two sp3 carbons.[3][4] Furthermore, for disubstituted alkenes, trans isomers are typically more stable than their cis counterparts due to reduced steric strain.[3][4]

Section 2: Methodologies for a Self-Validating System of Thermochemical Data

The reliability of thermochemical data hinges on the rigor of the experimental and computational methods used for its determination. Here, we delve into the causality behind the primary techniques, creating a self-validating system where experimental and theoretical results can be cross-verified.

2.1 Experimental Determination: Oxygen Bomb Calorimetry

The cornerstone of experimental thermochemistry for combustible compounds like C6 alkenes is oxygen bomb calorimetry.[5] This technique directly measures the heat of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be derived using Hess's Law.

Experimental Protocol: Determination of Enthalpy of Combustion using a Bomb Calorimeter

  • Calibration: The calorimeter is first calibrated by combusting a known mass of a standard substance, typically benzoic acid, to determine the heat capacity of the system.[5][6]

  • Sample Preparation: A precise mass of the liquid C6 alkene isomer is encapsulated in a sample holder. For volatile liquids, this may involve absorption onto a filter paper pellet with a known heat of combustion.[7]

  • Assembly and Pressurization: The sample is placed in the bomb, which is then sealed and pressurized with a surplus of pure oxygen to approximately 30 atmospheres.[8]

  • Immersion and Equilibration: The bomb is submerged in a known mass of water within the calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the surrounding water is meticulously recorded at regular intervals until it reaches a maximum and then begins to cool.[8]

  • Calculation: The heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of formation of nitric acid and sulfuric acid (from trace nitrogen and sulfur in the sample) and the heat of combustion of the fuse wire.[5]

The causality behind this detailed protocol is to ensure that the measured heat change is solely attributable to the complete combustion of the sample under standard conditions.

2.2 Computational Thermochemistry: Gaussian-n Theories

With the advancement of computational power, ab initio quantum chemistry methods have become indispensable for predicting thermochemical data. The Gaussian-n (Gn) theories, such as G3 and G4, are composite methods designed to achieve high accuracy.[9][10] These methods approximate a high-level calculation with a large basis set by combining the results of several lower-level calculations.

Computational Workflow: G3MP2B3 Method for Thermochemical Data Prediction

  • Geometry Optimization: The molecular geometry of the C6 alkene isomer is optimized using a lower level of theory, such as B3LYP with a 6-31G(d) basis set.

  • Vibrational Frequencies: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.

  • Empirical Corrections: The final energy is obtained by combining the energies from the different calculations and adding an empirical correction term to account for remaining deficiencies in the theoretical model.[11]

  • Enthalpy of Formation Calculation: The enthalpy of formation is then calculated using the atomization method or a more robust isodesmic reaction scheme.

The logic behind this multi-step approach is to systematically approximate the exact solution to the Schrödinger equation, providing a reliable theoretical value that can be compared with experimental data.

G3MP2B3_Workflow cluster_input Input cluster_calculation Computational Steps cluster_output Output start C6 Alkene Isomer Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt Initial Geometry freq_calc Vibrational Frequencies geom_opt->freq_calc Optimized Geometry spe_calc Single-Point Energy Calculations (Higher Levels) freq_calc->spe_calc ZPVE & Thermal Corrections correction Empirical Correction spe_calc->correction thermo_data Thermochemical Data (ΔfH°, S°, ΔfG°) correction->thermo_data Final Energy

Caption: A simplified workflow for calculating thermochemical data using the G3MP2B3 composite method.

Section 3: Comparative Analysis of C6 Alkene Isomers

The following tables summarize the standard enthalpy of formation (ΔfH°), standard entropy (S°), and standard Gibbs free energy of formation (ΔfG°) for various C6 alkene isomers in the gas phase at 298.15 K. All data is sourced from the NIST Chemistry WebBook.[12][13][14]

Table 1: Thermochemical Data for Linear C6 Alkene Isomers (Gas Phase, 298.15 K)

IsomerΔfH° (kJ/mol)S° (J/mol·K)ΔfG° (kJ/mol)
1-Hexene-41.5 ± 0.7386.9 ± 2.196.6 ± 2.2
(E)-2-Hexene-50.1 ± 0.8382.0 ± 2.186.1 ± 2.2
(Z)-2-Hexene-46.0 ± 0.8385.3 ± 2.191.9 ± 2.2
(E)-3-Hexene-51.3 ± 0.8377.9 ± 2.184.4 ± 2.2
(Z)-3-Hexene-47.6 ± 0.8380.1 ± 2.189.6 ± 2.2

Table 2: Thermochemical Data for Branched C6 Alkene Isomers (Gas Phase, 298.15 K)

IsomerΔfH° (kJ/mol)S° (J/mol·K)ΔfG° (kJ/mol)
2-Methyl-1-pentene-48.1 ± 0.8379.7 ± 2.188.0 ± 2.2
3-Methyl-1-pentene-43.1 ± 0.8382.8 ± 2.195.8 ± 2.2
4-Methyl-1-pentene-42.2 ± 0.8380.0 ± 2.197.4 ± 2.2
2-Methyl-2-pentene-57.4 ± 0.9365.9 ± 2.175.8 ± 2.3
3-Methyl-2-pentene (E)-52.6 ± 0.9374.3 ± 2.182.2 ± 2.3
3-Methyl-2-pentene (Z)-50.0 ± 0.9379.2 ± 2.186.1 ± 2.3
4-Methyl-2-pentene (E)-50.8 ± 0.8375.3 ± 2.185.0 ± 2.2
4-Methyl-2-pentene (Z)-49.2 ± 0.8379.1 ± 2.187.8 ± 2.2
2,3-Dimethyl-1-butene-54.0 ± 0.9365.1 ± 2.180.3 ± 2.3
3,3-Dimethyl-1-butene-49.4 ± 0.8358.3 ± 2.192.4 ± 2.2
2,3-Dimethyl-2-butene-66.2 ± 1.0344.4 ± 2.163.4 ± 2.3

Discussion of Trends:

  • Effect of Double Bond Position: As the double bond moves from the terminal position (1-hexene) to internal positions (2-hexene, 3-hexene), the enthalpy of formation becomes more negative, indicating greater stability. This is a classic example of Zaitsev's rule, where more substituted alkenes are more stable.

  • Effect of Branching: Increased branching generally leads to greater stability (more negative ΔfH°). For instance, 2,3-dimethyl-2-butene, a tetrasubstituted alkene, is the most stable of the isomers listed with a ΔfH° of -66.2 kJ/mol. This is due to the stabilizing effects of hyperconjugation and the strengths of the sp2-sp3 carbon-carbon bonds.[3][4]

  • Stereoisomerism: For both 2-hexene and 3-hexene, the (E) or trans isomer is more stable (has a more negative ΔfH°) than the (Z) or cis isomer. This is due to the reduction of steric strain between the alkyl groups on the same side of the double bond in the trans configuration.[3][4]

  • Entropy: The standard entropy values are influenced by the molecule's symmetry and rotational freedom. More linear and flexible molecules like 1-hexene tend to have higher entropy than more compact and rigid structures like 2,3-dimethyl-2-butene.[15] Cyclohexane, another C6H12 isomer, has a lower standard molar entropy than 1-hexene due to its more restricted ring structure.[15]

  • Gibbs Free Energy of Formation: The Gibbs free energy of formation, which incorporates both enthalpy and entropy, is the ultimate determinant of thermodynamic stability under standard conditions. The trends in ΔfG° largely follow those of ΔfH°, with 2,3-dimethyl-2-butene being the most thermodynamically stable C6 alkene isomer listed.

Stability_Trends cluster_structure Structural Features cluster_stability Thermodynamic Stability Substitution Increased Substitution Stability Increased Stability (More Negative ΔfH° and ΔfG°) Substitution->Stability Hyperconjugation Branching Increased Branching Branching->Stability Hyperconjugation & Bond Strengths Trans_Isomer Trans (E) Isomer Trans_Isomer->Stability Reduced Steric Strain

Caption: Key structural features that lead to increased thermodynamic stability in C6 alkene isomers.

Section 4: Conclusion

The thermochemical data for C6 alkene isomers reveal a clear and predictable relationship between molecular structure and stability. The principles of hyperconjugation, steric hindrance, and bond strength consistently explain the observed trends. For researchers engaged in chemical synthesis, catalysis, and drug development, a firm grasp of these relationships is essential for predicting reaction outcomes, optimizing process conditions, and designing novel molecular architectures. The combination of high-quality experimental data and robust computational methods provides a powerful toolkit for navigating the complex energy landscape of organic molecules.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-1-pentene for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For scientists engaged in research and drug development, the handling of volatile and flammable compounds such as 2-Methyl-1-pentene demands a rigorous adherence to established safety protocols. This guide offers a detailed, procedural framework for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Understanding this compound: Key Properties and Hazards

This compound is a colorless, highly flammable liquid with a characteristic gasoline-like odor.[1] Its vapor can form explosive mixtures with air, making it a significant fire hazard in the laboratory.[1] A thorough understanding of its chemical and physical properties is paramount for safe handling and disposal.

PropertyValueSource
CAS Number 763-29-1[2]
Molecular Formula C6H12[3]
Flash Point -26 °C / -14.8 °F[2]
Boiling Point 62 °C / 143.6 °F[2]
Autoignition Temperature 299 °C / 570.2 °F[2]
Lower Explosive Limit (LEL) 1.2%[1]

The primary hazards associated with this compound are its high flammability and potential health effects.[3] It is known to cause skin and eye irritation.[3][4] Inhalation of its vapors can lead to respiratory irritation, dizziness, and drowsiness, and may have anesthetic effects.[3][4][5]

Essential Personal Protective Equipment (PPE)

Before handling or disposing of this compound, equipping oneself with the appropriate Personal Protective Equipment (PPE) is a critical and non-negotiable safety measure.

  • Eye and Face Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should also be worn.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[3][7] Gloves should be inspected before use and disposed of properly after handling the chemical.[6]

  • Body Protection: A flame-retardant lab coat, along with long pants and closed-toe shoes, should be worn to protect the skin.

  • Respiratory Protection: In areas with inadequate ventilation or when dealing with large quantities, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

Step-by-Step Disposal Procedures

The correct disposal method for this compound is contingent on the quantity of waste and must align with institutional and local regulations. Always consult with your institution's Environmental Health & Safety (EH&S) department for specific guidance.

Small Quantities (e.g., residual amounts in laboratory glassware)
  • Waste Collection: Carefully transfer the this compound waste into a designated hazardous waste container. This container must be chemically compatible (e.g., glass or a suitable plastic) and have a secure, tight-fitting lid.[8]

  • Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste," listing all its chemical constituents.[8] Vague identifiers like "Solvent Waste" are not acceptable.[8]

  • Segregation: Do not mix this compound with other waste streams, particularly incompatible materials such as strong oxidizing agents or acids.[1][2]

  • Storage: The waste container must be kept closed except when adding waste.[8] Store it in a cool, dry, well-ventilated area designated for flammable liquid waste, away from all sources of ignition.[6][9]

Bulk Quantities and Contaminated Materials
  • Professional Disposal: The disposal of large volumes of flammable liquids must be handled by a licensed hazardous waste disposal company.[10] Contact your EH&S department to arrange for a scheduled pickup.[8]

  • Packaging: Ensure the waste is in a Department of Transportation (DOT) approved container that is properly sealed and labeled.[9]

  • Spill Debris: Any materials used to clean up a this compound spill, such as absorbent pads or vermiculite, must also be collected and disposed of as hazardous waste.[1][6] Use non-sparking tools for the collection of absorbed material.[1][3]

Emergency Spill Response Protocol

In the event of a spill, a swift and methodical response is crucial to mitigate risks.

  • Eliminate Ignition Sources: Immediately extinguish all nearby flames, and turn off any equipment that could create a spark.[1][3]

  • Evacuate and Alert: For large spills, evacuate the immediate area and notify your supervisor and the EH&S department.[1]

  • Ventilate: If it is safe to do so, increase ventilation in the area to disperse vapors.

  • Containment: For small, manageable spills, use a spill kit with non-combustible absorbent materials like sand, earth, or vermiculite to contain the liquid.[1][6]

  • Cleanup: Wearing full PPE, use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1][3]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start This compound Waste Generated Assess Assess Quantity and Nature of Waste Start->Assess Spill Accidental Spill Start->Spill Unintentional Release SmallQuantity Small Quantity (<1L) Assess->SmallQuantity Small BulkQuantity Bulk Quantity (>1L) or Contaminated Debris Assess->BulkQuantity Bulk CollectWaste Collect in a labeled, compatible hazardous waste container. SmallQuantity->CollectWaste ContactEHS Contact EH&S for guidance and licensed disposal vendor. BulkQuantity->ContactEHS SpillResponse Initiate Spill Response Protocol: 1. Eliminate Ignition Sources 2. Evacuate & Alert 3. Ventilate Spill->SpillResponse Segregate Segregate from incompatible wastes. CollectWaste->Segregate Store Store in a designated, ventilated flammable waste area. Segregate->Store EHSPickup Arrange for EH&S pickup. Store->EHSPickup VendorDisposal Disposal by licensed vendor (typically incineration). EHSPickup->VendorDisposal Package Package in DOT-approved containers. ContactEHS->Package Manifest Complete hazardous waste manifest. Package->Manifest Manifest->VendorDisposal ContainClean Contain with non-combustible absorbents. Clean with non-sparking tools. SpillResponse->ContainClean CollectDebris Collect debris as hazardous waste. ContainClean->CollectDebris CollectDebris->Store

Caption: A decision-making workflow for the safe disposal of this compound waste in a laboratory setting.

Regulatory Compliance

The management of flammable liquid waste is regulated by federal agencies such as the Environmental Protection Agency (EPA) and the Department of Transportation (DOT), as well as state and local authorities.[11] These regulations cover all stages from "cradle-to-grave," meaning from the point of generation to final disposal. It is imperative to adhere to all applicable laws to ensure safety and avoid penalties.[10]

By following these guidelines, laboratory professionals can handle and dispose of this compound in a manner that is safe, compliant, and environmentally responsible.

References

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  • Hazardous Waste Class 3: Flammable Liquids. (2021, August 27).
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  • This compound | C6H12 | CID 12986 - PubChem. (n.d.).
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  • Guidelines for Flammable Liquid Disposal - University of Pittsburgh. (2023, September 19).
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Mastering Safety: A Guide to Personal Protective Equipment for Handling 2-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environments of research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling volatile and flammable compounds like 2-Methyl-1-pentene demands more than just procedural adherence; it requires a deep, causal understanding of the risks involved and the protective barriers we employ. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, grounded in the principles of scientific integrity and field-proven experience.

Understanding the Hazard: The "Why" Behind the "What"

This compound (C₆H₁₂) is a highly flammable, colorless liquid that presents a significant hazard in the laboratory.[1][2] Its high volatility and low flash point of approximately -26°C (-14.8°F) mean that it can readily form explosive mixtures with air at ambient temperatures.[2][3] The primary risks are not just from fire or explosion but also from health effects. The vapor can cause respiratory tract irritation, and direct contact with the liquid can lead to skin and eye irritation.[4][5] Furthermore, it is classified as an aspiration hazard, meaning it can be fatal if swallowed and enters the airways.[2][4]

Our choice of Personal Protective Equipment (PPE) is a direct response to these specific chemical properties. Each component of the PPE ensemble is selected to mitigate a particular risk, creating a multi-layered defense system for the handler.

Core Directive: Selecting the Appropriate PPE

The foundation of safe handling is a risk-based assessment. Before any procedure involving this compound, a thorough evaluation of the quantities used, the nature of the operation (e.g., open transfer vs. closed system), and the adequacy of engineering controls like fume hoods must be conducted.

Vapors from flammable liquids can cause significant eye irritation.[6] Direct splashes are an even greater concern.

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory. They provide a seal around the eyes, offering protection from splashes and vapors that standard safety glasses do not.

  • Enhanced Precaution: When transferring larger volumes (>1 liter) or when the risk of splashing is elevated, a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[6][7]

Choosing the correct gloves is arguably one of the most critical decisions in handling liquid chemicals. The selection must be based on verified chemical resistance data, not assumption.

  • The Causality: Glove materials are not universally protective. Aliphatic hydrocarbons like this compound can cause rapid degradation and permeation in common glove types like latex. Nitrile gloves may offer suitable protection for incidental contact, but breakthrough times can vary significantly.[6][8] For prolonged contact or immersion, more robust materials are necessary.

  • Protocol: Always consult the manufacturer's specific chemical resistance guide for the gloves in use.[6] Inspect gloves for any signs of degradation, discoloration, or punctures before every use. For incidental splash protection, thin-gauge nitrile gloves may be acceptable, but they should be changed immediately upon contact.[9] For more involved procedures, heavier-duty gloves are required.

Table 1: Glove Material Compatibility for this compound

Glove MaterialPerformance RatingRationale & Recommended Use
Natural Rubber (Latex)PoorProne to degradation by hydrocarbons. Not recommended.[8]
NitrileFair to GoodSuitable for incidental splash contact. Check manufacturer data for breakthrough times.[6][8] Not for prolonged immersion.
NeopreneGoodOffers good resistance to a range of chemicals and physical wear. A reliable choice for moderate handling tasks.[10]
Viton® or Barrier®Very Good to ExcellentRecommended for prolonged handling, large quantity transfers, or spill response due to high resistance to aliphatic hydrocarbons.[8]

To protect against accidental spills and splashes, appropriate body protection is essential.

  • Standard Laboratory Attire: A flame-retardant (FR) lab coat should be worn and fully fastened.

  • Enhanced Protection: For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[11] Ensure clothing is made from non-static materials to prevent ignition sources.[12]

This compound vapors can cause respiratory irritation and may have anesthetic effects.[5][10]

  • Primary Control: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize vapor concentrations in the breathing zone.[4]

  • When Respirators are Necessary: In situations where engineering controls are insufficient to maintain exposure below recommended limits, or during a large spill, respiratory protection is required. A NIOSH-approved respirator with organic vapor (OV) cartridges is the standard.[13] For emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[10]

Operational Plans: From Handling to Disposal

Safe practice extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

Workflow for Safe Handling and PPE Selection

The following diagram outlines the logical flow for ensuring safety before beginning work with this compound.

PPE_Workflow Diagram 1: PPE Selection Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_work Execution Phase cluster_post Post-Procedure start Begin Task Planning sds Consult Safety Data Sheet (SDS) for this compound start->sds risk_assessment Perform Risk Assessment: - Quantity? - Procedure? - Splash/Vapor Risk? sds->risk_assessment select_ppe Select PPE Based on Risk Assessment risk_assessment->select_ppe Proceed inspect_ppe Inspect All PPE for Integrity select_ppe->inspect_ppe don_ppe Don PPE: 1. Body Protection (Lab Coat/Apron) 2. Hand Protection (Gloves) 3. Eye/Face Protection (Goggles/Shield) 4. Respiratory Protection (if needed) work Perform Chemical Handling in Fume Hood don_ppe->work Ready to Work inspect_ppe->select_ppe Defect Found inspect_ppe->don_ppe monitor Monitor for Spills or Exposure work->monitor doff_ppe Doff PPE in Correct Sequence monitor->doff_ppe Task Complete disposal Dispose of Contaminated PPE & Waste doff_ppe->disposal wash Wash Hands Thoroughly disposal->wash

Caption: Diagram 1: PPE Selection Workflow

Step-by-Step Spill Response Protocol

Immediate and correct action during a spill is critical to prevent escalation.

  • ALERT: Immediately alert personnel in the vicinity.

  • EVACUATE: If the spill is large or ventilation is poor, evacuate the immediate area.

  • PROTECT: Don the appropriate PPE before attempting to clean the spill. This must include, at a minimum: chemical splash goggles, a face shield, heavy-duty gloves (e.g., Viton®), a lab coat or apron, and a respirator with organic vapor cartridges if vapors are significant.

  • CONTAIN: Prevent the spill from spreading. Use a non-combustible absorbent material like sand, earth, or vermiculite to dike the spill.[1] Do not use combustible materials like paper towels.

  • ELIMINATE: Remove all ignition sources from the area.[1] Use only non-sparking tools for cleanup.[1][2]

  • CLEANUP: Absorb the spilled material and place it into a clearly labeled, sealed container for hazardous waste disposal.

  • DECONTAMINATE: Clean the spill area thoroughly.

  • DISPOSE: Dispose of all contaminated materials, including gloves and absorbents, as hazardous waste according to institutional and local regulations.[3][14]

Disposal Plan for Contaminated PPE and Chemical Waste

A self-validating system requires a clear disposal pathway.

  • Contaminated PPE: All disposable PPE that has come into contact with this compound must be considered hazardous waste.

    • Gloves: Remove gloves without touching the outer surface with bare skin and place them in a designated hazardous waste container.

    • Coats/Aprons: Disposable aprons or coveralls should be placed in the hazardous waste stream. Non-disposable lab coats must be professionally decontaminated if significant contact occurs.

  • Chemical Waste: Unused or waste this compound must never be poured down the drain.[3][14] It must be collected in a properly labeled, sealed waste container. The container should be stored in a well-ventilated area, away from ignition sources, until it is collected by environmental health and safety personnel.[11][14]

By integrating this deep understanding of the hazards with meticulous operational and disposal plans, we build a culture of safety that protects our most valuable asset: our scientists. This guide serves as a foundational resource, but it must be complemented by site-specific training and a continuous commitment to safety vigilance.

References

  • Storemasta. (2023, March 15). Personal Protective Equipment and Flammable Liquids storage. Storemasta Blog.
  • Weeklysafety.com. (n.d.). Safe Practices: Handling Flammable Liquids in the Workplace.
  • International Enviroguard. (2021, May 3). Flammable and Combustible Liquids Safety Measures and PPE.
  • Storemasta. (2023, March 22). Personal Protective Equipment (PPE) For Flammable Liquids.
  • Safe At Work California. (2025, August 8). Safety Meeting: Handling of Flammable Liquids.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). This compound. CAMEO Chemicals.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). This compound.
  • Fisher Scientific. (2012, March 23).
  • ChemicalBook. (2025, February 1).
  • Pfaltz & Bauer, Inc. (n.d.).
  • Sigma-Aldrich. (2022, October 23).
  • CP Lab Safety. (n.d.).
  • Haz-Map. (n.d.). 1-Pentene, 2-methyl- - Hazardous Agents.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2-Pentanone.
  • U.S. Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety.
  • Spring Environmental. (2002, January). Glove selection chart.
  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • EnvironmentalChemistry.com. (n.d.).
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.